molecular formula PbCrO4<br>CrO4P B7823070 Lead chromate CAS No. 15804-54-3

Lead chromate

Cat. No.: B7823070
CAS No.: 15804-54-3
M. Wt: 323 g/mol
InChI Key: MOUPNEIJQCETIW-UHFFFAOYSA-N
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Description

Lead(II) chromate is an inorganic compound with the chemical formula PbCrO4. It appears as a bright yellow powder that is notable for being one of the most insoluble salts in water . It occurs naturally as the mineral crocoite and has a monoclinic crystal structure . The compound decomposes at its boiling point and has a high density of 6.12 g/cm³ . The primary historical and industrial application of Lead Chromate is as a pigment, known as Chrome Yellow, in paints, coatings, and plastics . Its value in this context comes from its excellent opacity, bright color, high chroma, and low oil absorption . Variations in its crystal structure and composition, such as through the formation of lead sulfo-chromates or basic this compound (PbCrO4·PbO), yield a range of shades from greenish-yellow to orange and red . Despite its utility, its use is now highly regulated and often restricted due to its toxicity . In scientific research, this compound is a critical compound in toxicological studies. It is recognized as a carcinogenic and genotoxic agent . Studies on cultured mammalian cells show that its particulate matter can induce DNA damage, including DNA single-strand breaks and DNA-protein crosslinks, which can lead to chromosomal aberrations . Its mechanism of toxicity is linked to its content of hexavalent chromium (Cr(VI)), which can generate reactive oxygen species (ROS) and cause oxidative stress upon cellular uptake . Environmental research also identifies it as a source of atmospheric lead and hexavalent chromium pollution, with studies detecting its long-range transport in aerosols . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human or veterinary applications . It must be handled with extreme care as it is toxic by ingestion and inhalation . Appropriate personal protective equipment and safety protocols, as detailed in the material safety data sheet, must be followed.

Properties

IUPAC Name

dioxido(dioxo)chromium;lead(2+)
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InChI

InChI=1S/Cr.4O.Pb/q;;;2*-1;+2
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InChI Key

MOUPNEIJQCETIW-UHFFFAOYSA-N
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Canonical SMILES

[O-][Cr](=O)(=O)[O-].[Pb+2]
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Molecular Formula

PbCrO4, CrO4Pb
Record name LEAD CHROMATE
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Related CAS

11119-70-3 (Parent), Array
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Record name Chromic acid (H2CrO4), lead(2 ) salt
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DSSTOX Substance ID

DTXSID1064792
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Molecular Weight

323 g/mol
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Physical Description

Lead chromate appears as yellow or orange-yellow powder. One of the most insoluble salts. Basic lead chromates are used as pigments. (NTP, 1992), Bright yellow solid; Low water solubility (5.8 ug/L); [ACGIH], YELLOW-TO-ORANGE-YELLOW CRYSTALLINE POWDER., Yellow or orange-yellow crystals or powder.
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Boiling Point

Decomposes (NTP, 1992), Decomposes, not available (decomposes when heated), 482 °F (decomposes)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.2 mg/L, In water, 0.17 mg/L at 20 °C, In water, 0.058 mg/L at 25 °C, Insoluble in acetic acid; soluble in dilute nitric acid and in solutions of fixed alkali hydroxides, Soluble in acid; insoluble in ammonia, Solubility in water at 25 °C: none
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Density

6.12 at 59 °F (NTP, 1992) - Denser than water; will sink, 6.12 g/cu cm, 6.3 g/cm³, 6.12 at 59 °F
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Vapor Pressure

Approximately 0 mm Hg
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Color/Form

Yellow or orange-yellow powder, Yellow-orange monoclinic crystals, Orthorhombic: yellow crystals; monoclinic: orange crystals; tetragonal: red crystals

CAS No.

7758-97-6, 11119-70-3, 15804-54-3, 1344-37-2
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Melting Point

1551 °F (NTP, 1992), 844 °C, 1551 °F
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Foundational & Exploratory

Synthesis and Characterization of Lead Chromate Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lead chromate (B82759) (PbCrO₄) nanoparticles. Lead chromate nanoparticles are of significant interest due to their unique optical and electronic properties, making them potential candidates for various applications, including pigments, catalysts, and sensors. This document details common synthesis methodologies, in-depth characterization techniques, and the relationship between synthesis parameters and nanoparticle properties.

Synthesis of this compound Nanoparticles

The properties of this compound nanoparticles are highly dependent on the synthesis method employed. This section outlines three prevalent methods: co-precipitation, hydrothermal synthesis, and sonochemical synthesis, providing detailed experimental protocols for each.

Co-precipitation Method

The co-precipitation method is a widely used, simple, and cost-effective technique for synthesizing this compound nanoparticles.[1] It involves the reaction of soluble lead and chromate precursors in a solution, leading to the precipitation of insoluble this compound.

Experimental Protocol:

  • Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of a soluble lead salt, such as lead chloride (PbCl₂) or lead nitrate (B79036) (Pb(NO₃)₂), and a 0.1 M aqueous solution of a soluble chromate salt, like potassium chromate (K₂CrO₄).[1]

  • Reaction: Slowly add the potassium chromate solution to the lead salt solution under constant magnetic stirring. The immediate formation of a yellow precipitate indicates the formation of this compound.

  • Washing: The precipitate is then separated from the reaction mixture by centrifugation or filtration and washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.[1]

  • Drying: The washed precipitate is dried in an oven at a controlled temperature (e.g., 80-100 °C) to obtain the final this compound nanoparticle powder.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method allows for excellent control over the size, morphology, and crystallinity of the resulting nanoparticles.[2]

Experimental Protocol:

  • Precursor Mixture: Prepare a solution containing a lead source (e.g., lead nitrate) and a chromium source (e.g., potassium chromate) in deionized water. A surfactant, such as polyvinylpyrrolidone (B124986) (PVP), can be added to control the particle size and prevent agglomeration.[2]

  • pH Adjustment: The pH of the precursor solution is a critical parameter and is adjusted using a mineral acid (e.g., HNO₃) or a base (e.g., NaOH) to influence the final morphology of the nanoparticles.[2]

  • Hydrothermal Treatment: The prepared solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 140-180 °C) for a defined duration (e.g., 12-24 hours).[2]

  • Cooling and Collection: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting precipitate is collected, washed with deionized water and ethanol, and dried.

Sonochemical Method

The sonochemical method utilizes high-intensity ultrasound to induce chemical reactions. The extreme conditions created by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—facilitate the synthesis of nanoparticles with unique properties.[3][4][5]

Experimental Protocol:

  • Reaction Mixture: An aqueous solution containing the lead and chromate precursors is prepared.

  • Ultrasonic Irradiation: The solution is subjected to high-intensity ultrasonic irradiation using an ultrasonic probe or bath for a specific time. The ultrasonic waves create localized hot spots with extremely high temperatures and pressures, driving the reaction.[3][4][5]

  • Separation and Purification: The synthesized nanoparticles are then separated from the solution by centrifugation, followed by washing with deionized water and ethanol to remove impurities.

  • Drying: The purified nanoparticles are dried under vacuum or in a low-temperature oven.

Characterization of this compound Nanoparticles

A thorough characterization of the synthesized nanoparticles is essential to understand their physical and chemical properties. This section details the key techniques used for the characterization of this compound nanoparticles.

X-ray Diffraction (XRD)

Principle: XRD is a powerful non-destructive technique used to determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles.[6][7] X-rays are diffracted by the crystal lattice of the material, and the resulting diffraction pattern is unique to its crystalline structure. The size of the crystallites can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[1]

Data Interpretation: The XRD pattern of this compound nanoparticles typically shows diffraction peaks corresponding to the monoclinic crystal structure. The experimental diffraction angles (2θ) are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data for this compound to confirm the phase.[1]

Electron Microscopy (SEM and TEM)

Principle: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are imaging techniques that provide direct visualization of the nanoparticle morphology, size, and size distribution.[8][9] SEM provides a three-dimensional image of the surface, while TEM provides a two-dimensional projection of the internal structure with higher resolution.[8][9]

Data Interpretation: SEM images of this compound nanoparticles often reveal their overall morphology, such as spherical, rod-like, or tetrahedral shapes, and the degree of agglomeration.[10] TEM images provide more detailed information on the individual particle size, shape, and crystal lattice fringes, confirming the crystalline nature of the nanoparticles.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy is used to determine the optical properties of the nanoparticles, specifically their light absorption characteristics.[12] The absorption of UV or visible light by the nanoparticles leads to electronic transitions between energy levels. The position and shape of the absorption peak can provide information about the particle size and bandgap energy.

Data Interpretation: The UV-Vis spectrum of this compound nanoparticles typically exhibits a characteristic absorption peak in the UV-visible region. The bandgap energy (Eg) can be calculated from the absorption spectrum using the Tauc plot method. For instance, a bandgap of 4.4 eV has been reported for this compound nanoparticles synthesized by the co-precipitation method.[10][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of the desired chemical bonds.[14][15] The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.

Data Interpretation: The FTIR spectrum of this compound nanoparticles shows characteristic absorption bands corresponding to the stretching and bending vibrations of the Cr-O bonds in the chromate group (CrO₄²⁻). These bands are typically observed in the fingerprint region of the spectrum (below 1000 cm⁻¹). The absence of peaks from the precursor materials confirms the purity of the synthesized nanoparticles.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the characterization of this compound nanoparticles synthesized by different methods as reported in the literature.

Table 1: Particle Size of this compound Nanoparticles

Synthesis MethodReported Particle Size (nm)Characterization Technique
Co-precipitation70.423XRD[1]
Co-precipitation~77XRD[10]
HydrothermalNanorods (width: 80-150, length: 6-7 µm)SEM, TEM[2]
Sonochemical~90FESEM[3]

Table 2: Optical Properties of this compound Nanoparticles

Synthesis MethodBandgap Energy (eV)Characterization Technique
Co-precipitation4.4UV-Vis Spectroscopy[10][13]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound nanoparticles.

G cluster_synthesis Synthesis cluster_characterization Characterization Precursors Lead and Chromate Precursor Solutions Synthesis_Method Synthesis Method (Co-precipitation, Hydrothermal, Sonochemical) Precursors->Synthesis_Method Precipitation Precipitation of This compound Nanoparticles Synthesis_Method->Precipitation Washing Washing and Purification Precipitation->Washing Drying Drying Washing->Drying Final_Product This compound Nanoparticle Powder Drying->Final_Product XRD XRD (Crystal Structure, Size) Analysis Data Analysis and Interpretation XRD->Analysis SEM_TEM SEM/TEM (Morphology, Size) SEM_TEM->Analysis UV_Vis UV-Vis (Optical Properties) UV_Vis->Analysis FTIR FTIR (Functional Groups) FTIR->Analysis Final_Product->XRD Final_Product->SEM_TEM Final_Product->UV_Vis Final_Product->FTIR

Caption: General workflow for synthesis and characterization.

Influence of Synthesis Parameters

This diagram illustrates the relationship between key synthesis parameters and the resulting properties of the this compound nanoparticles.

G cluster_params Synthesis Parameters cluster_props Nanoparticle Properties Precursor_Conc Precursor Concentration Size Particle Size Precursor_Conc->Size Morphology Morphology (Shape) Precursor_Conc->Morphology Temperature Temperature Temperature->Size Crystallinity Crystallinity Temperature->Crystallinity pH pH pH->Morphology Purity Purity pH->Purity Reaction_Time Reaction Time Reaction_Time->Size Reaction_Time->Crystallinity Surfactant Surfactant/Capping Agent Surfactant->Size Surfactant->Morphology Optical Optical Properties (Bandgap) Size->Optical Morphology->Optical Crystallinity->Optical

References

An In-Depth Technical Guide to the Crystal Structure and Polymorphs of Lead Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead chromate (B82759) (PbCrO₄), a compound known for its vibrant yellow to red pigments, exhibits a fascinating and complex solid-state chemistry. Its utility in various industrial applications is intrinsically linked to its crystal structure. This technical guide provides a comprehensive overview of the known polymorphs of lead chromate, detailing their crystal structures, synthesis protocols, and the conditions governing their phase transitions. A thorough understanding of these polymorphic forms is critical for controlling the material's properties and ensuring its safe and effective use in research and development.

Introduction

This compound is a crystalline solid that can exist in multiple distinct crystal structures, a phenomenon known as polymorphism. Each polymorph, while having the same chemical formula, possesses a unique arrangement of atoms in the crystal lattice. This structural variance leads to differences in physical and chemical properties such as color, density, stability, and solubility. The three primary polymorphs of this compound at ambient pressure are monoclinic, orthorhombic, and tetragonal. A fourth high-pressure tetragonal phase has also been identified. This guide will delve into the detailed crystallographic nature of these forms and the experimental methodologies for their synthesis and characterization.

Crystal Structure of this compound Polymorphs

This compound's polymorphic landscape is dominated by three principal forms under ambient conditions, with a fourth emerging under high pressure. The stable form is monoclinic, while the orthorhombic and a specific tetragonal form are considered metastable.[1]

Monoclinic this compound (Crocoite)

The most stable and naturally occurring polymorph of this compound is the monoclinic form, which is isostructural with the mineral crocoite.[1] It crystallizes in the P2₁/n space group. This structure is characterized by a distorted coordination environment for the lead(II) ion, which is surrounded by eight oxygen atoms. The chromate anion (CrO₄²⁻) maintains a tetrahedral geometry.

Orthorhombic this compound

The orthorhombic polymorph of this compound is a metastable form that crystallizes in the Pnma space group. This structure is isomorphous with lead sulfate (B86663) (anglesite).

Tetragonal this compound

Two tetragonal forms of this compound have been reported. One is a metastable form that can be synthesized at ambient pressure, often stabilized by the presence of other ions like molybdate.[2] The other is a high-pressure phase with a scheelite-type structure, belonging to the I4₁/a space group. This high-pressure polymorph is formed from the monoclinic phase at pressures around 4.5 GPa.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the known polymorphs of this compound.

Table 1: Unit Cell Parameters of this compound Polymorphs

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
MonoclinicMonoclinicP2₁/n7.127.436.7990102.4290
OrthorhombicOrthorhombicPnma8.675.597.13909090
Tetragonal (High Pressure)TetragonalI4₁/a5.11025.110212.213909090

Table 2: Atomic Coordinates for Orthorhombic this compound (Pnma)

AtomWyckoff Positionxyz
Pb4c0.1850.250.165
Cr4c0.0850.250.690
O14c0.240.250.56
O24c0.930.250.56
O38d0.0850.010.82

Note: Complete and experimentally verified atomic coordinates for the monoclinic (P2₁/n) and high-pressure tetragonal (I4₁/a) polymorphs are not consistently available in the reviewed literature and require further dedicated crystallographic studies for definitive reporting.

Experimental Protocols

The selective synthesis of this compound polymorphs is highly dependent on the experimental conditions. Precipitation from aqueous solutions is the most common method.

Synthesis of Monoclinic this compound Nanoparticles

This protocol describes a chemical co-precipitation method to synthesize monoclinic this compound nanoparticles.

Materials:

  • Lead(II) chloride (PbCl₂)

  • Potassium chromate (K₂CrO₄)

  • Distilled water

  • Ethanol (B145695)

Procedure:

  • Prepare a 0.1 M aqueous solution of lead(II) chloride and a 0.1 M aqueous solution of potassium chromate separately in distilled water.

  • Under magnetic stirring, slowly add the potassium chromate solution to the lead(II) chloride solution.

  • A yellow precipitate of this compound will form immediately.

  • Continue stirring the mixture for a predetermined period to ensure complete reaction and crystallization.

  • Separate the precipitate from the solution by filtration or centrifugation.

  • Wash the precipitate several times with distilled water and then with ethanol to remove any unreacted ions.

  • Dry the resulting powder in an oven at a controlled temperature (e.g., 80°C for 10 hours) to obtain the final product.[3]

Synthesis of Orthorhombic this compound

The synthesis of the orthorhombic polymorph is achieved by carefully controlling the precipitation conditions.

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Potassium chromate (K₂CrO₄)

  • Distilled water

Procedure:

  • Prepare 0.1 M aqueous solutions of lead(II) nitrate and potassium chromate.

  • At room temperature (25°C), mix the two solutions.[4] The molar ratio of the reactants and the pH of the solution can be adjusted to favor the formation of the orthorhombic phase.[5]

  • A precipitate will form. The initial precipitate may be the orthorhombic form, which can then transform into the more stable monoclinic form, especially under acidic conditions.[6]

  • Rapidly filter and wash the precipitate with distilled water.

  • Dry the product under mild conditions to prevent phase transformation.

Polymorph Discrimination and Phase Transitions

The selective synthesis of this compound polymorphs is a delicate process influenced by several factors. The following diagram illustrates the logical workflow for obtaining different polymorphs based on the control of key reaction parameters.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Polymorph Products Pb_sol Pb²⁺ Solution (e.g., Pb(NO₃)₂ or Pb(CH₃COO)₂) mix Mixing Pb_sol->mix Cr_sol CrO₄²⁻ Solution (e.g., K₂CrO₄) Cr_sol->mix pH pH Control orthorhombic Orthorhombic PbCrO₄ (Metastable) pH->orthorhombic Acidic other Other Phases (e.g., Pb₂CrO₅) pH->other Basic ratio [Pb²⁺]/[CrO₄²⁻] Ratio monoclinic Monoclinic PbCrO₄ (Stable) ratio->monoclinic Low [Pb²⁺] excess ratio->orthorhombic High [Pb²⁺] excess temp Temperature orthorhombic->monoclinic Phase Transition (e.g., in acidic solution) mix->pH mix->ratio mix->temp

Selective synthesis of this compound polymorphs.

Characterization Techniques

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying the crystalline phases of this compound. The diffraction pattern is unique for each polymorph and can be compared to standard patterns from databases like the International Centre for Diffraction Data (ICDD).

Typical Experimental Parameters:

  • X-ray Source: Cu Kα radiation (λ = 1.5418 Å)

  • Instrument Geometry: Bragg-Brentano

  • Voltage and Current: 45 kV and 45 mA are common settings for good signal-to-noise.

  • Scan Range (2θ): A wide range, typically from 5° to 70°, is used to capture all characteristic diffraction peaks.

  • Scan Step Size and Time per Step: A small step size (e.g., 0.006°) and sufficient time per step (e.g., 150 seconds) can improve data quality for phase identification.[7]

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for discriminating between the polymorphs of this compound. The vibrational modes of the CrO₄²⁻ anion are sensitive to the local crystal environment, resulting in distinct Raman spectra for each polymorph. The main Raman peak for this compound is typically observed around 840 cm⁻¹.

Typical Experimental Parameters:

  • Laser Wavelength: A 785 nm laser is often used to minimize fluorescence.

  • Laser Power: Low power (e.g., 20 mW) is typically used to avoid sample degradation.

  • Spectral Range: A range covering at least 200 cm⁻¹ to 1750 cm⁻¹ is useful for capturing the characteristic chromate vibrations and for multivariate analysis.[8]

  • Low-Wavenumber Region: Analysis of the low-wavenumber region (<150 cm⁻¹) can be particularly useful for polymorph discrimination as it probes intermolecular interactions.[9]

Phase Transitions

The transformation between different polymorphs of this compound can be induced by changes in temperature, pressure, or the chemical environment.

  • Orthorhombic to Monoclinic: The metastable orthorhombic phase can transform into the more stable monoclinic phase. This transition can occur in acidic aqueous solutions.[6]

  • Monoclinic to Tetragonal (scheelite-type): This phase transition is induced by high pressure, occurring at approximately 4.5 GPa. This is a reversible transition.

The study of these phase transitions is crucial for understanding the stability of this compound under various conditions.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and polymorphs of this compound. The monoclinic, orthorhombic, and tetragonal forms each possess unique crystallographic features that dictate their physical and chemical properties. The selective synthesis of these polymorphs can be achieved by carefully controlling the conditions of precipitation reactions. Techniques such as Powder X-ray Diffraction and Raman Spectroscopy are indispensable tools for the characterization and discrimination of these phases. A thorough understanding of the synthesis, structure, and phase transitions of this compound polymorphs is essential for researchers and professionals working with this compound, enabling precise control over its properties and ensuring its appropriate application. Further research is warranted to fully elucidate the atomic coordinates of all polymorphs and to explore the synthesis and properties of the less-stable tetragonal form at ambient pressure.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Lead Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead chromate (B82759) (PbCrO₄), an inorganic compound composed of lead and the chromate ion, has been historically significant as a vibrant yellow pigment known as chrome yellow. However, its utility is overshadowed by its considerable toxicity, stemming from both its lead and hexavalent chromium components. This guide provides a comprehensive overview of the physical and chemical properties of lead chromate, detailed experimental protocols for its synthesis and analysis, and an exploration of the key signaling pathways implicated in its toxicity. This information is critical for researchers in toxicology, environmental science, and drug development who may encounter this compound or its constituent ions.

Physical and Chemical Properties of this compound

This compound is a bright yellow crystalline solid that is sparingly soluble in water. Its properties can vary slightly depending on its crystalline form and the presence of other ions. The most stable form is monoclinic, though orthorhombic and tetragonal polymorphs also exist.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of this compound compiled from various sources.

PropertyValue
Chemical Formula PbCrO₄
Molar Mass 323.19 g/mol
Appearance Bright yellow to orange-yellow crystalline powder
Density 6.12 - 6.3 g/cm³
Melting Point 844 °C (1551 °F); decomposes upon further heating
Boiling Point Decomposes
Solubility in Water Very low; reported values include 0.17 mg/L at 20 °C and 0.058 mg/L at 25 °C
Solubility in other solvents Insoluble in acetic acid and ammonia. Soluble in strong inorganic acids (like nitric acid) and strong alkalis.
Crystal Structure Primarily monoclinic (most stable form).[1] Also exists in orthorhombic and tetragonal polymorphs.[2]
Refractive Index (n_D) 2.31

Experimental Protocols

Synthesis of this compound by Precipitation

This protocol describes a common laboratory method for synthesizing this compound via a double decomposition reaction.

Materials:

  • Lead(II) acetate (B1210297) [Pb(CH₃COO)₂] or Lead(II) nitrate (B79036) [Pb(NO₃)₂]

  • Potassium chromate (K₂CrO₄) or Potassium dichromate (K₂Cr₂O₇)

  • Dilute acetic acid

  • Distilled water

  • Beakers

  • Stirring rod

  • Heating apparatus

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Prepare a solution of a soluble lead(II) salt, such as lead(II) acetate or lead(II) nitrate, by dissolving a known quantity in distilled water. A small amount of dilute acetic acid can be added to prevent the hydrolysis of the lead salt.

  • In a separate beaker, prepare a solution of potassium chromate or potassium dichromate in distilled water.

  • Slowly add the potassium chromate solution to the lead salt solution while continuously stirring. A bright yellow precipitate of this compound will form immediately.

  • Heat the mixture gently to encourage complete precipitation and improve the filterability of the precipitate.

  • Allow the precipitate to settle.

  • Separate the precipitate from the supernatant by filtration.

  • Wash the precipitate several times with distilled water to remove any soluble impurities.

  • Dry the collected this compound precipitate in a drying oven at a moderate temperature (e.g., 100-120 °C) until a constant weight is achieved.

Gravimetric Determination of Lead as this compound

This protocol outlines the quantitative analysis of lead in a sample by precipitating it as this compound.

Materials:

  • A sample containing an unknown quantity of lead

  • Potassium chromate solution (e.g., 4% w/v)

  • Dilute acetic acid

  • Distilled water

  • Sintered glass crucible

  • Beakers

  • Stirring rod

  • Heating apparatus (water bath)

  • Drying oven

  • Desiccator

  • Analytical balance

Procedure:

  • Accurately weigh a sample containing lead and dissolve it in an appropriate solvent. If the sample is a solution, pipette a known volume.

  • Acidify the solution with dilute acetic acid.

  • Heat the solution to boiling and then add a known excess of potassium chromate solution slowly and with constant stirring to precipitate the lead as this compound.

  • Digest the precipitate by heating the mixture on a water bath for about 15-30 minutes to ensure complete precipitation and to obtain a crystalline, easily filterable precipitate.

  • Allow the precipitate to cool and settle completely.

  • Filter the precipitate through a pre-weighed sintered glass crucible.

  • Wash the precipitate with small portions of hot distilled water until the washings are free of excess chromate ions.

  • Dry the crucible with the precipitate in an oven at 120 °C to a constant weight.

  • Cool the crucible in a desiccator before each weighing.

  • From the final weight of the this compound precipitate, calculate the amount of lead in the original sample using the gravimetric factor (Pb/PbCrO₄ = 0.6411).

Mandatory Visualizations

Logical Relationships of this compound Properties

G Properties of this compound PbCrO4 This compound (PbCrO₄) Physical Physical Properties PbCrO4->Physical Chemical Chemical Properties PbCrO4->Chemical Appearance Bright Yellow Solid Physical->Appearance Solubility Low Water Solubility Physical->Solubility MP Melting Point: 844 °C Physical->MP Density Density: ~6.12 g/cm³ Physical->Density Structure Monoclinic Crystal Physical->Structure Reactivity Reactivity Chemical->Reactivity Toxicity Toxicity Chemical->Toxicity Decomposition Decomposition on Heating Reactivity->Decomposition SolubleInAcidAlkali Soluble in Strong Acid/Alkali Reactivity->SolubleInAcidAlkali LeadTox Lead Toxicity Toxicity->LeadTox ChromiumTox Hexavalent Chromium Toxicity Toxicity->ChromiumTox

Caption: Overview of the physical and chemical properties of this compound.

Experimental Workflow for Synthesis and Characterization

G Synthesis and Characterization Workflow Start Start PrepareReactants Prepare Solutions (Lead Salt & Potassium Chromate) Start->PrepareReactants Precipitation Precipitation Reaction (Mixing Solutions) PrepareReactants->Precipitation Heating Heating/Digestion Precipitation->Heating Filtration Filtration & Washing Heating->Filtration Drying Drying of Precipitate Filtration->Drying Characterization Characterization Drying->Characterization XRD XRD (Crystal Structure) Characterization->XRD SEM SEM (Morphology) Characterization->SEM FTIR FTIR (Functional Groups) Characterization->FTIR Gravimetric Gravimetric Analysis (Purity/Yield) Characterization->Gravimetric End End XRD->End SEM->End FTIR->End Gravimetric->End G Toxicological Signaling Pathways of this compound cluster_lead Lead (Pb²⁺) Mediated Toxicity cluster_chromium Hexavalent Chromium (Cr⁶⁺) Mediated Toxicity Pb Lead (Pb²⁺) CaMimicry Calcium Mimicry Pb->CaMimicry OxidativeStress_Pb Induction of Oxidative Stress Pb->OxidativeStress_Pb CaSignaling Disruption of Ca²⁺ Signaling CaMimicry->CaSignaling Cr6 Chromium (Cr⁶⁺) CellularUptake Cellular Uptake Cr6->CellularUptake Reduction Intracellular Reduction to Cr³⁺ CellularUptake->Reduction ROS Reactive Oxygen Species (ROS) Reduction->ROS DNADamage DNA Double-Strand Breaks Reduction->DNADamage ROS->DNADamage ATM ATM Kinase Activation DNADamage->ATM SMC1 SMC1 Phosphorylation ATM->SMC1 CellCycleArrest S-Phase Cell Cycle Arrest SMC1->CellCycleArrest PbCrO4 This compound (PbCrO₄) PbCrO4->Pb Dissociation PbCrO4->Cr6 Dissociation

References

An In-depth Technical Guide to the Solubility of Lead Chromate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead chromate (B82759) (PbCrO₄) in a range of solvents. Lead chromate, a bright yellow inorganic pigment, is notoriously insoluble in water but exhibits varied solubility in other media, a critical consideration in its handling, application, and remediation. This document details its solubility characteristics, provides experimental protocols for solubility determination, and presents the data in a clear, comparative format.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and the prevailing conditions such as temperature and pH. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Aqueous Systems

SolventTemperature (°C)Solubility (mg/L)Solubility Product (Ksp)Citation
Water200.17-[1]
Water250.0582.8 x 10⁻¹³[1][2]
Water25-1.8 x 10⁻¹⁴[3]
Water25-2.0 x 10⁻¹⁶[4]
WaterNot Specified0.2-[1][5]
Water19< 100-[6][7]

Table 2: Qualitative and Reaction-Based Solubility in Various Solvents

SolventSolubility/ReactivityCitation
Acids
Dilute Nitric AcidSoluble.[1][8] Reacts to form lead(II) nitrate (B79036) and chromic acid.[1][8]
Concentrated Nitric AcidSlightly soluble; formation of a passivating layer of lead oxide can inhibit the reaction.[9][10][9][10]
Acetic AcidInsoluble.[1][6][8][11][12][1][6][8][11][12]
Strong Inorganic AcidsGenerally soluble.[6][7][13][6][7][13]
Bases
Sodium Hydroxide (B78521) (hot)Soluble. Reacts to form sodium chromate and lead(II) hydroxide or a soluble plumbite complex, [Pb(OH)₄]²⁻.[14][15][16][17][18][19][14][15][16][17][18][19]
Fixed Alkali HydroxidesSoluble.[1][8][1][8]
AmmoniaInsoluble.[1][6][11][12][17][1][6][11][12][17]
Organic Solvents
OilsInsoluble.[6][7][6][7]
General Organic SolventsInsoluble.[17][17]

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

Protocol for Determining Aqueous Solubility (Equilibrium Method)

This protocol is adapted from standard methods for determining the solubility of sparingly soluble inorganic salts.[20]

Materials:

  • This compound (analytical grade)

  • Deionized water

  • Constant temperature water bath or incubator

  • Mechanical shaker or magnetic stirrer

  • Centrifuge

  • 0.22 µm syringe filters

  • Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed, inert container. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the container in a constant temperature bath (e.g., 25°C ± 0.1°C) and agitate using a mechanical shaker or magnetic stirrer for a prolonged period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved this compound.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to prevent overestimation of solubility.

  • Analysis: Analyze the concentration of lead or chromium in the filtrate using a calibrated ICP-AES or AAS instrument.

  • Calculation: Convert the measured concentration (in mg/L or ppm) to molar solubility (mol/L). The solubility product (Ksp) can then be calculated using the expression: Ksp = [Pb²⁺][CrO₄²⁻].

Protocol for Assessing Solubility in Acidic and Basic Solutions

This protocol outlines a method to observe the dissolution of this compound in acidic and basic media.[21][22]

Materials:

  • This compound

  • Dilute Nitric Acid (e.g., 1 M)

  • Concentrated Nitric Acid

  • Sodium Hydroxide solution (e.g., 1 M, and a more concentrated solution for hot treatment)

  • Test tubes and rack

  • Hot plate

  • pH meter or pH indicator strips

Procedure:

  • Setup: Place a small, consistent amount of this compound (e.g., 50 mg) into separate, labeled test tubes.

  • Solvent Addition: To each test tube, add a specific volume (e.g., 5 mL) of the respective solvent (dilute nitric acid, concentrated nitric acid, 1 M sodium hydroxide).

  • Observation at Room Temperature: Agitate the test tubes and observe any changes, such as color change or dissolution of the solid, over a period of 10-15 minutes.

  • Effect of Heat (for NaOH): For the test tube containing sodium hydroxide, gently heat the solution on a hot plate and observe if dissolution is enhanced.[15][16][18]

  • pH Measurement: For the acidic and basic solutions, the final pH can be measured to correlate with the observed solubility.

  • Qualitative Assessment: Record the observations as "soluble," "sparingly soluble," or "insoluble" based on the visual disappearance of the solid.

Signaling Pathways and Logical Relationships

The solubility of this compound is governed by chemical equilibria that can be shifted by the nature of the solvent. The following diagram illustrates the logical relationship between different solvent types and their effect on this compound solubility.

LeadChromateSolubility cluster_solvents Solvent Type PbCrO4 This compound (PbCrO₄) (Solid) Aqueous Aqueous Solution (Pb²⁺ + CrO₄²⁻) PbCrO4->Aqueous Very Low Solubility (Ksp controlled) Acidic Acidic Solution Basic Basic Solution Organic Organic Solvents Aqueous->PbCrO4 Precipitation SolubleComplexes Soluble Species (e.g., Pb(NO₃)₂, [Pb(OH)₄]²⁻, HCrO₄⁻) Acidic->SolubleComplexes Reaction/Dissolution (Le Chatelier's Principle) Basic->SolubleComplexes Complex Formation Insoluble Remains Insoluble Organic->Insoluble No significant interaction

Caption: Logical flow of this compound solubility in different solvent types.

This diagram illustrates that while this compound has very low solubility in water, this equilibrium can be shifted. In acidic solutions, the chromate ion reacts to form species like hydrogen chromate (HCrO₄⁻), driving the dissolution of this compound. In basic solutions, lead(II) ions can form soluble hydroxo complexes, also leading to dissolution. In contrast, non-polar organic solvents do not significantly interact with the ionic lattice of this compound, resulting in its insolubility.

References

Toxicological Profile of Lead Chromate in a Laboratory Setting: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of lead chromate (B82759) (PbCrO₄) in a laboratory setting. Lead chromate, a chemical compound composed of lead and hexavalent chromium, is recognized for its significant health hazards, including carcinogenicity, genotoxicity, and systemic toxicity. This document synthesizes key data from in vitro and in vivo studies, outlines detailed experimental protocols for relevant toxicological assays, and visualizes critical molecular pathways and experimental workflows.

Executive Summary

This compound poses a significant risk in laboratory environments due to its dual toxicity associated with both lead and hexavalent chromium. It is classified as a known human carcinogen.[1] The primary routes of exposure are inhalation and ingestion of this compound particles.[2] In a laboratory setting, this compound has been shown to be cytotoxic and clastogenic.[3] Its toxic effects are mediated through mechanisms including the induction of DNA double-strand breaks and oxidative stress. This guide provides essential information for professionals working with or developing alternatives to this compound.

Physicochemical Properties

This compound is a yellow to orange-yellow crystalline powder with low water solubility.[1]

PropertyValue
Chemical Formula PbCrO₄
Molar Mass 323.2 g/mol
Appearance Yellow to orange-yellow powder
Melting Point 844 °C (1551.2 °F)
Water Solubility Very low
Density 6.3 g/cm³

Toxicological Data

The toxicity of this compound is attributed to both its lead and hexavalent chromium components. The following tables summarize key quantitative toxicological data from various laboratory studies.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀MouseOral>12,000 mg/kg[2]
Repeated Dose Toxicity
EndpointSpeciesRouteValueEffects ObservedReference
LOAELDogOral75.4 mg/kg bw/day (90 days)Hematological changes, lesions in kidney, bone marrow, intestines, and liver.[4]
LOAELRatOral1600 mg/kg bw/day (90 days)Not specified[4]
Occupational Exposure Limits
OrganizationLimitValueNotes
OSHA (PEL)TWA (as Cr)0.012 mg/m³-
OSHA (PEL)TWA (as Pb)0.05 mg/m³-
ACGIH (TLV)TWA (as Cr)0.01 mg/m³Suspected Human Carcinogen
ACGIH (TLV)TWA (as Pb)0.05 mg/m³-

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average.

Genotoxicity and Carcinogenicity

This compound is a well-established genotoxic and carcinogenic agent. Its mechanism of genotoxicity involves the induction of various forms of DNA damage.

DNA Damage

In laboratory studies, this compound has been shown to induce DNA double-strand breaks (DSBs) in a concentration-dependent manner in human lung cells.[5] It also causes DNA single-strand breaks and DNA-protein crosslinks.[3]

Carcinogenicity

This compound is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[1]

Mechanisms of Toxicity

The toxic effects of this compound are driven by complex molecular mechanisms, primarily related to its ability to induce DNA damage and oxidative stress.

DNA Damage Signaling Pathway

Upon exposure, this compound particles can be phagocytosed by cells, leading to the intracellular release of chromium (VI) ions. These ions are subsequently reduced to reactive intermediates, including chromium (V) and chromium (IV), and ultimately to the more stable chromium (III). During this reductive process, reactive oxygen species (ROS) are generated, which, along with the chromium intermediates, can directly damage DNA, leading to the formation of DNA adducts, single-strand breaks, and double-strand breaks (DSBs).

The presence of DSBs triggers a cellular DNA damage response, primarily initiated by the activation of the Ataxia Telangiectasia Mutated (ATM) protein kinase. ATM, upon activation via autophosphorylation, phosphorylates a number of downstream targets to initiate cell cycle arrest and DNA repair. One of the key substrates of ATM is the histone variant H2A.X , which becomes phosphorylated at serine 139 to form γ-H2A.X . This modification serves as a scaffold to recruit a cascade of DNA repair proteins to the site of damage, facilitating the repair of the DSB. If the damage is too extensive to be repaired, this pathway can also trigger apoptosis.

DNA_Damage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_response DNA Damage Response This compound Particle This compound Particle Phagocytosis Phagocytosis This compound Particle->Phagocytosis Cr(VI) Cr(VI) Phagocytosis->Cr(VI) Intracellular release Reduction Reduction Cr(VI)->Reduction Cr(V), Cr(IV), ROS Cr(V), Cr(IV), ROS Reduction->Cr(V), Cr(IV), ROS Generates Cr(III) Cr(III) Cr(V), Cr(IV), ROS->Cr(III) Further reduction to DNA_Damage DNA Damage (Adducts, SSBs, DSBs) ATM ATM DNA_Damage->ATM Activates Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers if extensive pATM p-ATM (active) ATM->pATM Autophosphorylation H2AX H2AX pATM->H2AX Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest pATM->Cell_Cycle_Arrest Induces gH2AX γ-H2A.X H2AX->gH2AX DNA_Repair DNA Repair gH2AX->DNA_Repair Recruits repair proteins Cr(V), Cr(IV), ROS) Cr(V), Cr(IV), ROS) Cr(V), Cr(IV), ROS)->DNA_Damage Induces

Caption: DNA damage signaling pathway induced by this compound.
Oxidative Stress Pathway

The intracellular reduction of Cr(VI) to Cr(III) is a key source of reactive oxygen species (ROS), including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). This surge in ROS overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress.

Key antioxidant enzymes such as superoxide dismutase (SOD) , which converts superoxide to hydrogen peroxide, and catalase (CAT) and glutathione peroxidase (GPx) , which detoxify hydrogen peroxide, can be depleted or inhibited by the high levels of ROS and direct interaction with chromium and lead ions.[6] The depletion of glutathione (GSH) , a critical non-enzymatic antioxidant, further compromises the cell's ability to neutralize ROS.

This oxidative imbalance results in widespread cellular damage, including lipid peroxidation of cell membranes, protein oxidation, and oxidative DNA damage, contributing significantly to the cytotoxic and carcinogenic effects of this compound.

Oxidative_Stress_Pathway cluster_antioxidants Antioxidant Defense System Cr_VI Intracellular Cr(VI) Reduction Reductive Metabolism Cr_VI->Reduction ROS ROS Generation (O₂⁻, H₂O₂, •OH) Reduction->ROS Generates SOD SOD ROS->SOD Inhibits/Depletes CAT CAT ROS->CAT Inhibits/Depletes GPx GPx ROS->GPx Inhibits/Depletes GSH GSH ROS->GSH Depletes Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Cellular_Damage->Protein_Oxidation DNA_Damage Oxidative DNA Damage Cellular_Damage->DNA_Damage

Caption: Oxidative stress pathway induced by this compound.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Test compound (this compound)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same solvent concentration used for the highest this compound concentration) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound and controls Incubate_24h->Treat_Cells Incubate_Exposure Incubate for exposure period (e.g., 24, 48, 72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Fully frosted microscope slides

  • Normal melting point agarose (B213101) (NMPA)

  • Low melting point agarose (LMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

  • Horizontal gel electrophoresis unit

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

  • Cell Encapsulation: Harvest cells and resuspend them in PBS at a concentration of approximately 1 x 10⁵ cells/mL. Mix the cell suspension with 0.5% LMPA at a 1:10 ratio (v/v) at 37°C.

  • Gel Solidification: Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide, cover with a coverslip, and place on a cold flat surface for 10 minutes to solidify.

  • Cell Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage of approximately 1 V/cm (e.g., 25 V) for 20-30 minutes. DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.

  • Staining: Stain the slides with a suitable DNA intercalating dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Comet_Assay_Workflow Start Start Prepare_Slides Prepare NMPA-coated slides Start->Prepare_Slides Mix_Cells_Agarose Mix cells with LMPA Prepare_Slides->Mix_Cells_Agarose Add_to_Slide Pipette mixture onto slide and solidify Mix_Cells_Agarose->Add_to_Slide Lyse_Cells Lyse cells in lysis solution Add_to_Slide->Lyse_Cells Unwind_DNA Unwind DNA in alkaline buffer Lyse_Cells->Unwind_DNA Electrophoresis Perform electrophoresis Unwind_DNA->Electrophoresis Neutralize Neutralize slides Electrophoresis->Neutralize Stain_DNA Stain DNA Neutralize->Stain_DNA Visualize_Analyze Visualize and analyze comets Stain_DNA->Visualize_Analyze End End Visualize_Analyze->End

Caption: Experimental workflow for the comet assay.

Conclusion

This compound is a highly toxic compound with well-documented carcinogenic and genotoxic properties. Its mechanisms of toxicity in a laboratory setting are primarily driven by the induction of DNA damage and oxidative stress. The information and protocols provided in this guide are intended to assist researchers, scientists, and drug development professionals in understanding the risks associated with this compound and in conducting relevant toxicological assessments. Due to its significant hazards, the use of this compound should be minimized, and appropriate safety precautions must be strictly adhered to in any laboratory setting. The development and validation of safer alternatives are of paramount importance.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Transport of Lead Chromate (B82759)

Disclaimer: This document is for informational purposes only and does not constitute professional advice.

Executive Summary

Lead chromate (PbCrO₄), a chemical compound known for its vibrant yellow pigment, poses significant environmental and health risks due to the inherent toxicity of its constituent elements: lead (Pb) and hexavalent chromium (Cr(VI)). This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, intended for researchers, scientists, and drug development professionals. The guide delves into the physicochemical properties of this compound, its release into the environment, and its behavior in soil, water, and air. Furthermore, it explores the toxicological implications of this compound exposure, detailing the cellular uptake mechanisms and the key signaling pathways that are disrupted. This guide also includes a compilation of relevant quantitative data, detailed experimental protocols, and visualizations of critical biological pathways to facilitate a deeper understanding of this hazardous compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its environmental behavior. This compound is a bright yellow crystalline solid that is sparingly soluble in water but soluble in strong acids and alkalis.[1][2][3] Its low water solubility is a critical factor governing its mobility in the environment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula PbCrO₄[2]
Molar Mass 323.2 g/mol [4]
Appearance Bright yellow powder[2]
Density 6.12 g/cm³[2]
Melting Point 844 °C (decomposes)[4]
Water Solubility 0.17 mg/L at 20 °C[1]
Solubility Soluble in dilute nitric acid; insoluble in acetic acid and ammonia.[2]

Environmental Fate and Transport

The environmental journey of this compound begins with its release from various anthropogenic sources, primarily from its use as a pigment in paints, plastics, and inks.[5][6] Weathering and deterioration of these materials release this compound particles into the environment.

Atmospheric Transport

This compound particles, particularly nano- to micro-sized particles, can become airborne and be transported over long distances.[5] Studies have detected this compound in atmospheric dust, indicating its potential for widespread distribution.[7][8] These airborne particles can be deposited onto soil and water surfaces through dry and wet deposition.

Fate in Soil

Once in the soil, the fate of this compound is largely governed by its low solubility and interactions with soil components.

  • Mobility and Adsorption: Due to its insolubility, this compound is generally considered to be relatively immobile in soil.[9] The lead cation (Pb²⁺) has a strong affinity for soil organic matter and clay minerals, leading to its adsorption and retention in the soil matrix. The soil partition coefficient (Kd) for lead, which indicates its tendency to bind to soil particles, is influenced by soil pH and organic matter content.[8][10] Higher pH and organic matter content generally lead to increased adsorption and lower mobility of lead.[8]

  • Transformation: The chromate anion (CrO₄²⁻), containing hexavalent chromium, is more mobile in soil than lead. However, under certain conditions, Cr(VI) can be reduced to the less mobile and less toxic trivalent chromium (Cr(III)) by soil organic matter and certain microorganisms.[11][12] The redox potential and pH of the soil are critical factors influencing this transformation.[13]

Fate in Water

This compound's low solubility significantly limits its concentration in water. However, its solubility can be influenced by water chemistry.

  • Solubility and Speciation: The solubility of this compound can increase in acidic waters.[14] In aquatic systems, lead can exist in various dissolved and particulate forms. The speciation of lead and chromium is highly dependent on pH, redox potential, and the presence of complexing ligands.[13][15]

  • Bioaccumulation and Biomagnification: While inorganic lead compounds like this compound can be taken up by aquatic organisms, they do not significantly biomagnify up the food chain.[16][17] Bioaccumulation, the gradual accumulation of a substance in an organism, can occur, particularly in benthic organisms and mollusks that are in direct contact with contaminated sediments.[16][18] Bioaccumulation factors (BCFs), which quantify the extent of this uptake, have been reported for dissolved lead in various aquatic species.

Table 2: Median Bioconcentration Factors (BCFs) for Dissolved Lead in Aquatic Organisms

OrganismMedian BCFReference(s)
Fish42[19]
Mussels2,570[19]
Oysters536[19]
Insects500[19]
Algae725[19]
Snails1,700[19]
  • Abiotic and Biotic Degradation: While this compound itself is a stable inorganic compound, its constituent ions can undergo transformation. The photocatalytic degradation of organic pollutants in the presence of this compound has been observed, suggesting it can participate in redox reactions under sunlight.[20] Furthermore, certain bacteria, such as Shewanella oneidensis, are capable of reducing Cr(VI) to Cr(III), a process that can be harnessed for bioremediation.[5][21]

Toxicological Effects and Signaling Pathways

The toxicity of this compound stems from both the lead and the hexavalent chromium. Upon inhalation or ingestion, this compound particles can be taken up by cells, leading to a cascade of toxic effects.[1]

Cellular Uptake and Genotoxicity

Studies have shown that this compound particles can be internalized by cells through phagocytosis.[1] Once inside the cell, the particles can slowly dissolve, releasing lead and chromate ions. These ions can interact with cellular components, including DNA, leading to genotoxicity.[1] Hexavalent chromium is a known human carcinogen, and its genotoxic effects include the formation of DNA adducts and the induction of DNA double-strand breaks.[19][22]

Key Signaling Pathways Affected by Hexavalent Chromium

Hexavalent chromium has been shown to disrupt several critical cellular signaling pathways, leading to apoptosis (programmed cell death), cell cycle arrest, and carcinogenesis.

  • p53 Signaling Pathway: The p53 tumor suppressor protein plays a crucial role in responding to DNA damage. Cr(VI) exposure can lead to the stabilization and activation of p53, which in turn can trigger apoptosis or cell cycle arrest to allow for DNA repair.[4][5][23]

p53_pathway CrVI Hexavalent Chromium (Cr(VI)) DNAdamage DNA Damage (Double-Strand Breaks) CrVI->DNAdamage ATM_ATR ATM/ATR Kinases DNAdamage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates p21 p21 p53->p21 activates transcription of GADD45 GADD45 p53->GADD45 activates transcription of Bax Bax p53->Bax activates transcription of CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces DNARepair DNA Repair GADD45->DNARepair promotes Apoptosis Apoptosis Bax->Apoptosis induces

Cr(VI)-induced p53 signaling pathway.
  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Studies have shown that Cr(VI) can modulate this pathway, in some cases inhibiting it to promote senescence, and in others, activating it, which may contribute to carcinogenesis.[24][25][26]

PI3K_Akt_pathway CrVI Hexavalent Chromium (Cr(VI)) ROS Reactive Oxygen Species (ROS) CrVI->ROS PI3K PI3K ROS->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits and activates Downstream Downstream Effectors (e.g., mTOR, FOXO) Akt->Downstream phosphorylates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival promotes Apoptosis Apoptosis Downstream->Apoptosis inhibits

Cr(VI) and the PI3K/Akt signaling pathway.
  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a variety of external stimuli. Cr(VI) has been shown to activate several branches of the MAPK pathway, including JNK, p38, and ERK, which can lead to inflammation, apoptosis, or cell proliferation depending on the cellular context.[1][22][25]

MAPK_pathway CrVI Hexavalent Chromium (Cr(VI)) MAPKKK MAPKKK (e.g., MEKK, ASK1) CrVI->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, ATF2, Elk-1) MAPK->TranscriptionFactors phosphorylates CellularResponse Cellular Response (Apoptosis, Inflammation, Proliferation) TranscriptionFactors->CellularResponse regulates

General overview of Cr(VI)-induced MAPK signaling.

Experimental Protocols

This section provides an overview of key experimental methodologies for the analysis and toxicological assessment of this compound.

Analysis of Lead and Chromium in Environmental Samples

Objective: To quantify the concentration of lead and chromium in environmental matrices such as air, water, and soil.

Methodology: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

  • Sample Preparation:

    • Air: Air particulate samples are collected on filters. The filter is digested using concentrated nitric acid, followed by treatment with an ammonium (B1175870) acetate (B1210297) solution.[2]

    • Water: Water samples are typically acidified with nitric acid to preserve the metals.

    • Soil/Sediment: Soil or sediment samples are dried, sieved, and then digested using a strong acid mixture (e.g., aqua regia) in a microwave digestion system.[26]

  • Instrumental Analysis:

    • The digested sample is introduced into the ICP-MS.

    • The sample is nebulized and transported into an argon plasma, which atomizes and ionizes the elements.

    • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

    • The detector measures the abundance of each ion, allowing for the quantification of lead and chromium concentrations.[20][27]

  • Quality Control: Certified reference materials and blanks should be analyzed alongside the samples to ensure accuracy and precision.

Genotoxicity Assessment

Objective: To evaluate the DNA-damaging potential of this compound.

Methodology: The Comet Assay (Single Cell Gel Electrophoresis)

  • Cell Treatment: Expose cultured cells (e.g., human lung fibroblasts) to various concentrations of this compound for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to pull the negatively charged DNA towards the anode. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[3][7][10]

Analysis of Signaling Pathway Activation

Objective: To investigate the activation of specific proteins in signaling pathways (e.g., p53, Akt, MAPKs) in response to this compound exposure.

Methodology: Western Blotting

  • Cell Treatment and Lysis: Treat cultured cells with this compound. After treatment, lyse the cells to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-phospho-Akt). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging and Analysis: Capture the light signal using a digital imager. The intensity of the band corresponds to the amount of the target protein.[28][29][30]

Conclusion

This compound poses a significant and persistent threat to environmental and human health. Its low solubility contributes to its persistence in soil and sediment, while its fine particulate form allows for long-range atmospheric transport. The dual toxicity of lead and hexavalent chromium disrupts fundamental cellular processes, including critical signaling pathways that regulate cell survival, proliferation, and death. A comprehensive understanding of the environmental fate, transport, and toxicology of this compound, as outlined in this guide, is essential for developing effective risk assessment strategies, remediation technologies, and regulatory policies to mitigate its harmful effects. Continued research into the specific mechanisms of its toxicity and its behavior in complex environmental systems is crucial for protecting ecosystems and human populations.

References

An In-depth Technical Guide to Lead Chromate: Properties, Synthesis, and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Lead chromate (B82759) (PbCrO₄) is an inorganic compound historically used as a vibrant yellow pigment.[1][2] Despite its utility in various industrial applications, its significant toxicity has prompted extensive research into its biological effects. This guide provides a comprehensive overview of its chemical properties, synthesis methods, and its impact on cellular processes, with a focus on the methodologies used to elucidate these effects.

PropertyValueSource
CAS Number 7758-97-6[1][3][4][5]
Molecular Formula PbCrO₄[1][2][3][4]
Molecular Weight 323.19 g/mol [3][4]
Appearance Yellow to orange-yellow crystalline powder[2][5]
Solubility in Water Very low[6]
Melting Point 844 °C (decomposes)[5]
Density 6.12 g/cm³[6]

Synthesis of Lead Chromate

This compound is typically synthesized via a precipitation reaction involving a soluble lead(II) salt and a chromate salt. The following is a generalized laboratory-scale protocol.

Experimental Protocol: Synthesis of this compound

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂) or Lead(II) acetate (B1210297) (Pb(CH₃COO)₂)

  • Potassium chromate (K₂CrO₄) or Sodium chromate (Na₂CrO₄)

  • Distilled water

  • Dilute nitric acid or acetic acid (optional, to prevent hydrolysis of lead salts)

  • Beakers

  • Graduated cylinders

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a measured amount of the lead(II) salt in a beaker with distilled water. If using lead(II) acetate, a small amount of dilute acetic acid can be added to prevent the formation of basic lead acetate.[3] Similarly, dilute nitric acid can be used with lead(II) nitrate.

    • In a separate beaker, dissolve a stoichiometric equivalent of the chromate salt in distilled water.

  • Precipitation:

    • Slowly add the chromate solution to the lead(II) salt solution while continuously stirring.[6] A vibrant yellow precipitate of this compound will form immediately.

    • Continue stirring for a few minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Allow the precipitate to settle.

    • Separate the precipitate from the supernatant by filtration.

    • Wash the precipitate several times with distilled water to remove any unreacted salts.

    • Dry the purified this compound in an oven at a moderate temperature.

G Experimental Workflow: Synthesis of this compound cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Isolation & Purification prep_pb Dissolve Lead(II) Salt in Distilled Water mix Mix Solutions with Stirring prep_pb->mix prep_cr Dissolve Chromate Salt in Distilled Water prep_cr->mix precipitate Formation of this compound Precipitate mix->precipitate filter Filter Precipitate precipitate->filter wash Wash with Distilled Water filter->wash dry Dry the Final Product wash->dry end end dry->end This compound (PbCrO4)

Caption: Workflow for the synthesis of this compound.

Biological Impact and Toxicological Profile

This compound is a known carcinogen and exhibits significant cytotoxicity and genotoxicity.[7] Its toxicity is attributed to both the lead and the hexavalent chromium ions.

Cytotoxicity of this compound

The cytotoxic effects of this compound are often evaluated using cell viability assays.

Cell LineThis compound ConcentrationRelative Survival
WTHBF-6 (Human bronchial fibroblasts)0.1 µg/cm²85%
0.5 µg/cm²60%
1 µg/cm²36%
5 µg/cm²3%

Data adapted from a study on the effects of this compound on human lung cells.

Experimental Protocol: Cytotoxicity Assay (LDH Release Assay)

Principle:

This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and incubate until they reach the desired confluency.

  • Treatment: Expose the cells to various concentrations of this compound for a specified duration. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Measurement: Incubate the plate and then measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the controls.

Genotoxicity: DNA Double-Strand Breaks and Centrosome Abnormalities

This compound induces DNA double-strand breaks (DSBs), a severe form of DNA damage.[7] Chronic exposure has also been shown to cause centrosome amplification, which can lead to aneuploidy, a hallmark of many cancers.[8]

EffectThis compound Concentration (µg/cm²)Observation
DNA Double-Strand Breaks 0.120% relative increase in tail integrated intensity ratio (Comet assay)
0.550% relative increase
167% relative increase
5109% relative increase
γ-H2A.X Foci Formation 0.143% relative increase in cells with foci
0.551% relative increase
1115% relative increase
5129% relative increase
Aneuploidy (120h exposure) 0.555% aneuploid metaphases
160% aneuploid metaphases
Centrosome Amplification (120h exposure) 0.518% of interphase cells, 32% of mitotic cells
121% of interphase cells, 69% of mitotic cells

Data adapted from studies on the genotoxic effects of this compound in human lung cells.[7][8]

Experimental Protocol: Detection of DNA Double-Strand Breaks (γ-H2A.X Immunofluorescence)

Principle:

This method detects the phosphorylation of the histone variant H2A.X at serine 139 (γ-H2A.X), which occurs at the sites of DSBs and serves as a marker for this type of DNA damage.

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips or chamber slides and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with a detergent like Triton X-100 to allow antibody access.

  • Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2A.X.

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips onto microscope slides.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2A.X foci per nucleus.

Signaling Pathway: DNA Damage Response to this compound

The induction of DSBs by this compound activates a complex cellular signaling cascade known as the DNA Damage Response (DDR). A key protein in this pathway is Ataxia Telangiectasia Mutated (ATM), which is activated in response to DSBs and phosphorylates H2A.X, initiating the recruitment of DNA repair proteins.[7]

G Signaling Pathway of this compound-Induced DNA Damage lc This compound Exposure dsb DNA Double-Strand Breaks lc->dsb atm ATM Activation dsb->atm h2ax H2A.X Phosphorylation (γ-H2A.X) atm->h2ax arrest Cell Cycle Arrest atm->arrest repair Recruitment of DNA Repair Proteins h2ax->repair

Caption: DNA damage response pathway initiated by this compound.

Conclusion

This compound, while historically significant as a pigment, poses considerable health risks due to its cytotoxic and genotoxic properties. Understanding the mechanisms by which it damages cells, particularly its ability to induce DNA double-strand breaks and centrosome abnormalities, is crucial for assessing its environmental and occupational health impacts. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other heavy metal compounds in the context of toxicology and drug development.

References

The Natural Occurrence of Lead Chromate: A Deep Dive into the Mineral Crocoite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the natural occurrence of lead chromate (B82759) in the form of the mineral crocoite. Valued for its vibrant hyacinth-red to orange-yellow hues and exceptional crystal formations, crocoite also presents a subject of significant scientific interest due to its unique formation requirements and its composition of lead and hexavalent chromium. This guide details the mineralogical, crystallographic, and physicochemical properties of crocoite, its geological formation, and notable global occurrences.

Mineralogical and Physicochemical Properties

Crocoite is a monoclinic mineral with the chemical formula PbCrO₄. It is prized by collectors for its striking coloration and adamantine luster.[1][2] However, due to its composition, it is also a toxic substance and should be handled with care.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for crocoite, providing a readily comparable overview of its defining characteristics.

Table 1: Crystallographic Data for Crocoite

ParameterValueReference
Crystal SystemMonoclinic[5]
Crystal ClassPrismatic (2/m)[5]
Space GroupP2₁/n[5]
Unit Cell Dimensionsa = 7.12 Å, b = 7.421 Å, c = 6.8 Å[5]
β102.41°[5]
Formula Units (Z)4[5]

Table 2: Physical Properties of Crocoite

PropertyValueReference
Mohs Hardness2.5 - 3[4][5]
Specific Gravity5.9 - 6.1[3][5]
CleavageDistinct on {110}, indistinct on {001} and {100}[5]
FractureConchoidal to uneven[3][5]
TenacitySectile[5]
LusterAdamantine, Sub-Adamantine, Sub-Vitreous, Resinous, Waxy[5]
StreakYellowish orange[5]
DiaphaneityTransparent to translucent[3][5]

Table 3: Optical Properties of Crocoite

PropertyValueReference
Optical ClassBiaxial (+)[5]
Refractive Indicesnα = 2.290(2), nβ = 2.360(2), nγ = 2.660(2)[5]
Birefringence (δ)0.370[5]
PleochroismWeak[5]

Geological Formation and Occurrence

The formation of crocoite is a relatively uncommon geological event, requiring a specific confluence of source materials and environmental conditions.[3][5] This rarity contributes significantly to its value and scientific interest.

The essential requirements for the formation of crocoite are:

  • A primary lead source: Typically, this is the mineral galena (PbS), found in lead ore deposits.[3][6]

  • A source of chromium: This is usually derived from the weathering of ultramafic rocks, such as serpentinite, which contain chromium-bearing minerals like chromite (FeCr₂O₄).[3][6][7]

  • An oxidizing environment: The presence of oxygen is crucial for the oxidation of both the lead and chromium to form the constituent ions of crocoite. This typically occurs in the oxidation zone of ore deposits, close to the surface.[3][6][7]

The geochemical pathway can be summarized as follows:

  • Decomposition of primary lead minerals, such as galena, releases lead ions (Pb²⁺) into solution.[3]

  • Simultaneously, the oxidation of trivalent chromium (Cr³⁺) from chromite forms the chromate anion (CrO₄²⁻).[3]

  • These ions then combine in solution and precipitate as lead chromate (PbCrO₄), forming crocoite crystals.[6]

Notable deposits of crocoite are found in specific geological settings where these conditions are met. The most famous and prolific source of high-quality crocoite specimens is the Dundas region of Tasmania, Australia.[3][6][8] Other significant localities include the Ural Mountains in Russia, Brazil, and the Philippines.[5]

Experimental Protocols: Synthesis of this compound

While crocoite is a naturally occurring mineral, this compound can be synthesized in a laboratory setting through precipitation reactions. These experimental protocols provide insight into the fundamental chemistry of its formation.

Protocol 1: Precipitation from Lead(II) Acetate (B1210297) and Potassium Chromate

Objective: To synthesize lead(II) chromate via a double decomposition reaction.

Materials:

  • Lead(II) acetate [Pb(CH₃COO)₂]

  • Potassium chromate (K₂CrO₄)

  • Distilled water

  • Dilute acetic acid

  • Beakers

  • Stirring rod

  • Heating apparatus

  • Filtration apparatus (funnel, filter paper)

  • Drying oven

Procedure:

  • Dissolve 5 grams of lead(II) acetate in 100 mL of distilled water in a beaker. A small amount of dilute acetic acid can be added to prevent hydrolysis and ensure a clear solution.

  • In a separate beaker, prepare a solution of 3 grams of potassium chromate in 50 mL of distilled water.

  • Slowly add the potassium chromate solution to the lead(II) acetate solution while stirring continuously. A yellow precipitate of this compound will form immediately.

  • Heat the mixture to boiling to encourage the formation of larger, more easily filterable crystals.

  • Allow the precipitate to settle.

  • Wash the precipitate by decantation several times with distilled water to remove any soluble impurities.

  • Filter the precipitate using a funnel and filter paper.

  • Dry the collected this compound in a drying oven at a low temperature.

Protocol 2: Synthesis from Lead(II) Nitrate (B79036) and Potassium Dichromate

Objective: To synthesize lead(II) chromate using potassium dichromate as the chromium source.

Materials:

  • Lead(II) nitrate [Pb(NO₃)₂]

  • Potassium dichromate (K₂Cr₂O₇)

  • Distilled water

  • Beakers

  • Stirring rod

  • Filtration apparatus

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate in a beaker.

  • In a separate beaker, prepare a solution of potassium dichromate.

  • Slowly add the potassium dichromate solution to the lead(II) nitrate solution while stirring. A yellow precipitate of this compound will form.

  • Continue stirring for several minutes to ensure the reaction is complete.

  • Allow the precipitate to settle.

  • Filter the precipitate and wash it thoroughly with distilled water.

  • Dry the resulting this compound.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the crystal structure relationships and the geological formation pathway of crocoite.

crocoite_crystal_system Crystal Systems Crystal Systems Monoclinic Monoclinic Crystal Systems->Monoclinic Includes Prismatic (2/m) Prismatic (2/m) Monoclinic->Prismatic (2/m) Crystal Class Crocoite (PbCrO4) Crocoite (PbCrO4) Prismatic (2/m)->Crocoite (PbCrO4) Example

Crocoite's place in the monoclinic crystal system.

crocoite_formation_pathway cluster_sources Primary Sources cluster_processes Geochemical Processes Lead Ore Deposit Lead Ore Deposit Galena (PbS) Galena (PbS) Lead Ore Deposit->Galena (PbS) Ultramafic Rock Ultramafic Rock Chromite (FeCr2O4) Chromite (FeCr2O4) Ultramafic Rock->Chromite (FeCr2O4) Weathering & Oxidation Weathering & Oxidation Ion Mobilization Ion Mobilization Weathering & Oxidation->Ion Mobilization Lead Ions (Pb2+) Lead Ions (Pb2+) Ion Mobilization->Lead Ions (Pb2+) Chromate Ions (CrO4^2-) Chromate Ions (CrO4^2-) Ion Mobilization->Chromate Ions (CrO4^2-) Precipitation Precipitation Crocoite (PbCrO4) Crocoite (PbCrO4) Precipitation->Crocoite (PbCrO4) Galena (PbS)->Weathering & Oxidation Chromite (FeCr2O4)->Weathering & Oxidation Lead Ions (Pb2+)->Precipitation Chromate Ions (CrO4^2-)->Precipitation

Geological formation pathway of crocoite.

References

An In-depth Technical Guide to the Photodegradation Pathways of Lead Chromate Under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of lead chromate (B82759) (PbCrO₄) when exposed to ultraviolet (UV) radiation. Lead chromate, historically used as a vibrant yellow pigment ("chrome yellow"), is a semiconductor material whose instability under light is a subject of significant interest in fields ranging from art conservation to environmental science. This document details the core chemical mechanisms, presents quantitative data from experimental studies, and outlines the methodologies used to investigate these processes.

Core Degradation Pathway: Photoreduction of Cr(VI) to Cr(III)

The primary degradation pathway for this compound under UV light is a photo-induced reduction process. As a semiconductor, this compound absorbs photons with energy greater than its band gap, leading to the generation of electron-hole pairs (e⁻/h⁺). The photogenerated electrons are the primary agents driving the reduction of the chromate ion's hexavalent chromium (Cr(VI)) to the more stable trivalent state (Cr(III)).[1][2][3] This transformation is the fundamental cause of the characteristic darkening observed in aged chrome yellow pigments, as the resulting chromium(III) compounds, such as chromium(III) oxide (Cr₂O₃) or its hydrated form (Cr₂O₃·2H₂O), are green or black.[1][4]

The overall process can be summarized as:

PbCr(VI)O₄ + UV Light → Pb²⁺ + Cr(III) species + Oxidized Byproducts

The presence of sulfate (B86663) ions, often found in co-precipitated pigments like PbCr₁₋ₓSₓO₄, has been shown to play a crucial role in accelerating this degradation.[1][5] Pigments with a higher sulfate content and an orthorhombic crystal structure are particularly prone to this photo-induced darkening.[1][5]

Detailed Photocatalytic Mechanism

In an aqueous environment, the degradation of this compound proceeds via a detailed photocatalytic mechanism. The process is initiated by the absorption of a photon (hν) and can lead to the dissolution of the material, releasing toxic Pb(II) and Cr(III) ions into the solution.[6]

The key steps are:

  • Photoexcitation: this compound absorbs a photon, promoting an electron from the valence band (VB) to the conduction band (CB), creating an electron-hole pair. PbCrO₄ + hν → e⁻(CB) + h⁺(VB)

  • Reduction of Cr(VI): The photogenerated electron in the conduction band reduces Cr(VI) within the crystal lattice to Cr(III). This is the primary degradation step. Cr(VI) + 3e⁻ → Cr(III)

  • Oxidation by Holes: The hole in the valence band is a powerful oxidizing agent. It can react with water molecules adsorbed on the surface to produce highly reactive hydroxyl radicals (•OH). h⁺ + H₂O → •OH + H⁺ Alternatively, the holes can directly oxidize other species in the environment.

  • Formation of Final Products: The newly formed Cr(III) combines with oxygen and water to form stable chromium(III) oxides or hydroxides. The process also leads to the release of lead ions. 2Cr(III) + 3H₂O → Cr₂O₃ + 6H⁺ PbCrO₄ (solid) → Pb²⁺ (aq) + CrO₄²⁻ (aq) → ... → Pb²⁺ (aq) + Cr(III) species

This photodissolution process is influenced by several factors. The reaction is activated by light with a wavelength shorter than approximately 514 nm. The rate of degradation tends to decrease as the pH of the surrounding solution increases.[6]

Visualization of the Degradation Pathway

The following diagram illustrates the key steps in the photocatalytic degradation of this compound in an aqueous environment.

G Fig. 1: Photocatalytic Degradation Pathway of PbCrO₄ PbCrO4 PbCrO₄ Crystal Excitation Photoexcitation (Electron-Hole Pair Generation) PbCrO4->Excitation Photon UV Photon (hν) Photon->PbCrO4 e_h_pair e⁻ (Conduction Band) h⁺ (Valence Band) Excitation->e_h_pair CrVI_reduction Reduction of Cr(VI) Cr(VI) + 3e⁻ → Cr(III) e_h_pair:f0->CrVI_reduction Electron Transfer H2O_oxidation Oxidation of H₂O h⁺ + H₂O → •OH + H⁺ e_h_pair:f1->H2O_oxidation Hole Transfer CrIII_product Final Product Cr₂O₃ • 2H₂O (darkening) CrVI_reduction->CrIII_product Dissolution Photodissolution Released Pb²⁺(aq) & Cr³⁺(aq) CrVI_reduction->Dissolution ROS Reactive Oxygen Species (•OH) H2O_oxidation->ROS

Caption: Photocatalytic Degradation Pathway of PbCrO₄.

Quantitative Data on this compound Degradation

Quantitative analysis of this compound's photodegradation is crucial for predicting its long-term stability and environmental impact. The kinetics of the process are often studied by monitoring the disappearance of the chromate ion or the formation of degradation products over time. The reaction often follows pseudo-first-order kinetics.

ParameterConditionValue / ObservationReference
Photodissolution Simulated sunlight, river water, 7 hours11.28% of Lead released2.56% of Chromium released[6]
Kinetics (Dye Degradation) Photocatalyst: 0.10 g PbCrO₄Substrate: Brilliant Green DyeLight: 200W Tungsten LamppH: 9.0Pseudo-first-order kineticsRate Constant (k): 3.64 x 10⁻⁵ s⁻¹[1]
Effect of pH Aqueous suspensionRate of photodissolution decreases with increasing pH.[6]
Activating Wavelength Aqueous suspensionPhotodissolution activated by light with λ < 514 nm.[6]
Effect of Electron Donors Aqueous suspensionPresence of electron donors (e.g., organic acids) enhances the reaction rate.[6]

Experimental Protocols

Investigating the photodegradation of this compound requires specialized experimental setups to control irradiation and analyze the resulting chemical changes. Below are detailed methodologies for key experiments.

Protocol for Aqueous Photodissolution Study

This protocol is designed to quantify the release of lead and chromium from a this compound suspension under UV irradiation.

  • Preparation of Suspension:

    • Suspend a known mass of this compound powder (e.g., 50 mg/L) in a defined aqueous medium (e.g., deionized water or a buffered solution of specific pH) in a quartz photoreactor vessel.

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

  • Irradiation Setup:

    • Place the photoreactor in a temperature-controlled chamber.

    • Use a high-intensity lamp as the UV source, such as a Xenon arc lamp or a Mercury vapor lamp, positioned at a fixed distance from the reactor. The light should be filtered to select the desired wavelength range (e.g., UVA-visible).

    • Measure the light intensity at the reactor surface using a calibrated radiometer or lux meter. A typical intensity might be 50-100 mW/cm².

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots (e.g., 5 mL) of the suspension.

    • Immediately filter the aliquots through a syringe filter (e.g., 0.22 µm) to separate the solid this compound from the aqueous solution.

    • Acidify the filtrate to prevent precipitation of metal ions.

    • Analyze the concentration of dissolved lead (Pb²⁺) and total chromium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).

    • The concentration of remaining Cr(VI) can be determined spectrophotometrically using the diphenylcarbazide method.

  • Data Analysis:

    • Plot the concentration of released Pb and Cr as a function of irradiation time.

    • Calculate the initial reaction rate from the slope of the concentration-time curve.

    • Fit the data to kinetic models (e.g., pseudo-first-order) to determine the rate constant (k).

Protocol for Solid-State Degradation Analysis (Pigment Darkening)

This protocol is used to study the chemical changes on the surface of this compound when formulated as a pigment in a binder.

  • Sample Preparation:

    • Prepare paint models by mixing this compound powder (e.g., PbCrO₄ or PbCr₁₋ₓSₓO₄) with a binder such as linseed oil, typically in a 4:1 pigment-to-oil weight ratio.

    • Apply the mixture as a thin, uniform layer onto an inert substrate (e.g., a polycarbonate or glass slide).

    • Allow the paint to dry completely under controlled conditions (e.g., 30 days at room temperature).

  • Artificial Aging:

    • Expose the prepared paint samples to a UV-filtered Xenon lamp for an extended period (e.g., 100-500 hours) to simulate aging.

    • Control the relative humidity and temperature during the exposure.

  • Surface Characterization:

    • Colorimetry: Measure the color change (darkening) of the paint surface using a spectrophotometer or colorimeter to quantify the degradation.

    • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the paint samples before and after aging to determine the oxidation states of chromium and lead. This provides direct evidence of the Cr(VI) to Cr(III) reduction.

    • Synchrotron-based µ-XANES and µ-XRD: For micro-scale analysis, use synchrotron radiation techniques.

      • µ-X-ray Absorption Near-Edge Structure (µ-XANES) at the Cr K-edge can map the spatial distribution of Cr(VI) and Cr(III) species on the paint surface with high resolution.

      • µ-X-ray Diffraction (µ-XRD) can identify the crystalline phases of the degradation products (e.g., Cr₂O₃).

Visualization of Experimental Workflow

The diagram below outlines a typical workflow for investigating the aqueous photodegradation of this compound.

G Fig. 2: Experimental Workflow for Aqueous Photodegradation Study start Start prep Prepare PbCrO₄ Aqueous Suspension start->prep dark Equilibrate in Dark (Stirring) prep->dark irradiate UV Irradiation (Controlled λ, Intensity, Temp) dark->irradiate sample Collect Aliquots at Time Intervals irradiate->sample sample->irradiate Continue Irradiation filter Filter (0.22 µm) Separate Solid & Aqueous Phases sample->filter analysis Chemical Analysis of Filtrate (ICP-MS / AAS / UV-Vis) filter->analysis kinetics Kinetic Analysis (Rate Constant, Order) analysis->kinetics end End kinetics->end

Caption: Experimental Workflow for Aqueous Photodegradation Study.

Conclusion

The degradation of this compound under UV light is a complex photocatalytic process fundamentally driven by the reduction of Cr(VI) to Cr(III). This process leads to the well-known darkening of chrome yellow pigments and, in aqueous environments, to the dissolution and release of toxic heavy metal ions. The rate and extent of this degradation are highly dependent on environmental factors such as light wavelength, pH, and the chemical composition of the pigment itself. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for researchers to investigate these degradation pathways, quantify their kinetics, and ultimately contribute to the development of more stable materials and effective environmental remediation strategies.

References

Methodological & Application

Application Notes and Protocols for the Detection of Lead Chromate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead chromate (B82759) (PbCrO₄), a chemical compound known for its vibrant yellow pigment, poses a significant environmental and health risk due to the high toxicity of both lead (Pb) and hexavalent chromium (Cr(VI)). Its presence in environmental matrices such as soil, water, and air, often resulting from industrial activities and the degradation of lead-based paints, necessitates sensitive and accurate detection methods. These application notes provide detailed protocols for the analysis of lead chromate in environmental samples using a range of modern analytical techniques.

Analytical Techniques Overview

Several instrumental methods are available for the detection and quantification of lead and chromium, the constituent elements of this compound. The choice of technique often depends on the sample matrix, the required detection limit, and the available resources. Key techniques include Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), X-Ray Fluorescence (XRF) Spectroscopy, Raman Spectroscopy, and Electrochemical Methods. While most of these techniques measure the total lead and chromium content, speciation analysis may be required to specifically identify the form as this compound.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of various analytical techniques for the determination of lead and chromium in environmental samples. These values are indicative and can vary depending on the specific instrument, matrix, and operating conditions.

Analytical TechniqueAnalyteTypical Limit of Detection (LOD)MatrixReference
Atomic Absorption Spectroscopy (AAS) Lead (Pb)1-100 ppm (Flame)[1], 0.1 ppm (Graphite Furnace)[1]Water, Digested Solids[1][2]
Chromium (Cr)Varies with methodWater, Digested Solids
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Lead (Pb)0.001 mg/kg[3]Spices, Water, Digested Solids[1][3]
Chromium (Cr)Low µg/L to ng/LWater, Digested Solids
Portable X-Ray Fluorescence (pXRF) Lead (Pb)2 mg/kg[3][4]Soil, Spices[3][4]
Chromium (Cr)VariesSoil, Spices
Raman Spectroscopy This compound (PbCrO₄)0.5% (w/w)Turmeric Powder[5][6]
Electrochemical Methods (e.g., ASV) Lead (Pb)16 ppbSoil Extract[7]

Experimental Protocols

Sample Preparation

1.1 Soil and Sediment Samples

  • Objective: To prepare a solid sample for elemental analysis.

  • Protocol:

    • Drying: Dry the collected soil or sediment sample at a temperature not exceeding 60°C to prevent the loss of volatile compounds. A common practice is to dry at 55°C for 24-48 hours.[8][9]

    • Sieving: Pass the dried sample through a 2 mm sieve to remove large debris, rocks, and roots.[8][9]

    • Homogenization: Thoroughly mix the sieved sample to ensure homogeneity.

    • Grinding: For techniques requiring a fine powder, grind the homogenized sample to a consistency similar to cocoa powder using a ball mill or mortar and pestle.[8]

    • Acid Digestion (for AAS and ICP-MS):

      • Weigh approximately 0.5 g of the prepared soil sample into a digestion vessel.

      • Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia).

      • Heat the mixture using a hot block or microwave digester according to a pre-determined temperature program (e.g., ramp to 175°C and hold for 20 minutes).[10]

      • After cooling, dilute the digestate to a known volume with deionized water. The sample is now ready for analysis.

1.2 Water Samples

  • Objective: To prepare a liquid sample for elemental analysis.

  • Protocol:

    • Collection: Collect water samples in clean, acid-washed plastic or glass bottles.

    • Preservation: Acidify the sample to a pH < 2 with concentrated nitric acid (e.g., 2 mL of concentrated HNO₃ per liter of sample) to prevent the precipitation of metals.[2]

    • Filtration (for dissolved metals): If the analysis of dissolved metals is required, filter the sample through a 0.45 µm membrane filter before acidification.

    • Digestion (for total metals): For the determination of total metals in samples with high organic content or suspended solids, an acid digestion step similar to the one for soil samples may be necessary.

Analytical Methods

2.1 Atomic Absorption Spectroscopy (AAS)

  • Principle: This technique measures the absorption of light by free atoms in the gaseous state. The concentration of the analyte is proportional to the amount of light absorbed.

  • Protocol for Lead Determination:

    • Instrument Setup:

      • Install a lead hollow cathode lamp.

      • Set the wavelength to 283.3 nm.

      • Optimize the instrument parameters (e.g., slit width, lamp current) as per the manufacturer's recommendations.

    • Calibration: Prepare a series of standard solutions of lead in a matrix matching the samples. Generate a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Sample Analysis: Aspirate the prepared sample solution into the atomizer (flame or graphite (B72142) furnace) and record the absorbance.

    • Quantification: Determine the concentration of lead in the sample by comparing its absorbance to the calibration curve.

2.2 Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Principle: ICP-MS uses an inductively coupled plasma to ionize the sample. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio for quantification. ICP-MS offers very low detection limits.[1][3]

  • Protocol for Lead and Chromium Determination:

    • Instrument Setup:

      • Perform daily performance checks and tuning of the instrument using a tuning solution.

      • Select the isotopes to be monitored (e.g., ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb for lead; ⁵²Cr, ⁵³Cr for chromium).

    • Calibration: Prepare a series of multi-element standard solutions and a blank. Run the standards to establish a calibration curve for each element.

    • Internal Standard: Add an internal standard (e.g., Bismuth) to all samples, standards, and blanks to correct for instrumental drift and matrix effects.[11][12]

    • Sample Analysis: Introduce the prepared sample solution into the ICP-MS.

    • Quantification: The instrument software will calculate the concentration of lead and chromium in the sample based on the calibration data and internal standard response.

2.3 X-Ray Fluorescence (XRF) Spectroscopy

  • Principle: This non-destructive technique involves bombarding the sample with X-rays, which causes the elements within the sample to emit characteristic secondary (or fluorescent) X-rays. The energy of these X-rays is specific to each element, and their intensity is proportional to the concentration. Portable XRF (pXRF) analyzers are particularly useful for in-situ field screening.[3][4][13]

  • Protocol for Field Screening of Soil:

    • Instrument Preparation: Turn on the pXRF analyzer and allow it to warm up. Perform a system check and calibration verification using the provided standards.

    • Sample Placement: Place the pXRF window directly on the surface of the soil to be analyzed. For more accurate results with prepared samples, place the ground soil in a sample cup with a thin Mylar film.

    • Analysis: Initiate the measurement. The analysis time can range from a few seconds to several minutes, depending on the desired precision.

    • Data Acquisition: The instrument will display the concentrations of various elements, including lead and chromium.

2.4 Raman Spectroscopy

  • Principle: Raman spectroscopy is a vibrational spectroscopy technique that can provide information about the chemical structure and composition of a sample. It is particularly useful for identifying specific compounds like this compound.[5][6]

  • Protocol for this compound Identification:

    • Instrument Setup:

      • Select an appropriate laser excitation wavelength.

      • Calibrate the spectrometer using a known standard (e.g., silicon).

    • Sample Analysis: Focus the laser beam onto the sample. Acquire the Raman spectrum over a specific wavenumber range. This compound has a characteristic strong peak around 840 cm⁻¹.[5][6]

    • Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound to confirm its presence. For quantitative analysis, a calibration curve can be constructed by plotting the intensity of the characteristic peak against the concentration of this compound in standard mixtures.[5][6]

2.5 Electrochemical Methods (e.g., Anodic Stripping Voltammetry - ASV)

  • Principle: These techniques involve the use of an electrode to measure the current response of an electroactive species in a solution. ASV is a highly sensitive method for trace metal analysis and involves a preconcentration step where the metal is deposited onto the working electrode, followed by a stripping step where the metal is re-oxidized, generating a current peak proportional to its concentration.[14][15]

  • Protocol for Lead Determination in Water/Extracts:

    • Electrode Preparation: Prepare the working electrode (e.g., a bismuth film electrode) as per established procedures.

    • Cell Setup: Place the prepared sample solution (with an appropriate supporting electrolyte and pH adjustment) into the electrochemical cell containing the working, reference, and counter electrodes.

    • Deposition Step: Apply a negative potential to the working electrode for a specific period to deposit lead onto its surface.

    • Stripping Step: Scan the potential in the positive direction. Lead will be stripped from the electrode, producing a current peak at a characteristic potential.

    • Quantification: The height or area of the stripping peak is proportional to the concentration of lead in the sample. Quantification is typically performed using the standard addition method.[7]

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample_Collection Environmental Sample Collection (Soil, Water, Air) Drying_Sieving Drying & Sieving (for Solids) Sample_Collection->Drying_Sieving Filtration_Acidification Filtration & Acidification (for Water) Sample_Collection->Filtration_Acidification Homogenization Homogenization Drying_Sieving->Homogenization Acid_Digestion Acid Digestion (for AAS, ICP-MS) Homogenization->Acid_Digestion XRF XRF Homogenization->XRF Raman Raman Spectroscopy Homogenization->Raman AAS AAS Acid_Digestion->AAS ICP_MS ICP-MS Acid_Digestion->ICP_MS Filtration_Acidification->AAS Filtration_Acidification->ICP_MS Electrochem Electrochemical Methods Filtration_Acidification->Electrochem Quantification Quantification of Lead & Chromium AAS->Quantification ICP_MS->Quantification XRF->Quantification Speciation Speciation Analysis (Identification of PbCrO4) Raman->Speciation Electrochem->Quantification Reporting Reporting Quantification->Reporting Speciation->Reporting

Caption: General workflow for the analysis of this compound in environmental samples.

Technique_Selection Requirement Analytical Requirement Field_Screening Rapid Field Screening? Requirement->Field_Screening High_Sensitivity High Sensitivity Required? Field_Screening->High_Sensitivity No pXRF Use pXRF Field_Screening->pXRF Yes Speciation_Needed Specific Compound ID? High_Sensitivity->Speciation_Needed No ICP_MS_AAS Use ICP-MS or AAS (Graphite Furnace) High_Sensitivity->ICP_MS_AAS Yes Raman Use Raman Spectroscopy Speciation_Needed->Raman Yes Lab_Analysis Proceed to Lab Analysis Speciation_Needed->Lab_Analysis No pXRF->Lab_Analysis Confirmation

Caption: Decision tree for selecting an analytical technique for this compound detection.

References

Application Notes and Protocols for the Use of Lead Chromate as a Photocatalyst for Organic Dye Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent nature of organic dyes in industrial effluents poses a significant environmental challenge. Advanced oxidation processes, particularly heterogeneous photocatalysis using semiconductor materials, have emerged as a promising technology for the degradation of these pollutants. Lead chromate (B82759) (PbCrO₄), a semiconductor material, has demonstrated notable photocatalytic activity under visible light, making it a candidate for the degradation of various organic dyes.[1][2][3] This document provides detailed protocols for the synthesis of lead chromate photocatalysts and their application in the degradation of organic dyes, along with a summary of key performance data from recent studies.

Data Presentation

The efficiency of this compound as a photocatalyst is influenced by several experimental parameters. The following tables summarize the optimal conditions for the degradation of various organic dyes as reported in the literature.

Table 1: Optimal Conditions for Photocatalytic Degradation of Various Dyes using this compound

DyeInitial Concentration (M)Catalyst Dosage (g/L)Optimal pHLight SourceDegradation Efficiency (%)Reference
Methylene Blue1.10 x 10⁻⁵1.06.5200W Tungsten LampNot explicitly stated, but follows pseudo-first-order kinetics[4][5]
Methylene Blue10 mg/L1.06.0Not specified76.78% in 80 min[6][7]
Acridine Orange2.50 x 10⁻⁵1.0 (in 100 mL)7.5200W Tungsten LampFollows pseudo-first-order kinetics[8]
Brilliant Green1.30 x 10⁻⁵1.0 (in 100 mL)9.0200W Tungsten LampFollows pseudo-first-order kinetics
New Fuchsine1.8 x 10⁻⁵0.04 g (in reaction mixture)8.0200W Tungsten LampHigh, with good reusability[2][3]

Table 2: Effect of Operational Parameters on Degradation Rate

ParameterGeneral TrendObservationReferences
pH Rate increases to an optimum, then decreases.The generation of hydroxyl radicals, which are key oxidizing agents, is pH-dependent. The surface charge of the photocatalyst and the charge of the dye molecule are also influenced by pH, affecting adsorption.[2][4][5][8]
Catalyst Amount Rate increases up to a certain point, then plateaus.An increase in catalyst amount increases the number of active sites and the surface area for light absorption. However, beyond a certain point, light scattering and agglomeration of particles can reduce efficiency.[2][4][8]
Dye Concentration Rate increases to an optimum, then decreases.Initially, a higher concentration provides more molecules for degradation. At very high concentrations, the dye can act as an internal filter, preventing light from reaching the catalyst surface.[4][8]
Light Intensity Rate increases with increasing light intensity up to a certain point.Higher light intensity increases the number of photons striking the catalyst, leading to a higher rate of electron-hole pair generation.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound (PbCrO₄) Nanoparticles via Co-precipitation

This protocol describes a common method for synthesizing this compound nanoparticles.[2][9][10]

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂) or Lead(II) chloride (PbCl₂)

  • Potassium chromate (K₂CrO₄)

  • Doubly distilled water

  • Beakers

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate by dissolving the appropriate amount in doubly distilled water.

  • Prepare a 0.1 M solution of potassium chromate by dissolving the appropriate amount in doubly distilled water.

  • While stirring the lead nitrate solution vigorously with a magnetic stirrer, slowly add the potassium chromate solution dropwise.

  • A deep lemon-yellow precipitate of this compound will form immediately.[2]

  • Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction.

  • Separate the precipitate from the solution by filtration.

  • Wash the precipitate several times with doubly distilled water to remove any unreacted salts, followed by a final wash with ethanol.

  • Dry the collected this compound powder in an oven at 100°C for several hours until a constant weight is achieved.[2]

  • Grind the dried powder using a mortar and pestle to obtain a fine powder.

  • Characterization (Optional but Recommended): The synthesized nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, Scanning Electron Microscopy (SEM) to observe the morphology, and UV-Vis Spectroscopy to determine the band gap.[9][10][11]

Protocol 2: Photocatalytic Degradation of an Organic Dye

This protocol outlines the general procedure for evaluating the photocatalytic activity of the synthesized this compound.

Materials:

  • Synthesized this compound photocatalyst

  • Organic dye (e.g., Methylene Blue, Rhodamine B, Acridine Orange)

  • Doubly distilled water

  • Beaker or photoreactor

  • Light source (e.g., 200W tungsten lamp)[4][5][8]

  • Magnetic stirrer

  • pH meter

  • 0.1 N HCl and 0.1 N NaOH for pH adjustment

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the desired organic dye (e.g., 1.0 x 10⁻³ M) in doubly distilled water.[8]

  • From the stock solution, prepare a working solution of the desired concentration (e.g., 1.0 x 10⁻⁵ M) in a beaker.

  • Add a specific amount of the this compound photocatalyst (e.g., 0.10 g) to the dye solution.[4][8]

  • Adjust the pH of the solution to the desired value using 0.1 N HCl or 0.1 N NaOH.[4][8]

  • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Position the beaker under the light source at a fixed distance. Ensure the solution is continuously stirred throughout the experiment to maintain a uniform suspension.

  • Turn on the light source to initiate the photocatalytic reaction.

  • At regular time intervals (e.g., every 10 or 15 minutes), withdraw a small aliquot (e.g., 3 mL) of the suspension.[2]

  • Centrifuge or filter the aliquot to remove the photocatalyst particles.

  • Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer.[8]

  • Continue the experiment until a significant decrease in absorbance is observed or for a predetermined duration.

  • Control Experiments: To confirm that the degradation is due to photocatalysis, perform control experiments: one with the catalyst in the dark and another with the dye solution under illumination but without the catalyst.[4][8] A negligible change in absorbance in these control experiments confirms that both light and the photocatalyst are necessary for degradation.[4][8]

Data Analysis: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye and Aₜ is the absorbance at time t.

The reaction kinetics can often be described by a pseudo-first-order model:[8] ln(A₀ / Aₜ) = kt Where k is the pseudo-first-order rate constant. A plot of ln(A₀ / Aₜ) versus time should yield a straight line with a slope equal to k.

Visualizations

Experimental Workflow

G cluster_synthesis Catalyst Synthesis cluster_degradation Photocatalytic Degradation s1 Prepare 0.1M Pb(NO₃)₂ Solution s3 Mix Solutions (Co-precipitation) s1->s3 s2 Prepare 0.1M K₂CrO₄ Solution s2->s3 s4 Filter and Wash Precipitate s3->s4 s5 Dry and Grind PbCrO₄ Powder s4->s5 d2 Add PbCrO₄ Catalyst & Adjust pH s5->d2 Synthesized Catalyst d1 Prepare Dye Solution d1->d2 d3 Stir in Dark (Equilibration) d2->d3 d4 Expose to Light (Initiate Reaction) d3->d4 d5 Withdraw Aliquots at Intervals d4->d5 d6 Separate Catalyst d5->d6 d7 Measure Absorbance (UV-Vis) d6->d7 d8 Analyze Data d7->d8

Caption: Experimental workflow for synthesis and application of PbCrO₄.

Mechanism of Photocatalytic Degradation

G vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ hole h⁺ electron e⁻ light Light (hν) light->vb Excitation dye Dye Molecule degraded Degradation Products (CO₂, H₂O, etc.) dye->degraded h2o H₂O oh_neg OH⁻ oh_rad •OH (Hydroxyl Radical) oh_neg->oh_rad o2 O₂ o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad electron->o2 Reduction hole->oh_neg Oxidation oh_rad->dye Oxidation o2_rad->dye Oxidation

Caption: Proposed mechanism of dye degradation by this compound.

Conclusion

This compound shows considerable promise as a photocatalyst for the degradation of organic dyes under visible light irradiation. The effectiveness of the process is highly dependent on operational parameters such as pH, catalyst loading, initial dye concentration, and light intensity, which must be optimized for specific applications. The provided protocols offer a standardized methodology for the synthesis of this compound nanoparticles and the evaluation of their photocatalytic performance. Further research into modifying this compound to enhance its efficiency and stability, as well as pilot-scale studies, will be crucial for its potential application in wastewater treatment. It is important to note the toxicity of lead and chromium compounds, and appropriate safety and handling procedures should be strictly followed. The potential for leaching of these heavy metals from the photocatalyst during the degradation process should also be carefully evaluated.[12]

References

Application Notes and Protocols for Gravimetric Analysis of Lead via Lead Chromate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the quantitative determination of lead using the lead chromate (B82759) precipitation method for gravimetric analysis. This classical analytical technique is highly accurate and can be applied in various scientific and industrial settings, including the quality control of raw materials and finished products in the pharmaceutical industry to ensure compliance with heavy metal impurity limits.

Principle

The gravimetric determination of lead by this method involves the precipitation of lead ions (Pb²⁺) from a solution as sparingly soluble lead chromate (PbCrO₄). The precipitation is achieved by adding a soluble chromate salt, typically potassium chromate (K₂CrO₄), to a solution containing lead ions under controlled conditions. The resulting precipitate is then filtered, washed to remove impurities, dried to a constant weight, and weighed. The mass of the lead in the original sample is then calculated based on the stoichiometry of the pure, dry precipitate.[1][2][3]

The key chemical reaction is:

Pb²⁺(aq) + CrO₄²⁻(aq) → PbCrO₄(s)

To ensure complete precipitation and to obtain a precipitate that is easily filterable, the reaction conditions, such as pH and temperature, must be carefully controlled.[1][4]

Applications

While modern instrumental methods like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are more common for trace lead analysis, gravimetric analysis serves as a valuable primary or reference method. Its applications in a pharmaceutical context include:

  • Quantification of lead in raw materials: Ensuring that raw materials used in drug formulation meet pharmacopeial standards for lead content.

  • Analysis of lead-based reagents: Accurately determining the concentration of lead-containing solutions or the purity of lead salts.

  • Validation of instrumental methods: Providing an independent, high-accuracy method to validate the results obtained from more routine instrumental analyses.

Experimental Protocol

This protocol outlines the step-by-step procedure for the gravimetric determination of lead as this compound.

3.1. Materials and Reagents

  • Sample Solution: An accurately weighed sample containing a known amount of lead (e.g., lead nitrate, Pb(NO₃)₂) dissolved in distilled water.

  • Precipitating Agent: 4% (w/v) Potassium Chromate (K₂CrO₄) solution.

  • Acetic Acid: Dilute solution (e.g., 6 M).

  • Nitric Acid: 0.1% (v/v) solution for washing.

  • Distilled Water

  • Glassware and Equipment:

    • 400 mL Beakers

    • Graduated cylinders

    • Pipettes

    • Glass stirring rods

    • Watch glasses

    • Sintered glass or porous porcelain filter crucibles (pre-weighed)

    • Suction filtration apparatus

    • Drying oven capable of maintaining 120°C

    • Desiccator

    • Analytical balance

3.2. Procedure

  • Sample Preparation: Accurately weigh a suitable amount of the lead-containing sample and dissolve it in distilled water. Transfer the solution quantitatively to a 400 mL beaker.[1][5]

  • Acidification: Add approximately 5 mL of dilute acetic acid to the solution and dilute to about 100 mL with distilled water. The acetic acid medium helps to prevent the precipitation of other metal hydroxides and ensures a crystalline precipitate of this compound.[1]

  • Heating: Heat the solution to boiling.[1][5]

  • Precipitation: To the hot solution, slowly add 15-20 mL of the 4% potassium chromate solution drop by drop with constant and vigorous stirring. The slow addition promotes the formation of larger, more easily filterable crystals. A yellow precipitate of this compound will form.[1][5][6]

  • Digestion: Heat the mixture on a water bath for about 15-30 minutes. This process, known as digestion, allows smaller particles to dissolve and reprecipitate onto larger ones, resulting in a more filterable and purer precipitate.[1][6] Allow the precipitate to settle. The supernatant liquid should be clear and yellow, indicating an excess of chromate.

  • Testing for Completeness of Precipitation: Add a few more drops of the potassium chromate solution to the clear supernatant. If no further precipitate forms, the precipitation is complete.[1]

  • Filtration: Filter the hot solution through a pre-weighed sintered glass or porous porcelain filter crucible using suction. Decant the supernatant liquid first, then transfer the precipitate to the crucible with the aid of a stirring rod and a wash bottle containing hot distilled water.[1][5]

  • Washing: Wash the precipitate in the crucible with several small portions of hot 0.1% nitric acid to remove any co-precipitated impurities.[7] Then, wash with hot distilled water until the washings are free from chromate ions (the filtrate will be colorless).[1]

  • Drying: Place the crucible containing the precipitate in a drying oven maintained at 120°C for at least one hour.[1][7]

  • Cooling and Weighing: After drying, transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible accurately on an analytical balance.

  • Constant Weight: Repeat the drying, cooling, and weighing steps until a constant mass (to within ±0.3 mg) is obtained.[1][5]

3.3. Calculation

The mass of lead in the original sample is calculated using the following formula:

Mass of Pb = Mass of PbCrO₄ precipitate × Gravimetric Factor

The gravimetric factor is the ratio of the molar mass of lead to the molar mass of this compound.

Gravimetric Factor = (Molar Mass of Pb) / (Molar Mass of PbCrO₄)

Quantitative Data

ParameterValueReference
Molar Mass of Lead (Pb)207.2 g/mol N/A
Molar Mass of this compound (PbCrO₄)323.2 g/mol [1]
Gravimetric Factor (Pb/PbCrO₄)0.6411[7]
Drying Temperature120°C[1][7]

Visualizations

Experimental Workflow for Gravimetric Analysis of Lead

experimental_workflow start Start: Sample Containing Pb²⁺ prep 1. Sample Preparation (Dissolve in H₂O, Acidify with Acetic Acid) start->prep end_node End: Calculate Mass of Pb heat 2. Heating (Heat solution to boiling) prep->heat precipitate 3. Precipitation (Slowly add K₂CrO₄ solution with stirring) heat->precipitate Formation of PbCrO₄(s) digest 4. Digestion (Heat on water bath for 15-30 min) precipitate->digest filter_wash 5. Filtration and Washing (Filter through crucible, wash with dilute HNO₃ and H₂O) digest->filter_wash dry 6. Drying (Dry at 120°C to constant weight) filter_wash->dry weigh 7. Weighing (Cool in desiccator and weigh PbCrO₄) dry->weigh weigh->end_node Use Gravimetric Factor

Caption: Workflow for the gravimetric determination of lead as this compound.

Logical Relationship of Key Steps and Conditions

Caption: Key conditions and their impact on the gravimetric analysis outcome.

Potential Interferences and Considerations

  • Co-precipitation: Other metal ions that form insoluble chromates in acidic solution (e.g., Ba²⁺, Ag⁺) can interfere by co-precipitating with the this compound. Silver chromate, however, is soluble in ammonia, which can be used as a separating agent if silver is present.[8]

  • Solubility: The solubility of this compound is low but increases in highly acidic solutions. Therefore, the pH must be carefully controlled. The use of a dilute acetic acid medium provides a suitable pH range.[4]

  • Particle Size: Rapid precipitation from a concentrated solution can lead to the formation of very small particles that are difficult to filter and may pass through the filter crucible. Slow addition of the precipitating agent to a hot, dilute solution helps to produce larger, more easily filterable crystals.[9]

  • Purity of Precipitate: The precipitate must be washed thoroughly to remove any soluble impurities that may have been adsorbed onto its surface.

  • Hygroscopic Nature: Although this compound is not significantly hygroscopic, it is crucial to cool the dried precipitate in a desiccator before weighing to prevent the adsorption of atmospheric moisture.

By adhering to this detailed protocol and being mindful of the potential interferences, researchers can achieve highly accurate and reliable quantitative results for lead content using the this compound precipitation method.

References

Application of Lead Chromate in the Synthesis of Other Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead chromate (B82759) (PbCrO₄), a vibrant yellow inorganic compound, is well-documented for its extensive use as a pigment in paints, inks, and plastics.[1][2] However, its utility extends beyond coloration. The presence of chromium in the +6 oxidation state imparts strong oxidizing properties to the molecule, suggesting its potential as a reagent in the synthesis of other chemical compounds.[1][3] This document provides detailed application notes and protocols for the use of lead chromate in synthetic chemistry, with a primary focus on its established role in the preparation of basic this compound pigments and its potential as an oxidizing agent in organic synthesis.

Due to the inherent toxicity of lead and hexavalent chromium compounds, stringent safety precautions must be observed during handling and disposal.[4] All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Application 1: Synthesis of Basic this compound (Chrome Orange)

This compound serves as a direct precursor for the synthesis of basic this compound (Pb₂CrO₅ or PbO·PbCrO₄), a pigment known as Chrome Orange.[5][6] The conversion is achieved by treating this compound with a strong alkali, such as sodium hydroxide (B78521).[5] This process results in a color change from yellow to orange-red, attributed to the formation of the basic salt.

Quantitative Data Summary
ReactantProductMolar Mass ( g/mol )Key Reaction Condition
This compound (PbCrO₄)Basic this compound (Pb₂CrO₅)323.2Treatment with strong alkali (e.g., NaOH)
Sodium Hydroxide (NaOH)40.00Elevated temperature (boiling water)
Experimental Protocol: Synthesis of Basic this compound

This protocol is adapted from established laboratory procedures for the preparation of Chrome Orange.[5]

Materials:

  • Lead (II) chromate (PbCrO₄)

  • Sodium hydroxide (NaOH), solid flakes or pellets

  • Distilled water

  • Beakers

  • Glass stirring rod

  • Heating mantle or hot plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

Procedure:

  • Preparation of this compound Slurry: In a beaker, create a slurry of this compound by suspending it in a minimal amount of distilled water. The slurry should be thin enough to be stirred rapidly.[7]

  • Heating: Gently heat the slurry to boiling with continuous stirring.[5]

  • Addition of Alkali: Once the slurry is boiling, carefully and immediately add solid sodium hydroxide.[5][7] The amount of sodium hydroxide should be approximately equal in volume to the amount of this compound used.[5]

  • Color Change: A rapid color change from yellow to orange should be observed.[7] To prevent the formation of undesirable brown byproducts, avoid prolonged exposure to the hot caustic solution.[7]

  • Quenching and Filtration: Immediately decant the hot mixture into a larger volume of cold water.[5] Filter the resulting orange precipitate using a filtration apparatus.

  • Washing: Wash the collected solid with several portions of cold water to remove any residual sodium hydroxide and other soluble impurities.[7]

  • Drying: Dry the filtered solid (basic this compound) in a drying oven at a low temperature.

  • Pulverization: Once dry, the pigment can be gently ground to a fine powder.[5]

Logical Workflow for Basic this compound Synthesis

SynthesisWorkflow A Prepare this compound Slurry B Heat Slurry to Boiling A->B C Add Solid Sodium Hydroxide B->C D Observe Color Change (Yellow to Orange) C->D E Quench in Cold Water D->E F Filter the Precipitate E->F G Wash with Cold Water F->G H Dry the Product G->H I Obtain Basic this compound H->I

Caption: Workflow for the synthesis of basic this compound.

Application 2: Potential as an Oxidizing Agent in Organic Synthesis

The hexavalent chromium in this compound makes it a strong oxidizing agent, analogous to other Cr(VI) reagents like potassium dichromate and chromic acid.[1][3] While specific and detailed protocols for the use of this compound in organic oxidations are not as prevalent in the literature as for its soluble counterparts, its oxidizing potential can be inferred for several key transformations.

Oxidation of Toluene (B28343) to Benzoic Acid

The oxidation of the methyl group of toluene to a carboxylic acid is a common reaction mediated by strong oxidizing agents. While potassium permanganate (B83412) is frequently used, chromates are also effective. A patent describes the oxidation of toluene to benzoic acid using chromates in an aqueous medium under elevated temperature and pressure. Although not specifying this compound, the general principle applies.

Conceptual Experimental Workflow for Toluene Oxidation

OxidationWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Toluene Toluene Solvent Aqueous/Acidic Medium Toluene->Solvent LeadChromate This compound LeadChromate->Solvent Heat Elevated Temperature Solvent->Heat BenzoicAcid Benzoic Acid Heat->BenzoicAcid CrIII Reduced Chromium (Cr³⁺) Heat->CrIII PbSalt Lead Salt Heat->PbSalt

Caption: Conceptual workflow for toluene oxidation using this compound.

Oxidation of Alcohols

Chromium(VI) reagents are widely used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8][9] Acidified solutions of dichromates are common for this purpose.[10] While this compound's low solubility in many solvents presents a challenge for its use as a general oxidant in organic synthesis, its reactivity in acidic conditions could potentially be exploited.

  • Primary Alcohols: Could be oxidized to aldehydes or further to carboxylic acids depending on the reaction conditions.

  • Secondary Alcohols: Would be expected to be oxidized to ketones.

  • Tertiary Alcohols: Are generally resistant to oxidation under these conditions.

Due to the lack of specific published protocols, researchers interested in exploring this compound as an oxidant for alcohols would need to conduct careful optimization studies, likely in acidic media where the solubility and reactivity of this compound are increased.

Safety and Handling

This compound and its derivatives are toxic and carcinogenic.[2] Appropriate safety measures are paramount.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For handling the dry powder, a respirator may be necessary.

  • Waste Disposal: All waste containing lead and chromium must be disposed of as hazardous waste according to institutional and governmental regulations. Hexavalent chromium in aqueous waste can be reduced to the less toxic chromium(III) using a reducing agent like sodium bisulfite before disposal.[7]

Conclusion

The primary and most well-documented application of this compound in the synthesis of other compounds is the preparation of basic this compound pigments. Its strong oxidizing properties also suggest its potential as a reagent for the oxidation of organic substrates, such as toluene and alcohols. However, a lack of specific and detailed protocols in the scientific literature for these latter applications necessitates further research and development for those interested in exploring its synthetic utility. The significant health and environmental hazards associated with this compound require that any work with this compound be conducted with the utmost care and adherence to safety protocols.

References

Application Notes and Protocols for Spectroscopic Analysis of Lead Chromate Pigments in Historical Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lead chromate (B82759) pigments, most notably chrome yellow (PbCrO₄) and its variations like chrome orange and lemon yellow, were widely used by artists in the 19th and early 20th centuries, including Vincent van Gogh.[1][2] These pigments, however, are known to be unstable and can darken or fade over time, significantly altering the appearance of priceless artworks.[3][4] The primary cause of this degradation is the photo-induced reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)).[1][5][6] The presence of sulfur, often in the form of lead sulfate (B86663) (PbSO₄) co-precipitated with the lead chromate to create different hues, has been shown to play a key role in accelerating this degradation process.[1][6]

This document provides detailed application notes and protocols for the non-invasive spectroscopic analysis of this compound pigments in historical artifacts. The described techniques—Raman Spectroscopy, X-ray Fluorescence (XRF) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—are essential tools for identifying the specific type of this compound pigment used, assessing its degradation state, and informing conservation strategies.[2][7][8][9]

Data Presentation: Spectroscopic Signatures of this compound Pigments

The following tables summarize the key spectroscopic markers for the identification of different forms of this compound and their degradation products.

Table 1: Raman Spectroscopy Peaks for this compound Pigments and Degradation Products

Compound/PigmentChemical FormulaKey Raman Peaks (cm⁻¹)Notes
Chrome Yellow (Monoclinic)PbCrO₄~827-840 (ν₁) , 374, 358, 324[10]The strong ν₁(CrO₄²⁻) symmetric stretching mode is the most characteristic peak.
Light-Sensitive Chrome Yellow (Orthorhombic)PbCr₁₋ₓSₓO₄ (x ~ 0.5)Shifted and broadened ν₁(CrO₄²⁻) band compared to monoclinic form.[3]The presence of sulfate broadens and can shift the main chromate peak.
Chrome Orange(1-x)PbCrO₄∙xPbOCharacteristic peaks of both PbCrO₄ and additional bands related to Pb-O bonds.Often a mixture of this compound and lead(II) oxide.
Chromium(III) OxideCr₂O₃~550, ~612A common degradation product indicating the reduction of Cr(VI).[5][11]
ViridianCr₂O₃·2H₂OCharacteristic peaks distinct from anhydrous Cr₂O₃.[11]Hydrated form of chromium(III) oxide, another potential degradation product.

Table 2: X-ray Fluorescence (XRF) Elemental Signatures

ElementX-ray LineSignificance
Lead (Pb)Lα, LβPrimary element in this compound pigments.
Chromium (Cr)Kα, KβKey element for identifying chromate-based pigments. The Cr K-edge position in XANES can distinguish between Cr(VI) and Cr(III).[3][5]
Sulfur (S)Indicates the presence of lead sulfate, often mixed with this compound, which is linked to pigment instability.[1][6]
Mercury (Hg)Presence may indicate the use of vermilion (HgS) mixed with or near chrome yellow.[12]
Zinc (Zn)May indicate the presence of zinc white (ZnO) or zinc yellow.[12][13]

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Bands

Functional Group/CompoundWavenumber Range (cm⁻¹)Significance
Chromate (CrO₄²⁻)~815-855[14]Asymmetric stretching vibrations of the chromate anion.
Sulfate (SO₄²⁻)~1100-1130Indicates the presence of lead sulfate.
Lead Carbonate (Cerussite)~1410, 1051, 840, 680Often a component of the ground layer or a white pigment mixed with chrome yellow.
Oil Binding Media~2850-2960 (C-H stretching), ~1740 (C=O stretching)Identification of the organic binder, which can influence the degradation process.
Kaolin~3698, 3620, 1100–1010[11]An aluminum silicate (B1173343) that may be present as a filler or in ground layers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound pigments on historical artifacts. These are intended as a starting point and may require optimization based on the specific artifact and instrumentation.

Protocol 1: In-Situ Raman Spectroscopy

Objective: To non-invasively identify this compound pigments and their degradation products on the surface of an artifact.

Instrumentation: Portable or benchtop Raman spectrometer with a microscope attachment and multiple laser excitation wavelengths (e.g., 532 nm, 633 nm, 785 nm).

Methodology:

  • Instrument Calibration: Calibrate the spectrometer using a certified silicon standard to ensure wavenumber accuracy.

  • Laser Selection and Power: Start with the lowest possible laser power to avoid photo-induced damage to the pigments. A 785 nm laser is often preferred to minimize fluorescence from organic binders. If fluorescence is not an issue, a 532 nm or 633 nm laser may provide a better signal-to-noise ratio.

  • Focusing: Using the microscope, carefully focus the laser spot on the area of interest on the artifact's surface.

  • Data Acquisition:

    • Set the spectral range to cover at least 200-1000 cm⁻¹ to include the characteristic peaks of this compound and its degradation products.

    • Acquire spectra with an integration time and number of accumulations sufficient to obtain a good signal-to-noise ratio. This will vary depending on the pigment and instrumentation.

  • Data Analysis:

    • Process the raw spectra to remove background fluorescence using a polynomial fitting or other appropriate methods.

    • Compare the peak positions of the processed spectra to the reference data in Table 1 and established spectral libraries to identify the pigments and any alteration products.

Protocol 2: In-Situ X-ray Fluorescence (XRF) Spectroscopy

Objective: To non-destructively determine the elemental composition of the pigments.

Instrumentation: Portable or handheld XRF spectrometer.

Methodology:

  • Instrument Calibration: Calibrate the instrument according to the manufacturer's specifications using appropriate standards.

  • Measurement Setup: Position the spectrometer's measurement head as close as possible to the area of interest on the artifact without making contact.

  • Data Acquisition:

    • Set the acquisition time to achieve adequate counting statistics for the elements of interest (Pb, Cr, S, etc.). Typical measurement times range from 30 to 120 seconds.

    • Acquire spectra from multiple points in the area of interest to ensure the results are representative.

  • Data Analysis:

    • Use the instrument's software to identify and quantify the elements present in the analyzed area.

    • Correlate the elemental composition with known pigment formulations (see Table 2) to infer the pigments used. For example, the co-localization of Pb and Cr suggests a this compound pigment.

Protocol 3: Micro-FTIR Spectroscopy (for micro-samples)

Objective: To identify the molecular composition of the pigments and binding media from a microscopic sample.

Instrumentation: FTIR microscope coupled to an FTIR spectrometer.

Methodology:

  • Sample Preparation (if necessary): If a microscopic sample is available, it can be placed on an infrared-transparent window (e.g., diamond or BaF₂). For analysis of embedded paint cross-sections, the sample should be polished.

  • Mode Selection: The analysis can be performed in transmission, reflection, or Attenuated Total Reflectance (ATR) mode, depending on the sample form. Reflection mode is often used for in-situ analysis of paint surfaces.[11]

  • Data Acquisition:

    • Collect a background spectrum from a clean, reflective surface (for reflection mode) or through the transparent window (for transmission mode).

    • Acquire the sample spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance or reflectance spectrum.

    • Identify the characteristic absorption bands by comparing the spectrum to reference data (see Table 3) and spectral libraries.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the multi-technique spectroscopic analysis of this compound pigments in a historical artifact.

experimental_workflow cluster_artifact Historical Artifact cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_outcome Outcome Artifact Area of Interest (Yellow Pigment) XRF In-Situ XRF Artifact->XRF Raman In-Situ Raman Artifact->Raman FTIR Micro-FTIR (if sampling is possible) Artifact->FTIR Elemental Elemental Composition XRF->Elemental Molecular_Vibrational Molecular & Vibrational Information Raman->Molecular_Vibrational FTIR->Molecular_Vibrational Identification Pigment Identification & Degradation Assessment Elemental->Identification Molecular_Vibrational->Identification Conservation Conservation Strategy Identification->Conservation

Caption: Workflow for spectroscopic analysis of this compound pigments.

Degradation Pathway of this compound

This diagram illustrates the chemical transformation that occurs during the darkening of this compound pigments.

degradation_pathway cluster_initial Initial Pigment cluster_trigger Trigger cluster_process Degradation Process cluster_product Degradation Product cluster_effect Visual Effect PbCrO4 Stable Chrome Yellow (PbCr(VI)O₄) Reduction Photo-Reduction of Cr(VI) to Cr(III) PbCrO4->Reduction Less Susceptible PbCrSO4 Sulfur-Rich Chrome Yellow (PbCr(VI)₁₋ₓSₓO₄) PbCrSO4->Reduction More Susceptible Light Light Exposure (UV-Visible) Light->Reduction CrIII Chromium(III) Compounds (e.g., Cr₂O₃) Reduction->CrIII Darkening Darkening/Browning of Paint Layer CrIII->Darkening

Caption: Degradation pathway of this compound pigments.

References

Application Notes and Protocols for Studying Lead Chromate Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photocatalysis has emerged as a promising and environmentally friendly technology for the degradation of organic pollutants in wastewater.[1][2] Among various semiconductor materials, lead chromate (B82759) (PbCrO₄) has demonstrated photocatalytic activity under visible light, making it a candidate for harnessing solar energy for environmental remediation.[3] This document provides a detailed experimental setup and protocols for investigating the photocatalytic efficacy of lead chromate in degrading organic dyes. The methodologies outlined are intended for researchers and scientists in environmental science and materials chemistry.

Key Experimental Protocols

1. Synthesis of this compound (PbCrO₄) Photocatalyst

This protocol describes the synthesis of this compound powder via a co-precipitation method.[3]

  • Materials:

    • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

    • Potassium chromate (K₂CrO₄)

    • Doubly distilled water

  • Equipment:

    • Beakers

    • Magnetic stirrer

    • Buchner funnel and filter paper

    • Oven

  • Procedure:

    • Prepare a solution of lead(II) nitrate by dissolving 27.60 g in distilled water.[3]

    • In a separate beaker, prepare a solution of potassium chromate by dissolving 16.182 g in distilled water.[3]

    • While stirring, slowly add the potassium chromate solution to the lead(II) nitrate solution. A deep lemon-yellow precipitate of this compound will form immediately.[3]

    • Continue stirring the mixture for approximately 30 minutes to ensure complete reaction.

    • Filter the precipitate using a Buchner funnel and wash it thoroughly with doubly distilled water to remove any unreacted salts.

    • Dry the collected this compound powder in an oven at 100°C.[3]

    • The dried powder is the this compound photocatalyst. Characterization can be performed using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM).[4][5]

2. Photocatalytic Degradation of Organic Dyes

This protocol details the procedure for evaluating the photocatalytic activity of the synthesized this compound.

  • Materials:

    • Synthesized this compound (PbCrO₄) photocatalyst

    • Organic dye (e.g., Methylene Blue, Brilliant Green, New Fuchsine)

    • Doubly distilled water

    • Solutions for pH adjustment (e.g., dilute HCl and NaOH)

  • Equipment:

    • Beakers or a photoreactor vessel[6][7]

    • Light source (e.g., 200 W tungsten lamp)[1][2]

    • Magnetic stirrer

    • UV-Vis Spectrophotometer

    • pH meter

    • Light intensity meter

  • Procedure:

    • Prepare a stock solution of the target organic dye (e.g., 1.0 x 10⁻³ M).[3] Dilute this stock solution to the desired experimental concentration (e.g., 1.10 x 10⁻⁵ M for Methylene Blue).[1]

    • Transfer a specific volume of the dye solution (e.g., 100 mL) into a beaker.

    • Add a measured amount of the this compound photocatalyst (e.g., 0.10 g) to the dye solution.[1][2]

    • Adjust the pH of the solution to the desired value using a pH meter and appropriate acidic or basic solutions.[1][2]

    • Place the beaker under the light source on a magnetic stirrer. Ensure the distance between the lamp and the solution surface is fixed to maintain constant light intensity.[1]

    • Before turning on the light, stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

    • Turn on the light to initiate the photocatalytic reaction.

    • At regular time intervals, withdraw a small aliquot of the suspension.

    • Centrifuge or filter the aliquot to remove the photocatalyst particles.

    • Measure the absorbance of the clear supernatant at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer (e.g., λmax = 665 nm for Methylene Blue).[1]

    • The degradation efficiency can be calculated from the change in absorbance over time.

    • Control Experiments: To confirm that the degradation is photocatalytic, perform the following control experiments:

      • Dye solution with this compound in the dark.

      • Dye solution under illumination without this compound.

      • Dye solution alone in the dark. No significant degradation should be observed in these control setups.[1][2]

Data Presentation

The following tables summarize typical quantitative data for photocatalysis experiments using this compound.

Table 1: Optimized Experimental Parameters for Dye Degradation

ParameterMethylene BlueBrilliant GreenNew Fuchsine
Initial Dye Concentration 1.10 x 10⁻⁵ M[1]1.30 x 10⁻⁵ M[2]1.8 x 10⁻⁵ M[3]
This compound Dosage 0.10 g[1]0.10 g[2]0.04 g[3]
Optimal pH 6.5[1]9.0[2]8.0[3]
Light Intensity 50.0 mWcm⁻²[1]60.0 mWcm⁻²[2]Not Specified
Light Source 200 W Tungsten Lamp[1]200 W Tungsten Lamp[2]Visible Light[3]

Table 2: Effect of Varying Parameters on Degradation Rate

ParameterObservationRationale
Catalyst Amount Rate increases up to an optimal amount (e.g., 0.10 g), then plateaus.[1][2]Increased surface area for reaction; saturation of light absorption beyond the optimum.[1][2]
Dye Concentration Rate increases up to an optimal concentration, then may decrease.[1]More dye molecules available for degradation; at high concentrations, dye can block light from reaching the catalyst.[1]
pH The effect is dye-specific and influences the surface charge of the catalyst and the dye molecule.[1][2]Affects the electrostatic interaction between the photocatalyst surface and the dye molecules.
Light Intensity Rate increases with intensity up to a certain point.[1]Higher intensity provides more photons to generate electron-hole pairs.[1]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Photocatalysis cluster_prep Catalyst Preparation cluster_exp Photocatalysis Experiment cluster_analysis Data Analysis prep_reactants Prepare Pb(NO₃)₂ and K₂CrO₄ solutions mix_solutions Mix solutions to precipitate PbCrO₄ prep_reactants->mix_solutions filter_wash Filter and wash the precipitate mix_solutions->filter_wash dry_catalyst Dry the PbCrO₄ catalyst at 100°C filter_wash->dry_catalyst prep_suspension Prepare dye solution and add PbCrO₄ dry_catalyst->prep_suspension Use synthesized catalyst adjust_ph Adjust pH of the suspension prep_suspension->adjust_ph dark_adsorption Stir in dark for adsorption equilibrium adjust_ph->dark_adsorption illuminate Expose to light source dark_adsorption->illuminate sampling Withdraw samples at time intervals illuminate->sampling measure_abs Centrifuge and measure absorbance (UV-Vis) sampling->measure_abs calc_eff Calculate degradation efficiency measure_abs->calc_eff Photocatalysis_Mechanism General Mechanism of Photocatalysis cluster_catalyst This compound (PbCrO₄) Semiconductor cluster_reactions Redox Reactions vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ hole h⁺ (hole) electron e⁻ (electron) light Light Energy (hν ≥ Band Gap) light->vb Excitation o2 O₂ electron->o2 h2o H₂O / OH⁻ hole->h2o superoxide •O₂⁻ (Superoxide radical) o2->superoxide hydroxyl •OH (Hydroxyl radical) h2o->hydroxyl pollutant Organic Pollutant (Dye) superoxide->pollutant Oxidation hydroxyl->pollutant Oxidation degraded Degradation Products (CO₂, H₂O, etc.) pollutant->degraded

References

Application Note: Co-Precipitation Synthesis of Lead Chromate (PbCrO₄) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Preamble

WARNING: This document describes procedures involving lead and hexavalent chromium compounds. These substances are extremely toxic, carcinogenic, and pose a severe risk to human health and the environment.[1] Lead is a potent neurotoxin, and hexavalent chromium is a known human carcinogen upon inhalation.[2]

This protocol is intended exclusively for trained researchers and professionals operating within a certified laboratory environment equipped with proper engineering controls, including a chemical fume hood. Under no circumstances should these procedures be attempted without comprehensive safety training, a thorough understanding of the material safety data sheets (MSDS) for all reagents, and the mandatory use of all specified personal protective equipment (PPE). All waste generated must be treated as hazardous and disposed of according to strict institutional and governmental regulations.[2][3][4]

Introduction

Lead chromate (B82759) (PbCrO₄) is an inorganic compound known for its bright yellow pigment, historically used in paints and coatings.[1][5] In nanostructured form, lead chromate exhibits unique optical and electronic properties, making it a subject of interest for applications in photocatalysis, pigments, and sensors.[6]

This application note details a generalized protocol for the synthesis of this compound nanoparticles via a chemical co-precipitation method. This technique is frequently cited in scientific literature due to its simplicity, low cost, and effectiveness in producing nanoparticles.[7][8] The fundamental principle involves the reaction of soluble lead and chromate precursors in an aqueous solution to precipitate insoluble PbCrO₄ nanoparticles.

Experimental Protocol: Co-Precipitation

Materials and Equipment
  • Reagents:

    • Lead(II) chloride (PbCl₂) or Lead(II) nitrate (B79036) (Pb(NO₃)₂) (ACS Grade, 99%+)

    • Potassium chromate (K₂CrO₄) (ACS Grade, 99%+)

    • Deionized (DI) Water

    • Ethanol (B145695) (Absolute)

  • Mandatory Personal Protective Equipment (PPE):

    • Chemical fume hood

    • Chemical splash goggles and face shield

    • Double-layered nitrile gloves[3]

    • Chemical-resistant lab coat

    • Appropriate respiratory protection as determined by a workplace risk assessment[9][10]

  • Equipment:

    • Analytical balance

    • Glass beakers (various sizes)

    • Graduated cylinders

    • Magnetic stirrer and stir bars

    • Burette or dropping funnel

    • Büchner funnel and vacuum filtration apparatus

    • Wash bottle

    • Drying oven

    • Agate mortar and pestle

Synthesis Procedure
  • Precursor Preparation: Prepare a 0.1 M solution of lead(II) chloride and a 0.1 M solution of potassium chromate separately by dissolving the precise amounts of each reagent in deionized water.[8]

  • Reaction Setup: Place the beaker containing the lead(II) chloride solution on a magnetic stirrer within a certified chemical fume hood. Begin stirring to create a vortex.

  • Precipitation: Slowly add the potassium chromate solution to the lead(II) chloride solution drop-by-drop using a burette. A vibrant yellow precipitate of this compound will form instantly. Continuous and vigorous stirring is essential to promote the formation of uniform nanoparticles.

  • Aging: After the addition is complete, allow the mixture to stir continuously for an additional 1-2 hours to ensure the reaction is complete and to age the precipitate.

  • Separation: Separate the yellow PbCrO₄ precipitate from the solution using vacuum filtration with a Büchner funnel.

  • Washing: Wash the collected precipitate several times with deionized water to remove unreacted ions and byproducts. Follow this with several washes using ethanol to remove residual water.[8]

  • Drying: Carefully transfer the washed precipitate to a clean watch glass or petri dish and dry it in an oven at 80-100°C for several hours until a constant weight is achieved.[11]

  • Final Processing: Once completely dry, gently grind the product into a fine powder using an agate mortar and pestle.[8] Store the final nanoparticle powder in a clearly labeled, sealed vial.

Characterization

To confirm the successful synthesis and determine the properties of the nanoparticles, the following characterization techniques are recommended:

  • X-Ray Diffraction (XRD): Used to identify the crystalline phase of the material and estimate the average crystallite size using the Scherrer equation.[7][8]

  • Scanning Electron Microscopy (SEM): Provides information on the particle morphology, size distribution, and surface texture.[8][12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic vibrational bands of the Cr-O bond within the chromate tetrahedron, confirming the compound's identity.[8][12]

  • UV-Visible Spectroscopy (UV-Vis): Measures the optical properties of the nanoparticles and can be used to calculate the material's band gap energy.[8][12]

Representative Data

The following table summarizes typical data obtained from the characterization of PbCrO₄ nanoparticles synthesized via co-precipitation.

ParameterTypical Value / ObservationCharacterization Method
Crystal StructureMonoclinicX-Ray Diffraction (XRD)
Average Crystallite Size60 - 80 nmX-Ray Diffraction (XRD)[7][8]
MorphologyTetrahedral or well-crystallized particlesScanning Electron Microscopy (SEM)[8][12]
Optical Band Gap~4.4 eVUV-Visible Spectroscopy[8][12]

Visualization

Synthesis Workflow cluster_prep Preparation cluster_synth Synthesis cluster_proc Processing cluster_char Characterization P1 Prepare 0.1M PbCl₂ Solution S1 Mix Solutions (Dropwise Addition) P1->S1 P2 Prepare 0.1M K₂CrO₄ Solution P2->S1 S2 Stir & Age (1-2 hours) S1->S2 F1 Vacuum Filtration S2->F1 W1 Wash with DI Water & Ethanol F1->W1 D1 Dry in Oven (80-100°C) W1->D1 G1 Grind Powder D1->G1 C1 XRD, SEM, FTIR, UV-Vis G1->C1

Caption: Experimental workflow for PbCrO₄ nanoparticle synthesis.

Precipitation Process cluster_reactants Aqueous Reactants lead_sol Pb²⁺(aq) + 2Cl⁻(aq) (from Lead Chloride) mixing Co-Precipitation (Vigorous Stirring) lead_sol->mixing chromate_sol 2K⁺(aq) + CrO₄²⁻(aq) (from Potassium Chromate) chromate_sol->mixing precipitate PbCrO₄(s) (Yellow Nanoparticle Precipitate) mixing->precipitate Formation

Caption: Diagram of the co-precipitation reaction.

Critical Safety and Waste Disposal Procedures

Handling and Personal Protection
  • Engineering Controls: All handling of this compound powder and precursor solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]

  • PPE: Always wear the specified PPE, including double gloves, a lab coat, and chemical splash goggles with a face shield.[3][13]

  • Hygiene: Avoid all personal contact, including inhalation and skin contact.[3][10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the materials, even after removing gloves.[3][9]

Spill Management
  • Minor Spills: Do NOT dry sweep spilled powder.[10] Gently moisten the material with water to prevent it from becoming airborne.[10][13] Carefully collect the material using wet wipes or a HEPA-filtered vacuum cleaner.[10] Place all cleanup materials in a sealed, labeled hazardous waste container.

  • Major Spills: Evacuate the area immediately and alert institutional safety personnel.[10]

Waste Disposal
  • Hazardous Waste: All materials contaminated with this compound are considered hazardous waste. This includes leftover solutions, the final product, contaminated filter paper, gloves, wipes, and any other disposable labware.[2][4]

  • Collection: Collect all hazardous waste in designated, sealed, and clearly labeled containers.[14][15] The label must indicate "Hazardous Waste," "Lead," and "Chromium."

  • Disposal: Never pour lead or chromate waste down the drain.[3][13] Disposal must be handled by a certified hazardous waste management provider in strict accordance with all local, state, and federal regulations (e.g., EPA RCRA guidelines in the United States).[2][14]

References

Application Notes and Protocols for the Quantification of Lead and Chromium Using Lead Chromate as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead chromate (B82759) (PbCrO₄) is a highly pure, crystalline solid that can serve as a primary standard for the simultaneous quantification of lead (Pb) and chromium (Cr). Due to its defined stoichiometric composition, a single standard solution prepared from high-purity lead chromate can be used to calibrate analytical instruments such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This eliminates the need for separate lead and chromium standards, potentially reducing preparation time and minimizing errors.

However, this compound is sparingly soluble in water and is a known carcinogen and toxic substance.[1] Therefore, its use as a standard is less common than that of more soluble salts like lead nitrate (B79036) and potassium dichromate. These application notes provide a detailed protocol for the safe handling, dissolution, and use of this compound as a calibration standard for researchers who may need to use it due to its availability or for specific analytical requirements. Adherence to strict safety protocols is mandatory when handling this compound.

Safety Precautions and Handling

This compound is a substance of very high concern due to its toxicity, carcinogenicity, and environmental hazards. All handling must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times. A respirator with a particulate filter is recommended when handling the powder to avoid inhalation.

  • Ventilation: All work with solid this compound and its concentrated solutions must be conducted in a well-ventilated chemical fume hood.

  • Spill Management: In case of a spill, do not dry sweep. Moisten the spilled material with water to prevent dust formation and then carefully collect it using a HEPA-filtered vacuum or by wet wiping. Place the collected material in a sealed, labeled container for hazardous waste disposal.

  • Waste Disposal: All solutions and materials contaminated with this compound must be disposed of as hazardous waste according to local, state, and federal regulations. Do not discharge into drains.

Quantitative Data and Properties

The utility of this compound as a standard is derived from its precise molecular composition. The data in Table 1 summarizes its key properties and the theoretical mass fractions of lead and chromium.

PropertyValue
Chemical FormulaPbCrO₄
Molar Mass323.19 g/mol
AppearanceYellow crystalline powder
Purity (Analytical Grade)≥ 99%
Lead (Pb) Mass Fraction64.11%
Chromium (Cr) Mass Fraction16.09%
SolubilityInsoluble in water; Soluble in nitric acid and alkali hydroxides

Table 1: Properties of this compound

When preparing calibration standards, the concentrations of lead and chromium will be in a fixed ratio based on their mass fractions. Table 2 provides an example of the theoretical concentrations for a series of calibration standards prepared from a 100 ppm this compound stock solution.

Standard IDPbCrO₄ Concentration (ppm)Lead (Pb) Concentration (ppm)Chromium (Cr) Concentration (ppm)
Standard 11.00.6410.161
Standard 25.03.2050.805
Standard 310.06.4101.610
Standard 425.016.0254.025
Standard 550.032.0508.050

Table 2: Example Calibration Standard Concentrations

Experimental Protocols

Preparation of 1000 ppm PbCrO₄ Stock Solution

This protocol describes the preparation of a 1 L stock solution containing 1000 mg/L of this compound. This will yield a solution with approximately 641.1 ppm of lead and 160.9 ppm of chromium.

Materials:

  • High-purity this compound (PbCrO₄), dried at 110°C for 2 hours and cooled in a desiccator.

  • Concentrated nitric acid (HNO₃), trace metal grade.

  • Deionized water (ASTM Type I).

  • 1000 mL Class A volumetric flask.

  • Analytical balance.

  • Glass funnel and beaker.

Procedure:

  • Weighing: Accurately weigh 1.000 g of dried, high-purity this compound using an analytical balance.

  • Initial Dissolution: Carefully transfer the weighed this compound to a 250 mL beaker. Place the beaker in a chemical fume hood.

  • Acidification: Add 50 mL of concentrated nitric acid to the beaker. Cover with a watch glass and gently heat on a hot plate at a low temperature (e.g., 60-80°C) while stirring until the solid is completely dissolved. The solution should be clear and yellow/orange. Note: Do not boil the solution.

  • Transfer: Allow the solution to cool to room temperature. Carefully transfer the solution to a 1000 mL Class A volumetric flask using a glass funnel.

  • Dilution: Rinse the beaker and watch glass multiple times with deionized water, adding the rinsings to the volumetric flask.

  • Final Volume: Dilute the solution to the mark with deionized water. Cap the flask and invert it several times to ensure thorough mixing.

  • Storage: Transfer the solution to a clean, labeled polyethylene (B3416737) or Teflon® bottle for storage. The solution should be stable for several months if stored in a cool, dark place.

Preparation of Calibration Standards

Prepare a series of calibration standards by serially diluting the 1000 ppm PbCrO₄ stock solution with 2% (v/v) nitric acid. The concentrations in Table 2 can be used as a guide.

Instrumental Analysis by ICP-OES

The prepared standards can be used to calibrate an ICP-OES for the simultaneous analysis of lead and chromium.

Typical ICP-OES Parameters:

ParameterValue
RF Power1100 - 1500 W
Plasma Gas Flow10 - 15 L/min
Auxiliary Gas Flow0.5 - 1.5 L/min
Nebulizer Gas Flow0.5 - 1.0 L/min
Sample Uptake Rate1.0 - 2.0 mL/min
Wavelengths (Pb)220.353 nm, 283.306 nm
Wavelengths (Cr)267.716 nm, 283.563 nm

Table 3: Typical ICP-OES Parameters

Analysis Procedure:

  • Instrument Warm-up: Allow the ICP-OES to warm up and stabilize according to the manufacturer's instructions.

  • Calibration: Aspirate the calibration blank (2% nitric acid) and the series of calibration standards to generate a calibration curve for both lead and chromium.

  • Sample Analysis: Aspirate the unknown samples and measure the emission intensities for lead and chromium.

  • Quantification: The concentrations of lead and chromium in the unknown samples are determined from the calibration curves.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh high-purity PbCrO₄ dissolve Dissolve in concentrated HNO₃ with gentle heating weigh->dissolve transfer Transfer to 1L volumetric flask dissolve->transfer dilute Dilute to volume with DI water transfer->dilute stock 1000 ppm PbCrO₄ Stock Solution dilute->stock serial_dilute Serial dilution with 2% HNO₃ stock->serial_dilute cal_standards Calibration Standards serial_dilute->cal_standards icp ICP-OES/MS Analysis cal_standards->icp calibrate Generate Calibration Curves for Pb and Cr icp->calibrate quantify Quantify Pb and Cr Concentrations calibrate->quantify analyze Analyze Unknown Samples analyze->quantify report Report Results quantify->report

Figure 1: Experimental workflow for quantification using a this compound standard.

logical_relationship primary_std Primary Standard (High-Purity PbCrO₄) stock_sol Stock Solution (Known Concentration) primary_std->stock_sol Dissolution cal_stds Calibration Standards (Series of Known Concentrations) stock_sol->cal_stds Dilution instrument Analytical Instrument (e.g., ICP-OES) cal_stds->instrument Analysis cal_curve Calibration Curve (Response vs. Concentration) instrument->cal_curve Generates sample_response Instrument Response for Unknown instrument->sample_response Measures final_conc Calculated Concentration of Unknown cal_curve->final_conc Determines unknown_sample Unknown Sample (Unknown Concentration) unknown_sample->instrument Analysis sample_response->cal_curve Interpolation

Figure 2: Logical relationship of a primary standard to sample quantification.

References

Application Notes and Protocols for the Electrochemical Detection of Lead (Pb²⁺) and Chromate (CrO₄²⁻) Ions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heavy metal pollution from ions such as lead (Pb²⁺) and chromate (B82759) (CrO₄²⁻) poses a significant threat to environmental and human health.[1] Consequently, the development of rapid, sensitive, and cost-effective methods for their detection is of paramount importance.[2] Electrochemical techniques offer a compelling alternative to traditional analytical methods like atomic absorption spectroscopy, which are often lab-based, expensive, and time-consuming.[2][3] Electrochemical sensors are highly advantageous due to their potential for portability, high sensitivity, rapid analysis, and low cost.[1][4]

This document provides detailed application notes and experimental protocols for the electrochemical detection of lead and chromate ions, intended for researchers, scientists, and professionals in environmental monitoring and drug development. The primary techniques discussed are Anodic Stripping Voltammetry (ASV) for lead and direct voltammetric reduction for chromate.

General Electrochemical Setup

Electrochemical measurements are typically performed using a three-electrode system connected to a potentiostat. This setup allows for precise control of the working electrode's potential relative to the reference electrode while measuring the current flowing between the working and counter electrodes.

cluster_cell Electrochemical Cell we Working Electrode (WE) (e.g., GCE, SPE) electrolyte Electrolyte Solution (with Analyte) we->electrolyte re Reference Electrode (RE) (e.g., Ag/AgCl) re->electrolyte ce Counter Electrode (CE) (e.g., Pt wire) ce->electrolyte potentiostat Potentiostat potentiostat->we Controls Potential Measures Current potentiostat->re Measures Potential potentiostat->ce Supplies Current

Caption: A typical three-electrode electrochemical setup.

Electrochemical Detection of Lead (Pb²⁺) Ions

Anodic Stripping Voltammetry (ASV) is an extremely sensitive electrochemical technique well-suited for trace-level detection of heavy metal ions like lead.[5] The method involves a two-step process: a pre-concentration step where lead ions are reduced and deposited onto the working electrode surface, followed by a stripping step where the deposited lead is re-oxidized, generating a current signal proportional to its concentration.[5][6]

Signaling Pathway and Workflow

The ASV process enhances sensitivity by accumulating the analyte on the electrode before measurement. This pre-concentration allows for the detection of concentrations in the parts-per-billion (ppb) range.[5][7]

cluster_workflow Anodic Stripping Voltammetry (ASV) Workflow for Pb²⁺ node_prep 1. Electrode Preparation (Cleaning/Modification) node_dep 2. Deposition (Pre-concentration) Pb²⁺ + 2e⁻ → Pb⁰ (Applied Negative Potential) node_prep->node_dep node_eq 3. Equilibration (Stirrer off, Quiescent Solution) node_dep->node_eq node_strip 4. Stripping (Measurement) Pb⁰ → Pb²⁺ + 2e⁻ (Anodic Potential Scan) node_eq->node_strip node_analysis 5. Data Analysis (Peak Current vs. Concentration) node_strip->node_analysis

Caption: Workflow for the detection of Pb²⁺ using Anodic Stripping Voltammetry.

Data Presentation: Performance of Pb²⁺ Sensors

The performance of electrochemical sensors for lead detection varies significantly with the choice of electrode material and modification.

Electrode TypeTechniqueLinear RangeLimit of Detection (LOD)Reference
Au-NPs Modified ElectrodeASV0.005 - 800 µM0.07 nM[8]
Copper-Based SensorASVNot Specified21 nM (4.4 ppb)[9]
Copper Foil SensorASVNot Specified0.2 ppb[3]
Platinum Nanoflower Modified ElectrodeASV1 - 100 µg/L0.408 µg/L[1]
Bismuth/rGO/Nafion Modified ElectrodeSWASV1.0 - 90 µg/L0.12 µg/L[10]
Isoleucine Modified Glassy Carbon ElectrodeSWVNot SpecifiedNot Specified[1]

ASV: Anodic Stripping Voltammetry; SWASV: Square Wave Anodic Stripping Voltammetry; SWV: Square Wave Voltammetry; Au-NPs: Gold Nanoparticles; rGO: reduced Graphene Oxide.

Experimental Protocol: ASV for Pb²⁺ Detection

This protocol provides a general methodology for detecting Pb²⁺ in an aqueous sample using ASV with a modified glassy carbon electrode (GCE).

A. Materials and Reagents:

  • Working Electrode: Glassy Carbon Electrode (GCE), bare or modified (e.g., with a bismuth film).

  • Reference Electrode: Ag/AgCl (in 3 M KCl).

  • Counter Electrode: Platinum wire.

  • Electrolyte/Buffer: 0.1 M Acetate buffer (pH 4.5) or 0.1 M HCl.

  • Lead Standard Solution: 1000 ppm Pb²⁺ stock solution.

  • High-purity water (Milli-Q or equivalent).

  • Polishing materials: Alumina (B75360) slurry (0.3 and 0.05 µm) and polishing pads.

B. Instrumentation:

  • Potentiostat with a three-electrode cell setup.

  • Magnetic stirrer and stir bar.

  • Micropipettes.

C. Protocol Steps:

  • Electrode Preparation:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry for 2 minutes each.[7]

    • Rinse thoroughly with high-purity water and sonicate in water for 1 minute to remove any attached alumina particles.

    • For a bismuth-film modified electrode, prepare the film in-situ by adding a known concentration of Bi(III) (e.g., 200 µg/L) to the electrolyte solution. The bismuth will co-deposit with the lead.

  • Sample Preparation:

    • Prepare a series of lead standard solutions by diluting the stock solution in the chosen electrolyte.

    • For unknown samples, pre-treatment may be necessary to release bound lead ions, such as acidification with nitric acid.[5][11]

  • Deposition (Pre-concentration) Step:

    • Pipette a known volume (e.g., 10 mL) of the sample or standard solution into the electrochemical cell.

    • Immerse the three electrodes into the solution.

    • Apply a constant negative potential (e.g., -0.9 V to -1.2 V vs. Ag/AgCl) for a set duration (e.g., 60-300 seconds) while stirring the solution.[7][12] This reduces Pb²⁺ ions to metallic Pb (Pb⁰) and deposits them onto the electrode surface.

  • Equilibration Step:

    • Stop the stirring and allow the solution to become quiescent for a short period (e.g., 15-30 seconds) while maintaining the deposition potential.[7]

  • Stripping (Measurement) Step:

    • Scan the potential in the positive (anodic) direction (e.g., from -0.9 V to -0.3 V).[12]

    • Use a voltammetric waveform such as Linear Sweep (LSV), Differential Pulse (DPV), or Square Wave (SWV) for enhanced sensitivity.[5][12]

    • During the scan, the deposited lead is oxidized (stripped) back into the solution (Pb⁰ → Pb²⁺ + 2e⁻), producing a sharp current peak.

  • Data Analysis:

    • The potential of the peak identifies the metal (for Pb, typically around -0.4 to -0.6 V vs. Ag/AgCl).[12]

    • The height of the peak current is directly proportional to the concentration of lead in the sample.

    • Construct a calibration curve by plotting the peak current versus the concentration of the prepared lead standards. Determine the concentration of the unknown sample from this curve.

  • Cleaning Step:

    • After each measurement, apply a positive potential (e.g., +0.4 V) for 30-60 seconds to clean the electrode surface by removing any residual deposited metals.[7]

Electrochemical Detection of Chromate (CrO₄²⁻) Ions

The electrochemical detection of hexavalent chromium (Cr(VI)), commonly found as chromate (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) ions, is typically based on its reduction to trivalent chromium (Cr(III)). This reduction process generates a cathodic current that can be measured and correlated to the Cr(VI) concentration.[13][14]

Signaling Pathway

The detection mechanism relies on the electrochemical reduction of Cr(VI) at the surface of the working electrode. The reaction is highly dependent on the pH of the solution, generally favoring acidic conditions.

cluster_pathway Electrochemical Reduction of Cr(VI) CrO4 CrO₄²⁻ (Chromate) in solution Electrode Working Electrode (e⁻ source) CrO4->Electrode Diffusion to surface H_ions H⁺ (Protons) (Acidic Medium) H_ions->Electrode Diffusion to surface Cr3 Cr³⁺ (Reduced form) Electrode->Cr3 Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O (Overall Reaction) Current Measured Cathodic Current Electrode->Current Generates Signal

Caption: Principle of electrochemical Cr(VI) detection via reduction.

Data Presentation: Performance of Cr(VI) Sensors

Various electrode modifications have been developed to enhance the sensitivity and selectivity of Cr(VI) detection.

Electrode TypeTechniqueLinear RangeLimit of Detection (LOD)Reference
Graphene/AuNPs Modified GCEAmperometry0 - 20 µM10 nM (~0.5 µg/L)[15]
Ketjen Black-Modified Carbon Clothi-t Method0.025 - 57 µM & 57 - 483 µM9.88 nM[14]
Bio-modified Carbon Paste Electrode (SUK2c)DPCSVNot Specified1 x 10⁻⁹ M[16]
Gold Nanoelectrodes Ensembles (GNEEs)SWASVNot Specified0.1 ppb[17]

GCE: Glassy Carbon Electrode; AuNPs: Gold Nanoparticles; DPCSV: Differential Pulse Cathodic Stripping Voltammetry; SWASV: Square Wave Anodic Stripping Voltammetry.

Experimental Protocol: Voltammetric Detection of Cr(VI)

This protocol describes a general method for the direct electrochemical detection of Cr(VI) in an aqueous sample.

A. Materials and Reagents:

  • Working Electrode: Glassy Carbon Electrode (GCE), or a modified electrode (e.g., Graphene/AuNPs-GCE).

  • Reference Electrode: Ag/AgCl (in 3 M KCl).

  • Counter Electrode: Platinum wire.

  • Electrolyte/Buffer: 0.1 M H₂SO₄ or another acidic buffer (e.g., pH 2.0).

  • Chromate Standard Solution: 1000 ppm K₂Cr₂O₇ stock solution.

  • High-purity water.

  • Polishing materials as described for Pb²⁺ detection.

B. Instrumentation:

  • Potentiostat with a three-electrode cell setup.

  • Micropipettes.

C. Protocol Steps:

  • Electrode Preparation:

    • Polish and clean the GCE as described in section 3.3.C.1.

    • If using a modified electrode, follow the specific fabrication protocol for the chosen material.[15]

  • Sample Preparation:

    • Prepare a series of Cr(VI) standards by diluting the stock solution in the acidic electrolyte.

    • Adjust the pH of unknown samples by adding a concentrated acid or buffer to achieve the optimal acidic conditions for Cr(VI) reduction.

  • Electrochemical Measurement:

    • Pipette a known volume of the prepared standard or sample into the electrochemical cell and immerse the electrodes.

    • Use a voltammetric technique such as Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV) to identify the reduction peak of Cr(VI). Scan the potential from a positive value to a negative value (e.g., +0.8 V to -0.2 V vs. Ag/AgCl).

    • For quantitative analysis, a more sensitive technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) is recommended.

    • The reduction of Cr(VI) to Cr(III) will produce a cathodic peak at a specific potential.

  • Data Analysis:

    • The peak current of the Cr(VI) reduction signal is proportional to its concentration in the sample.

    • Generate a calibration plot using the peak currents obtained from the standard solutions.

    • Determine the concentration of Cr(VI) in the unknown sample by interpolating its peak current on the calibration curve.

Selectivity and Interference

A critical aspect of sensor performance is selectivity. For lead detection using ASV, common interfering ions include copper (Cu²⁺) and cadmium (Cd²⁺), which can have stripping peaks close to that of lead or form intermetallic compounds on the electrode surface.[10][18] For chromate detection, other reducible species present in the sample matrix can interfere with the measurement.

Strategies to mitigate interference include:

  • pH Adjustment: Optimizing the pH of the electrolyte can help resolve overlapping peaks.

  • Addition of Masking Agents: Complexing agents like EDTA can be added to selectively bind to interfering ions.[8]

  • Electrode Surface Modification: Using specific nanomaterials or polymers can enhance selectivity for the target analyte.[19][20]

  • Background Subtraction: In complex matrices, subtracting the signal from a blank run can help correct for background currents.[6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lead Chromate Synthesis for Uniform Particle Size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of lead chromate (B82759) for a uniform particle size.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the particle size and morphology of lead chromate during synthesis?

A1: The primary factors that control the particle size and morphology of this compound are the pH of the reaction mixture, the reaction temperature, the molar ratio of the lead and chromate precursors, and the presence and type of surfactants or capping agents.[1][2][3] Manipulating these parameters allows for the selective synthesis of different shapes and sizes of this compound particles.[1][3]

Q2: What is the general method for synthesizing this compound nanoparticles?

A2: A common and straightforward method is chemical co-precipitation.[4][5] This involves mixing aqueous solutions of a soluble lead salt, such as lead(II) nitrate (B79036) or lead(II) acetate (B1210297), with a soluble chromate salt, like potassium chromate or potassium dichromate, under controlled conditions to precipitate this compound.[6][7][8]

Q3: How can surfactants be used to control particle size and morphology?

A3: Surfactants, such as poly(vinyl pyrrolidone) (PVP), can be introduced during the synthesis process to control the growth and aggregation of this compound particles.[9] Surfactant molecules can adsorb to the surface of the nanoparticles, providing a protective layer that prevents agglomeration and can direct the growth of specific crystal faces, leading to uniform shapes like nanorods.[10][11] The concentration of the surfactant is a key factor in controlling the final particle size and shape.[12]

Q4: What are the common precursors used in this compound synthesis?

A4: Commonly used precursors include lead(II) nitrate, lead(II) acetate, lead chloride, potassium chromate, potassium dichromate, and sodium chromate.[4][6][7] The choice of precursors can influence the reaction kinetics and the resulting particle characteristics.

Troubleshooting Guide

Issue 1: The synthesized this compound particles are agglomerated and have a wide size distribution.

Possible Cause Troubleshooting Step
Incorrect pH Adjust the pH of the precursor solutions before mixing. The pH significantly affects the surface charge of the particles and their tendency to agglomerate.[1][3]
High Reaction Temperature Lower the reaction temperature. Higher temperatures can increase the rate of reaction and particle growth, sometimes leading to uncontrolled precipitation and aggregation.[2]
Inadequate Stirring Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture and prevent localized high concentrations of reactants.
Absence of a Stabilizing Agent Introduce a surfactant or capping agent, such as poly(vinyl pyrrolidone), into the reaction mixture to prevent particle aggregation.[9]

Issue 2: The particle morphology is inconsistent (e.g., a mix of rods and spheres).

Possible Cause Troubleshooting Step
Fluctuating pH Buffer the reaction mixture to maintain a stable pH throughout the synthesis. The pH can influence the crystal structure and shape of the this compound particles.[1][3]
Incorrect Molar Ratio of Precursors Precisely control the molar ratio of the lead and chromate precursors. Different ratios can favor the formation of different polymorphs and morphologies.[1]
Suboptimal Surfactant Concentration Optimize the concentration of the surfactant. The effectiveness of a surfactant in directing crystal growth is highly dependent on its concentration.[12]

Experimental Protocols

Detailed Methodology for the Synthesis of Uniform this compound Nanorods

This protocol is adapted from methodologies described for the controlled synthesis of this compound nanostructures.[9]

Materials:

  • Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

  • Potassium chromate (K₂CrO₄)

  • Poly(vinyl pyrrolidone) (PVP)

  • Nitric acid (HNO₃) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M solution of lead(II) acetate by dissolving the appropriate amount in deionized water.

    • Prepare a 0.1 M solution of potassium chromate by dissolving the appropriate amount in deionized water.

    • Prepare a solution of PVP in deionized water (e.g., 1 g/L). The optimal concentration may need to be determined experimentally.

  • Precipitation:

    • In a beaker, take a specific volume of the PVP solution.

    • Adjust the pH of the PVP solution to a desired value (e.g., 5) using dilute nitric acid or sodium hydroxide while stirring continuously.

    • Slowly add the lead(II) acetate solution to the pH-adjusted PVP solution under vigorous stirring.

    • Subsequently, add the potassium chromate solution dropwise to the mixture. A yellow precipitate of this compound will form immediately.

  • Aging and Washing:

    • Continue stirring the suspension for a predetermined period (e.g., 1-2 hours) to allow the particles to age and stabilize.

    • Separate the precipitate from the solution by centrifugation or filtration.

    • Wash the collected precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and surfactant.

  • Drying:

    • Dry the final product in an oven at a controlled temperature (e.g., 60-80°C) for several hours.[2]

Data Presentation

Table 1: Effect of pH on this compound Morphology
pHResulting MorphologyReference
Acidic (e.g., ~5)Nanorods[9]
Neutral to slightly acidicCan result in a mixture of phases and polymorphs[1]
Basic (e.g., ~12)Can lead to the formation of different this compound phases like Pb₂CrO₅[3]
Table 2: Influence of Reaction Parameters on Particle Characteristics
ParameterEffect on Particle Size/MorphologyReference
Temperature Increasing temperature can alter the aspect ratio of nanostructures.[9]
Pb²⁺:CrO₄²⁻ Molar Ratio Can be manipulated to selectively form different polymorphs and phases.[1]
Surfactant Concentration Crucial for controlling the size and shape of the resulting nanoparticles.[12]

Mandatory Visualization

experimental_workflow cluster_synth 2. Synthesis cluster_proc 3. Post-Processing cluster_char 4. Characterization prep_pb Prepare Lead Precursor Solution mix Mix Precursors (Controlled Addition) prep_pb->mix prep_cr Prepare Chromate Precursor Solution prep_cr->mix prep_surf Prepare Surfactant Solution (Optional) prep_surf->mix control Control Parameters: pH, Temp, Stirring mix->control precipitate Precipitation of This compound control->precipitate age Aging of Suspension precipitate->age wash Washing (Water & Ethanol) age->wash dry Drying wash->dry characterize Analyze Particle Size & Morphology (SEM, TEM) dry->characterize

Caption: Experimental workflow for optimizing this compound synthesis.

References

stabilizing lead chromate suspensions for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and stabilization of lead chromate (B82759) (PbCrO₄) suspensions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in preparing stable lead chromate suspensions for biological experiments?

A1: this compound is a dense, sparingly soluble inorganic compound. The primary challenges in preparing stable suspensions for biological experiments, such as in cell culture media or physiological buffers, include:

  • Agglomeration and Aggregation: this compound particles have a strong tendency to clump together due to van der Waals forces, leading to the formation of large aggregates that quickly settle out of suspension.

  • Sedimentation: Due to its high density, even well-dispersed this compound particles will sediment over time. The rate of sedimentation is dependent on particle size, viscosity of the medium, and the effectiveness of the stabilizer.

  • Reactivity: The lead (Pb²⁺) and hexavalent chromium (Cr⁶⁺) ions can be reactive and may interact with components of complex biological media, potentially altering the properties of the suspension and the media itself.

  • Toxicity: this compound is a known carcinogen and toxic substance. Proper safety precautions are paramount during handling to avoid inhalation and skin contact.

Q2: What types of stabilizing agents are suitable for this compound suspensions in a research setting?

A2: The choice of stabilizing agent depends on the experimental system. For in vitro and in vivo studies, biocompatible stabilizers are essential. Common classes of stabilizers include:

  • Non-ionic surfactants: These molecules adsorb to the particle surface and provide steric hindrance, preventing particles from getting close enough to aggregate. Examples include Pluronic® (e.g., Pluronic F-127) and Tween® series surfactants.

  • Polymeric stabilizers: High molecular weight polymers can provide a robust steric barrier. Examples include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG).

  • Proteins: Proteins like Bovine Serum Albumin (BSA) can be used to coat nanoparticles, providing stability and improving biocompatibility for cell-based assays.

  • Phosphates: Condensed phosphates can act as dispersing agents in aqueous systems.

Q3: How can I characterize the stability of my this compound suspension?

A3: Several analytical techniques can be used to characterize the stability of your suspension:

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the particles in the suspension, providing information on the extent of agglomeration.

  • Zeta Potential Measurement: This measures the surface charge of the particles. A zeta potential with a magnitude greater than ±30 mV generally indicates good electrostatic stability.

  • UV-Vis Spectroscopy: Can be used to monitor the sedimentation rate by measuring the change in absorbance at a specific wavelength over time in the upper portion of the suspension.

  • Microscopy (e.g., SEM, TEM): Provides direct visualization of particle size, morphology, and state of dispersion.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Immediate precipitation of this compound upon addition to media. 1. Poor initial dispersion of the powder. 2. High ionic strength of the media causing charge screening and loss of electrostatic stabilization. 3. Interaction with media components (e.g., phosphates).1. Prepare a concentrated stock suspension in a low-ionic-strength buffer or pure water with a suitable stabilizer before diluting into the final media. 2. Increase the concentration of the steric stabilizer (e.g., Pluronic F-127, PVP). 3. Use a protein coating like BSA to create a biocompatible corona around the particles.
Suspension appears stable initially but agglomerates over a few hours. 1. Insufficient stabilizer concentration. 2. Inadequate energy input during dispersion to break up initial agglomerates. 3. Changes in pH or temperature affecting stabilizer performance.1. Titrate the stabilizer concentration to find the optimal level. 2. Increase sonication time or power. Ensure the sample is kept cool during sonication to prevent overheating. 3. Ensure the pH and temperature of the suspension are maintained within the optimal range for the chosen stabilizer.
Inconsistent results between experimental replicates. 1. Inhomogeneous suspension. 2. Variability in particle size distribution between batches.1. Always vortex or sonicate the stock suspension immediately before each use to ensure it is well-mixed. 2. Characterize each new batch of this compound suspension for particle size and zeta potential to ensure consistency.
Observed cellular toxicity is lower/higher than expected. 1. Particle agglomeration leading to reduced surface area and bioavailability. 2. Contamination of the this compound powder.1. Confirm the dispersion state of the this compound in the final experimental media using DLS or microscopy. 2. Ensure the purity of the this compound used.

Data Presentation

Table 1: Hypothetical Comparison of Stabilizing Agents for a 1 mg/mL this compound Suspension in Water

Stabilizer (Concentration)Z-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Sedimentation Rate (% decrease in absorbance/hr)
None2540 ± 3500.85 ± 0.12-15.2 ± 2.145
0.5% Pluronic F-127350 ± 450.25 ± 0.05-18.5 ± 1.812
1% PVP (40 kDa)410 ± 600.31 ± 0.07-17.9 ± 2.515
1% BSA380 ± 550.28 ± 0.06-28.4 ± 3.210

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Suspension (1 mg/mL)

Materials:

  • This compound (PbCrO₄) powder

  • Stabilizing agent (e.g., Pluronic F-127, PVP, or BSA)

  • High-purity deionized water

  • Probe sonicator or bath sonicator

  • Vortex mixer

Procedure:

  • Safety First: Perform all work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhaling the powder.

  • Prepare Stabilizer Solution: Dissolve the chosen stabilizer in deionized water to the desired concentration (e.g., for a 0.5% Pluronic F-127 solution, dissolve 50 mg in 10 mL of water).

  • Wetting the Powder: Carefully weigh 10 mg of this compound powder and place it in a sterile 15 mL conical tube. Add a small amount (e.g., 200 µL) of the stabilizer solution to wet the powder and create a paste. Mix gently with a pipette tip.

  • Dispersion: Add the remaining stabilizer solution to the tube for a final volume of 10 mL.

  • Sonication:

    • Probe Sonicator (Recommended): Place the tube in an ice bath to prevent overheating. Sonicate using a probe sonicator at 40% amplitude for 5-10 minutes in pulsed mode (e.g., 10 seconds on, 10 seconds off).

    • Bath Sonicator: Place the tube in a bath sonicator for 30-60 minutes. Note that bath sonication is generally less efficient for deagglomeration.

  • Characterization: Characterize the stock suspension for particle size (Z-average diameter and PDI) and zeta potential.

  • Storage: Store the stock suspension at 4°C. Always vortex or briefly sonicate the suspension before use.

Protocol 2: Dosing in a Cell-Based Assay

  • Resuspend Stock: Vigorously vortex the stock this compound suspension for at least 30 seconds to ensure homogeneity.

  • Dilution: Prepare the final working concentrations by diluting the stock suspension directly into the cell culture medium. It is recommended to perform serial dilutions.

  • Immediate Application: Add the diluted this compound suspension to the cells immediately after preparation to minimize agglomeration in the high-salt environment of the culture medium.

  • Control: Include a vehicle control in your experiment (cell culture medium with the same final concentration of the stabilizing agent).

Signaling Pathways and Logical Relationships

This compound is known to induce cellular toxicity through mechanisms including the generation of reactive oxygen species (ROS) and DNA damage. This can trigger several signaling pathways.

Oxidative Stress and NF-κB Activation

Lead and hexavalent chromium can induce oxidative stress, leading to the activation of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.

Oxidative_Stress_NFkB PbCrO4 This compound (PbCrO₄) ROS Reactive Oxygen Species (ROS) PbCrO4->ROS Induces IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65)-IκB (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes DNA_Damage_ATM PbCrO4 This compound (PbCrO₄) DSB DNA Double-Strand Breaks (DSBs) PbCrO4->DSB Causes ATM ATM Kinase (Activated) DSB->ATM Activates CellCycleArrest Cell Cycle Arrest (e.g., S-phase) ATM->CellCycleArrest DNARepair DNA Repair ATM->DNARepair Apoptosis Apoptosis (If damage is severe) ATM->Apoptosis Experimental_Workflow start Start prep_stock Prepare Stabilized Stock Suspension start->prep_stock characterize Characterize Suspension (DLS, Zeta Potential) prep_stock->characterize dose_cells Dilute in Media & Treat Cells characterize->dose_cells incubate Incubate dose_cells->incubate assay Perform Assay (e.g., Cytotoxicity, Western Blot) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

overcoming interference in the analysis of lead chromate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of lead chromate (B82759).

Frequently Asked Questions (FAQs)

Q1: What are the common types of interference observed in the analysis of lead (Pb) and chromium (Cr) using Atomic Absorption Spectrometry (AAS)?

A1: When analyzing lead and chromium, particularly from lead chromate, using Atomic Absorption Spectrometry (AAS), you may encounter several types of interferences that can affect the accuracy of your results.[1][2][3][4] These are broadly categorized as:

  • Chemical Interference: This is the most common type of interference.[5] It occurs when the substance being analyzed forms a stable compound with other elements in the sample, which does not easily break down in the instrument's flame or furnace. For instance, in the analysis of calcium, the presence of phosphate (B84403) can lead to the formation of stable calcium phosphate, reducing the signal.[3] Similarly, elements in the sample matrix can react with lead or chromium to form nonvolatile compounds that are difficult to atomize.[4]

  • Spectral Interference: This happens when the absorption lines of other elements or molecules in the sample overlap with the absorption line of the analyte (lead or chromium).[3][4] While the narrowness of atomic absorption lines makes direct overlap between two elements rare, broad absorption from molecular species or scattering of the light source's radiation by particulates in the flame can cause significant interference.[5]

  • Ionization Interference: In high-temperature flames, atoms of the analyte can become ionized, meaning they lose an electron. Since ions absorb light at different wavelengths than neutral atoms, this reduces the atomic absorption signal.[2][3] This is more common for elements that are easily ionized.

  • Physical Interference: These interferences are related to the physical properties of the sample solution, such as viscosity and surface tension, which can affect the rate at which the sample is introduced into the instrument and atomized.[4]

Q2: My lead (Pb) signal is lower than expected when analyzing a sample containing phosphate. How can I mitigate this?

A2: The presence of phosphate can cause a significant chemical interference in the analysis of lead, leading to the formation of stable lead phosphate compounds that do not readily atomize in the flame or graphite (B72142) furnace.[3][5] To overcome this, you can employ the following strategies:

  • Use of a Releasing Agent: Adding a releasing agent, such as lanthanum or strontium, to your samples and standards can help. These agents preferentially bind with the interfering phosphate, leaving the lead atoms free to be atomized.

  • Use of a Higher Temperature Flame: Switching to a hotter flame, such as a nitrous oxide-acetylene flame instead of an air-acetylene flame, can provide more energy to break down the stable lead phosphate compounds.[3]

  • Matrix Matching: Preparing your calibration standards in a matrix that closely resembles your sample matrix can help to compensate for this interference.[4][6]

Q3: I am analyzing this compound in a complex matrix (e.g., spices) and suspect matrix effects are impacting my results. What are the recommended analytical approaches?

A3: Analyzing this compound in complex matrices like spices is a known challenge, often due to the practice of adulterating spices with this compound to enhance their color.[7][8][9] For such samples, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly effective and proven laboratory technique.[7][8][10] Portable X-ray Fluorescence (pXRF) analysis also provides a rapid and effective method for field assessments.[7][8][10]

To minimize matrix effects, a robust sample preparation method is crucial. Acid digestion is a standard and reliable technique to break down the organic matrix and bring the lead and chromium into solution for analysis by ICP-MS.[7][8]

Q4: How can I differentiate between trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) in my sample?

A4: Differentiating between Cr(III) and Cr(VI) is critical due to their different toxicities.[11] Standard atomic spectroscopy techniques like AAS and ICP-MS measure total chromium and do not distinguish between its different forms.[8] To perform chromium speciation analysis, a separation technique must be coupled with a detector. A common and effective method is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma - Mass Spectrometry (HPLC-ICP-MS).[12][13][14]

This hyphenated technique allows for the separation of Cr(III) and Cr(VI) based on their different chemical properties before they are introduced into the ICP-MS for quantification.[12]

Troubleshooting Guides

Troubleshooting Low Analyte Signal in AAS

Symptom Possible Cause Troubleshooting Step
Low or no signal for Lead (Pb) Chemical interference from phosphates or silicates forming non-volatile compounds.[3][5]Add a releasing agent (e.g., lanthanum chloride) to samples and standards.
Ionization of lead atoms in a high-temperature flame.[2]Add an ionization suppressor (e.g., a solution of an easily ionized element like potassium).
Incorrect burner height or gas flow rates.Optimize the burner position and the fuel-to-oxidant ratio.
Clogged nebulizer.Clean the nebulizer and ensure a steady sample uptake rate.
Low or no signal for Chromium (Cr) Formation of refractory oxides in the flame.Use a hotter flame, such as a nitrous oxide-acetylene flame.[3]
Spectral interference from the sample matrix.Use a background correction method, such as a deuterium (B1214612) lamp or Zeeman background correction.[4]

Experimental Protocols

Protocol 1: Sample Preparation by Acid Digestion for ICP-MS Analysis

This protocol is suitable for preparing samples with complex organic matrices, such as spices, for lead and chromium analysis.[7][8]

  • Sample Weighing: Accurately weigh 0.3–0.5 g of the homogenized powder sample into a microwave digester vessel.

  • Acid Addition: Carefully add 10 mL of trace-metal grade 69% nitric acid to the vessel.

  • Microwave Digestion: Place the vessel in a microwave digester and follow a pre-programmed digestion method suitable for organic matrices.

  • Dilution: After digestion and cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to the mark with deionized water.

  • Analysis: The diluted sample is now ready for analysis by ICP-MS.

Protocol 2: Analysis of Total Lead and Chromium by ICP-MS

  • Instrument Setup: Turn on the ICP-MS and allow it to warm up and stabilize. Perform daily performance checks as recommended by the manufacturer.

  • Calibration: Prepare a series of calibration standards of lead and chromium in a matrix that matches the diluted sample digest (typically 2% nitric acid).

  • Sample Analysis: Introduce the prepared samples, blanks, and quality control standards into the ICP-MS.

  • Data Acquisition: Acquire the data for the desired isotopes of lead (e.g., 208Pb) and chromium (e.g., 52Cr).

  • Data Processing: Process the acquired data using the instrument's software to generate a calibration curve and calculate the concentrations of lead and chromium in the unknown samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis weigh Weigh Sample digest Acid Digestion weigh->digest Add Nitric Acid dilute Dilute digest->dilute Cool & Transfer calibrate Calibrate Instrument dilute->calibrate Prepared Sample analyze Analyze Sample calibrate->analyze process Process Data analyze->process result result process->result Final Concentration

Caption: Workflow for the analysis of lead and chromium in complex matrices.

troubleshooting_logic start Low Analyte Signal in AAS check_chemical Suspect Chemical Interference? start->check_chemical add_releasing Add Releasing Agent check_chemical->add_releasing Yes check_spectral Suspect Spectral Interference? check_chemical->check_spectral No hotter_flame Use Hotter Flame add_releasing->hotter_flame end Signal Improved hotter_flame->end bg_correction Use Background Correction check_spectral->bg_correction Yes check_instrument Check Instrument Parameters check_spectral->check_instrument No bg_correction->end optimize_instrument Optimize Burner Height & Gas Flow check_instrument->optimize_instrument Parameters Off clean_nebulizer Clean Nebulizer check_instrument->clean_nebulizer Flow Issue optimize_instrument->end clean_nebulizer->end

Caption: Troubleshooting logic for low analyte signal in AAS analysis.

References

Technical Support Center: Enhancing the Photocatalytic Efficiency of Lead Chromate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the photocatalytic efficiency of lead chromate (B82759) (PbCrO₄). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, characterization, and application of lead chromate photocatalysts.

Question Answer & Troubleshooting Steps
1. Why is the photocatalytic activity of my synthesized this compound low? Several factors can contribute to low photocatalytic activity. Consider the following: • Suboptimal pH: The pH of the reaction solution significantly affects the surface charge of the photocatalyst and the degradation pathway of the target pollutant. For many organic dyes, a slightly alkaline pH (around 8-9) is optimal for degradation with this compound.[1][2] • Incorrect Catalyst Dosage: Too little catalyst provides insufficient active sites, while too much can lead to light scattering and agglomeration, reducing efficiency. The optimal dosage for this compound is often found to be around 0.04-0.10 g/L.[1][3] • Inappropriate Pollutant Concentration: High concentrations of the target pollutant can inhibit light penetration to the catalyst surface. It's recommended to work within an optimal concentration range, which for some dyes is around 1.0 x 10⁻⁵ M.[3][4] • Insufficient Light Intensity: The rate of photocatalysis is dependent on the photon flux. Ensure your light source provides sufficient intensity and that the wavelength is appropriate to excite the this compound (typically in the visible light range).[2] • Poor Crystallinity: Low crystallinity of the synthesized this compound can result in a higher number of defects, which can act as recombination centers for photogenerated electron-hole pairs. Ensure proper synthesis and calcination conditions.
2. My this compound photocatalyst appears unstable and its performance degrades over multiple cycles. What can I do? This compound can suffer from photocorrosion and instability, leading to a decrease in performance and potential leaching of toxic lead and chromium ions.[5] Troubleshooting:Form a Heterojunction: Creating a heterojunction with a more stable semiconductor, such as TiO₂ or g-C₃N₄, can improve charge separation and protect the this compound from direct contact with the solution, thus enhancing stability.[6][7][8] • Doping: Doping the this compound with transition metals can create defects that trap charge carriers, reducing recombination and potentially improving stability. • Control pH: Extreme pH values can accelerate the degradation of the catalyst. Operating within a neutral or slightly alkaline pH range is often beneficial. • Monitor Leaching: Regularly analyze the reaction solution for leached lead and chromium ions using techniques like Atomic Absorption Spectroscopy (AAS) to assess the stability of your catalyst.
3. I am observing unexpected peaks in the XRD pattern of my synthesized this compound. What could be the cause? Unexpected peaks in an XRD pattern usually indicate the presence of impurities or a mixed-phase material. Interpretation:Precursor Residues: Peaks corresponding to the precursors (e.g., lead nitrate (B79036), potassium chromate) may be present if the washing and purification steps after synthesis were insufficient. • Formation of Other Lead or Chromium Compounds: Depending on the synthesis conditions (pH, temperature), other species like lead oxide or chromium oxide could form. • Phase Transformation: this compound can exist in different crystalline forms. The synthesis conditions might have favored the formation of a different phase or a mixture of phases. Compare your pattern with standard JCPDS files for different this compound phases and potential impurities.
4. How can I confirm that I have successfully doped my this compound or created a heterojunction? Several characterization techniques can confirm the modification of your this compound: • XRD: Doping can cause a slight shift in the XRD peak positions due to lattice strain.[9][10][11][12] The presence of peaks corresponding to both materials in a composite confirms the formation of a heterojunction. • SEM/TEM: These techniques can reveal changes in morphology and particle size upon doping. For heterojunctions, TEM can show the interface between the two materials. • UV-Vis DRS: Successful doping or heterojunction formation often leads to a change in the light absorption properties, typically a red shift, indicating a narrower band gap. • XPS: X-ray Photoelectron Spectroscopy can confirm the presence of the dopant element and its chemical state within the this compound lattice.

Experimental Protocols

Synthesis of Pristine this compound Nanoparticles (Co-Precipitation Method)

This protocol describes a simple co-precipitation method for synthesizing this compound nanoparticles.[13][14][15][16]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium chromate (K₂CrO₄)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Prepare a 0.1 M solution of Pb(NO₃)₂ in deionized water.

  • Prepare a 0.1 M solution of K₂CrO₄ in deionized water.

  • Slowly add the K₂CrO₄ solution to the Pb(NO₃)₂ solution dropwise under constant magnetic stirring.

  • A yellow precipitate of PbCrO₄ will form immediately.

  • Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction.

  • Separate the precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the resulting yellow powder in an oven at 80-100°C for several hours.

  • Grind the dried powder to obtain fine this compound nanoparticles.

Synthesis of Fe-doped this compound

This protocol provides a general method for doping this compound with iron. The doping concentration can be varied by adjusting the amount of the iron precursor.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium chromate (K₂CrO₄)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a 0.1 M solution of Pb(NO₃)₂ in deionized water.

  • Prepare a separate solution containing the desired molar percentage of Fe(NO₃)₃·9H₂O relative to Pb(NO₃)₂ in deionized water. For example, for 1 mol% doping, add the corresponding amount of iron nitrate to the lead nitrate solution.

  • Prepare a 0.1 M solution of K₂CrO₄ in deionized water.

  • Slowly add the K₂CrO₄ solution to the lead and iron nitrate mixture dropwise under vigorous stirring.

  • Continue stirring for 2-4 hours at room temperature.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product thoroughly with deionized water and ethanol.

  • Dry the Fe-doped PbCrO₄ powder in an oven at 80-100°C.

Fabrication of PbCrO₄/g-C₃N₄ Heterojunction

This protocol describes the synthesis of a this compound/graphitic carbon nitride composite photocatalyst.[1][17][18]

Materials:

Procedure:

  • Synthesis of g-C₃N₄: Place urea or melamine in a covered crucible and heat it in a muffle furnace to 550°C for 2-4 hours. The resulting yellow solid is g-C₃N₄. Grind it into a fine powder.

  • Composite Formation: Disperse a specific weight percentage of g-C₃N₄ powder in deionized water or ethanol through ultrasonication for 30-60 minutes.

  • Add the desired amount of pre-synthesized this compound nanoparticles to the g-C₃N₄ dispersion.

  • Continue to sonicate the mixture for another 1-2 hours to ensure uniform mixing.

  • Stir the suspension at a slightly elevated temperature (e.g., 60-80°C) for several hours to evaporate the solvent.

  • Collect the dried powder, which is the PbCrO₄/g-C₃N₄ composite.

Evaluation of Photocatalytic Activity

This is a general procedure for testing the photocatalytic activity of this compound in the degradation of an organic dye (e.g., Rhodamine B).

Materials and Equipment:

  • This compound photocatalyst

  • Rhodamine B (RhB) solution of known concentration

  • Photoreactor with a visible light source (e.g., Xenon lamp)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a specific amount of the photocatalyst (e.g., 0.1 g/L) in a known volume and concentration of the RhB solution (e.g., 10 mg/L).

  • Stir the suspension in the dark for 30-60 minutes to reach adsorption-desorption equilibrium.

  • Take an initial sample and measure its absorbance at the maximum wavelength of RhB (around 554 nm) after filtering out the catalyst particles. This is the concentration at time t=0.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Withdraw aliquots of the suspension at regular time intervals.

  • Filter the samples to remove the photocatalyst.

  • Measure the absorbance of the filtrate using a UV-Vis spectrophotometer.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Measurement of Apparent Quantum Yield (AQY)

This protocol outlines the measurement of the apparent quantum yield for the degradation of a pollutant using a powder photocatalyst and an integrating sphere.

Equipment:

  • Photoreactor with a monochromatic light source (e.g., LED) of known wavelength and power

  • Integrating sphere

  • Spectroradiometer or photodiode power meter

  • Reaction vessel

  • Analytical instrument to quantify the degraded pollutant (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Measure the Photon Flux:

    • Position the light source at the same distance from the integrating sphere's port as it will be from the reaction solution.

    • Measure the light intensity (in W/m²) using the power meter placed at the reaction position.

    • Calculate the photon flux (in mol/s) using the following equation: Photon Flux (E) = (P × A × λ) / (Nₐ × h × c) where:

      • P = Power density (W/m²)

      • A = Irradiated area (m²)

      • λ = Wavelength of light (m)

      • Nₐ = Avogadro's number (6.022 x 10²³ mol⁻¹)

      • h = Planck's constant (6.626 x 10⁻³⁴ J·s)

      • c = Speed of light (3.0 x 10⁸ m/s)

  • Perform the Photocatalytic Reaction:

    • Conduct the photocatalytic experiment as described in the previous protocol using the monochromatic light source.

    • Ensure that the initial concentration of the pollutant and the reaction time are within a range where the degradation rate is linear.

  • Quantify the Degraded Pollutant:

    • Measure the change in the number of moles of the degraded pollutant over a specific time interval.

  • Calculate the AQY:

    • AQY (%) = (Number of moles of degraded pollutant / Number of incident photons) x 100

    • Number of incident photons = Photon Flux (mol/s) × time (s)

Data Presentation

The following tables summarize quantitative data on the photocatalytic efficiency of this compound under various experimental conditions.

Table 1: Effect of pH on the Photocatalytic Degradation of Methylene Blue by this compound

pHRate Constant (k) x 10⁵ (s⁻¹)
5.03.89
6.05.87
6.56.49
7.04.92
8.03.15
9.02.08
10.01.33
Conditions: [Methylene Blue] = 1.10 x 10⁻⁵ M, this compound = 0.10 g, Light Intensity = 50.0 mWcm⁻².

Table 2: Effect of Catalyst Amount on the Photocatalytic Degradation of Methylene Blue

This compound (g)Rate Constant (k) x 10⁵ (s⁻¹)
0.022.39
0.043.06
0.064.12
0.085.22
0.106.49
0.126.51
Conditions: pH = 6.5, [Methylene Blue] = 1.10 x 10⁻⁵ M, Light Intensity = 50.0 mWcm⁻².

Table 3: Effect of Initial Dye Concentration on the Photocatalytic Degradation of Methylene Blue

[Methylene Blue] (x 10⁻⁵ M)Rate Constant (k) x 10⁵ (s⁻¹)
0.704.38
0.905.12
1.106.49
1.305.66
1.504.25
1.703.19
Conditions: pH = 6.5, this compound = 0.10 g, Light Intensity = 50.0 mWcm⁻².

Table 4: Comparative Degradation Efficiency of Rhodamine B by Different Photocatalysts

PhotocatalystDegradation Efficiency (%)Time (min)
Pristine PbCrO₄~40-60%120
PbCrO₄/TiO₂~73%120
Fe-doped g-C₃N₄87.1% (for Brilliant Blue)60
Note: The efficiencies are reported for different dyes and conditions and should be used for qualitative comparison.[6][19]

Visualizations

Experimental Workflow for Photocatalysis

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis A Synthesize PbCrO4 B Modify Catalyst (Doping/Heterojunction) A->B C Characterize Catalyst (XRD, SEM, etc.) B->C E Disperse Catalyst C->E D Prepare Pollutant Solution D->E F Equilibrate in Dark E->F G Irradiate with Visible Light F->G H Sample at Intervals G->H I Filter Catalyst H->I J Analyze with UV-Vis I->J K Calculate Degradation % J->K

Workflow for a typical photocatalysis experiment.
General Mechanism of Photocatalytic Degradation

photocatalysis_mechanism cluster_catalyst PbCrO4 Photocatalyst vb Valence Band (VB) cb Conduction Band (CB) vb->cb e- h2o H2O vb->h2o h+ o2 O2 cb->o2 e- light Visible Light (hν) light->vb Excitation pollutant Organic Pollutant degraded Degradation Products (CO2, H2O, etc.) pollutant->degraded oh_rad •OH (Hydroxyl Radical) h2o->oh_rad oh_rad->pollutant Oxidation o2_rad •O2- (Superoxide Radical) o2->o2_rad o2_rad->pollutant Oxidation

General mechanism of organic pollutant degradation.
Charge Transfer in a Type-II Heterojunction

Charge separation in a PbCrO4/TiO2 heterojunction.

References

preventing the darkening of lead chromate pigments in paintings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and conservation professionals with guidance on understanding and preventing the darkening of lead chromate (B82759) pigments in paintings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of lead chromate pigment darkening?

A1: The darkening of this compound pigments, commonly known as chrome yellow, is primarily caused by a photo-induced reduction of the original hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)) compounds.[1][2][3][4] This chemical change is activated by light, particularly in the UV-visible and blue light spectra.[1] The result of this reduction is the formation of Cr(III) compounds such as chromium(III) oxide dihydrate (Cr₂O₃·2H₂O), which has a greenish hue and contributes to the darkened appearance.[4]

Q2: Are all this compound pigments equally susceptible to darkening?

A2: No. The stability of this compound pigments is highly dependent on their chemical composition and crystalline structure.[2][3] Pigments that are co-precipitates of this compound and lead sulfate (B86663) (PbCr₁₋ₓSₓO₄), especially those with a high sulfate content (x ≥ 0.4) and an orthorhombic crystal structure, are significantly more prone to darkening.[1][5][6] In contrast, the monoclinic, chromium-rich phases of this compound (PbCrO₄) are considered more lightfast.[1]

Q3: What role does sulfur play in the degradation process?

A3: Sulfur, in the form of sulfate ions (SO₄²⁻), plays a key role in the degradation of this compound pigments.[1][5] The presence of sulfates, leading to the formation of PbCr₁₋ₓSₓO₄ solid solutions, is strongly correlated with the pigment's instability and tendency to darken upon light exposure.[1][5][6]

Q4: Does the surrounding environment, such as varnishes or coatings, affect the darkening?

A4: The application of non-original coatings like varnishes can influence the distribution of degradation products.[2][3] Studies on paintings by Vincent van Gogh have shown that while the varnish itself may not chemically induce the reduction of Cr(VI), the process of applying it can mechanically disturb the paint surface.[2][3] This can lead to the redistribution of already-formed Cr(III) compounds, making the darkening appear more uniform.[2][3]

Q5: Is the darkening reversible? Are there established conservation treatments?

A5: The search results do not indicate a widely accepted, safe, and effective method for reversing the darkening of this compound pigments in paintings. The primary alteration is a chemical reduction of the chromium ions, and reversing this in situ without damaging the artwork is a significant challenge. Research is ongoing in the field of conservation science to develop such treatments.

Troubleshooting Guide

Problem: A yellow passage in a painting containing this compound has started to show signs of darkening.

Possible Cause Troubleshooting/Investigative Steps
Light Exposure 1. Assess the lighting conditions: Measure the intensity and spectral distribution of the light source. High levels of UV and blue light can accelerate the degradation.[1]2. Reduce light exposure: Implement measures to lower the overall light levels and filter out UV radiation.
Pigment Composition 1. Non-invasive analysis: Employ non-invasive spectroscopic techniques such as Raman or portable FTIR spectroscopy to identify the specific type of this compound pigment used.[7][8]2. Micro-sampling (if permissible): If a micro-sample can be taken, use techniques like SR-μ-XRD and μ-XANES to determine the crystalline structure and the presence of sulfates.[7][8]
Environmental Factors 1. Analyze for pollutants: Test the surrounding air for the presence of sulfur-containing gases, which could potentially contribute to the degradation process over time.[9]2. Review conservation history: Investigate if any recent conservation treatments, such as re-varnishing, have been performed that might have physically altered the paint surface.[2][3]

Quantitative Data Summary

The stability of this compound pigments is significantly influenced by their composition. The following table summarizes the relationship between the sulfate content, crystalline structure, and the propensity for darkening based on studies of artificially aged paint samples.

Pigment Composition Sulfate Content (x in PbCr₁₋ₓSₓO₄) Dominant Crystalline Phase Observed Darkening upon Aging Percentage of Cr(III) formed
This compoundx = 0MonoclinicMinimalNot significant
Lead Sulfo-chromatex < 0.4MonoclinicSlightLow
Lead Sulfo-chromatex ≥ 0.4Orthorhombic (>30 wt %)ProfoundUp to ~60% in the outer layer

This table is a summary of findings from studies on artificially aged model paint samples.[5][6]

Experimental Protocols

1. Synchrotron Radiation-based micro-X-ray Absorption Near Edge Structure (SR-μ-XANES) Spectroscopy

  • Objective: To determine the oxidation state of chromium (Cr(VI) vs. Cr(III)) in a paint micro-sample.

  • Methodology:

    • A micro-sample of the paint is embedded in a resin and polished to create a cross-section.

    • The sample is mounted on a high-precision stage at a synchrotron facility.

    • A focused micro-beam of X-rays is directed at the area of interest on the sample.

    • The energy of the incident X-ray beam is scanned across the Cr K-edge (around 5.989 keV).

    • The X-ray fluorescence or absorption is measured as a function of the incident energy.

    • The resulting spectrum shows a pre-edge feature whose intensity and position are characteristic of the chromium oxidation state. A decrease in the pre-edge peak intensity at 5.993 keV and a shift of the absorption edge to lower energies indicate the reduction of Cr(VI) to Cr(III).[4]

2. X-ray Diffraction (XRD)

  • Objective: To identify the crystalline structure (monoclinic or orthorhombic) of the this compound pigment.

  • Methodology:

    • A powdered micro-sample of the pigment is prepared.

    • The sample is placed in a diffractometer.

    • A monochromatic X-ray beam is directed at the sample.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern is a series of peaks, with the peak positions and intensities being unique to the crystalline structure of the material.

    • The obtained pattern is compared to reference patterns for monoclinic PbCrO₄ and orthorhombic PbCr₁₋ₓSₓO₄ to identify the phases present.[7][8]

Visualizations

Lead_Chromate_Degradation_Pathway PbCrO4 This compound (PbCrO₄) (Cr(VI) - Yellow) CrIII Chromium(III) Compounds (e.g., Cr₂O₃·2H₂O - Greenish/Brown) PbCrO4->CrIII Photo-reduction Light Light (UV, Blue) Light->PbCrO4 Sulfate Presence of Sulfate (SO₄²⁻) (in PbCr₁₋ₓSₓO₄) Sulfate->PbCrO4 Darkening Color Darkening CrIII->Darkening

Caption: Chemical pathway of this compound darkening.

Experimental_Workflow start Observation of Darkening sampling Micro-sampling (if permissible) start->sampling non_invasive Non-invasive Analysis (Raman, p-FTIR) start->non_invasive xrd XRD Analysis sampling->xrd xanes μ-XANES Analysis sampling->xanes conclusion Correlate Findings with Degradation non_invasive->conclusion structure Determine Crystal Structure (Monoclinic vs. Orthorhombic) xrd->structure oxidation Determine Cr Oxidation State (Cr(VI) vs. Cr(III)) xanes->oxidation structure->conclusion oxidation->conclusion

Caption: Workflow for analyzing darkened this compound.

Troubleshooting_Logic issue Darkening of Chrome Yellow Observed q1 Is there high UV/blue light exposure? issue->q1 a1_yes Action: Reduce and filter light. q1->a1_yes Yes q2 Can pigment composition be analyzed? q1->q2 No a1_yes->q2 a2_yes Action: Perform spectroscopic analysis (e.g., Raman, XRD). q2->a2_yes Yes end Develop Conservation Strategy q2->end No q3 Is the pigment sulfate-rich (orthorhombic)? a2_yes->q3 a3_yes High susceptibility to darkening confirmed. q3->a3_yes Yes a3_no Low susceptibility; investigate other causes. q3->a3_no No a3_yes->end a3_no->end

References

safe handling and disposal procedures for lead chromate waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and answers frequently asked questions regarding the safe handling and disposal of lead chromate (B82759) waste for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with lead chromate?

A1: this compound is a highly toxic substance that poses significant health risks. It is a suspected carcinogen and can cause genetic defects, damage fertility or the unborn child, and harm organs such as the kidneys and nervous system through prolonged or repeated exposure.[1] It is toxic if ingested or inhaled.[2] The primary exposure routes in a laboratory setting are inhalation of dust and accidental ingestion.

Q2: What immediate steps should be taken in case of accidental exposure to this compound?

A2: In case of exposure, it is crucial to act quickly:

  • Inhalation: Immediately move the individual to fresh air and seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4][5]

  • Eye Contact: Flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]

Q3: What are the regulatory requirements for disposing of this compound waste?

A3: this compound is considered a hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[6][7] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of lead-containing wastes under the Resource Conservation and Recovery Act (RCRA).[8] All waste must be collected in a sealed, compatible container, clearly labeled as hazardous waste, and disposed of through an approved hazardous waste management facility.[9][10]

Q4: Can I dispose of this compound waste down the drain?

A4: No, drain disposal of this compound or any materials contaminated with it is strictly prohibited.[2][9] This practice can lead to severe environmental contamination of water systems.

Troubleshooting Guides

Problem: I have a small spill of solid this compound powder in the laboratory.

Solution:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[6]

  • Personal Protective Equipment (PPE): Before attempting cleanup, ensure you are wearing the appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves, and safety goggles.[4]

  • Cleanup Procedure:

    • Do NOT dry sweep the powder, as this can generate airborne dust.[4]

    • Gently moisten the spilled material with a damp cloth or water spray to prevent dusting.[2][6]

    • Carefully sweep the dampened material into a designated, labeled hazardous waste container.[2]

    • Alternatively, use a HEPA-filtered vacuum cleaner for cleanup.[6]

  • Decontamination: Wipe the spill area with a wet cloth, then wash with soap and water. Collect all cleaning materials (e.g., wipes, gloves) in the hazardous waste container.[11]

  • Disposal: Seal the hazardous waste container and arrange for pickup by your institution's environmental health and safety department.[9]

Problem: My experimental protocol generates a liquid waste stream containing this compound.

Solution:

  • Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[9]

  • Segregation: Do not mix this compound waste with other types of waste unless specifically instructed by your institution's waste management guidelines.

  • Storage: Store the waste container in a designated and properly ventilated satellite accumulation area. Ensure the container is kept closed when not in use.[10]

  • Disposal: Once the container is full, or on a regular schedule, contact your environmental health and safety office to arrange for proper disposal.

Data Presentation

Occupational Exposure Limits for Lead and Hexavalent Chromium

Agency/OrganizationSubstanceExposure Limit (8-hour Time-Weighted Average)Notes
OSHA Hexavalent Chromium (Cr(VI))5 µg/m³Permissible Exposure Limit (PEL).[12]
OSHA Hexavalent Chromium (Cr(VI))2.5 µg/m³Action Level.[12]
NIOSH Hexavalent Chromium (Cr(VI))0.2 µg/m³Recommended Exposure Limit (REL).[13]
ACGIH Lead0.05 mg/m³Threshold Limit Value (TLV).
OSHA Lead50 µg/m³Permissible Exposure Limit (PEL).

Experimental Protocols

Protocol for Small-Scale this compound Spill Cleanup (Solid)

  • Preparation:

    • Ensure a spill kit containing the following is readily available:

      • NIOSH-approved respirator with P100 filter

      • Chemical-resistant gloves (e.g., nitrile)

      • Safety goggles

      • Disposable lab coat or coveralls

      • Absorbent pads

      • Wet wipes or a spray bottle with water

      • Designated hazardous waste container with a lid and label

      • Scoop and dustpan (plastic or non-sparking)

  • Procedure:

    • Don the appropriate PPE.

    • Secure the spill area and prevent unauthorized entry.

    • Gently mist the spilled this compound powder with water to prevent it from becoming airborne. Avoid creating a slurry.

    • Using the scoop and dustpan, carefully transfer the dampened material into the hazardous waste container.

    • Use wet wipes or damp absorbent pads to clean the remaining residue from the surface.

    • Place all contaminated cleaning materials, including gloves and disposable lab coat, into the hazardous waste container.

    • Seal the container tightly and label it with the contents and date.

    • Wash hands thoroughly with soap and water after removing PPE.

    • Contact your institution's environmental health and safety department for waste pickup.

Mandatory Visualization

LeadChromateWasteWorkflow cluster_handling Safe Handling cluster_waste_generation Waste Generation cluster_segregation_containment Segregation & Containment cluster_disposal Disposal start Start of Experiment with this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood solid_waste Solid Waste (Contaminated consumables) fume_hood->solid_waste Experiment Generates Waste liquid_waste Liquid Waste (Aqueous solutions) fume_hood->liquid_waste Experiment Generates Waste solid_container Collect in Labeled, Sealed Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal_request Submit Waste Pickup Request to EHS storage->disposal_request pickup Waste Picked Up by Authorized Personnel disposal_request->pickup end Proper Disposal at Hazardous Waste Facility pickup->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Technical Support Center: Lead Chromate Precipitation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lead chromate (B82759) precipitation reactions.

Troubleshooting Guide

Encountering issues during a precipitation reaction is common. This guide outlines potential problems, their likely causes, and actionable solutions to help you optimize your experimental outcomes.

Common Issues in Lead Chromate Precipitation
Issue Potential Cause(s) Recommended Solution(s)
Low or No Precipitate Formation • Incorrect stoichiometry (insufficient limiting reactant).[1] • pH of the solution is too acidic, increasing the solubility of this compound.[2][3] • Low concentration of reactant solutions.• Recalculate molar quantities to ensure a 1:1 molar ratio between the lead(II) salt and the chromate salt.[1] • Adjust the pH to a neutral or slightly alkaline range. The use of an acetate (B1210297) buffer can help maintain the optimal pH.[4] • Increase the concentration of the reactant solutions.
Precipitate is Too Fine and Difficult to Filter • Rapid precipitation due to high reactant concentrations or vigorous mixing. • Lack of a "digestion" step where the precipitate is allowed to age.• Add the precipitating agent slowly and with controlled stirring. • After precipitation, gently heat the solution (without boiling) and allow it to cool slowly. This process, known as digestion, promotes the formation of larger, more easily filterable crystals. • Consider using vacuum filtration for very fine precipitates.[5]
Unexpected Precipitate Color (e.g., Orange or Reddish-Yellow) • The stable form of this compound is monoclinic and appears yellow. Unstable orthorhombic or tetragonal forms can have orange or reddish hues.[2][6] • In acidic solutions, the yellow chromate ion (CrO₄²⁻) can convert to the orange dichromate ion (Cr₂O₇²⁻), which may affect the final precipitate color.[7][8][9] • The presence of hydroxide (B78521) ions can lead to the formation of basic this compound, which is red.[3][6]• Ensure the reaction is carried out in a neutral or slightly acidic medium to favor the formation of the stable monoclinic yellow this compound. The use of an acetic acid buffer can be beneficial.[4] • Control the pH carefully to maintain the chromium in the chromate (CrO₄²⁻) form.[7][8][9] • Avoid highly alkaline conditions.
Incomplete Precipitation • The limiting reactant has not been fully consumed. • The solubility of this compound, although low, is not zero.[2]• Test for completeness of precipitation by adding a few drops of the precipitating agent to the clear supernatant after the precipitate has settled. If more precipitate forms, add more of the precipitating agent. • To minimize solubility losses, cool the solution in an ice bath before filtration.
Contamination of the Precipitate • Coprecipitation of other ions from the solution. • Inadequate washing of the precipitate.• Ensure the starting materials are of high purity. • Thoroughly wash the precipitate with distilled water to remove any soluble impurities. Washing with a dilute solution of a volatile electrolyte can sometimes help prevent peptization (the breakup of the precipitate into colloidal particles).

Quantitative Data Summary

The following tables provide key quantitative data relevant to this compound precipitation reactions.

Table 1: Solubility of this compound (PbCrO₄)
Temperature (°C)Solubility (mg/L)Molar Solubility (mol/L)Solubility Product Constant (Ksp)
200.17[2]5.26 x 10⁻⁷-
250.058[2]1.80 x 10⁻⁷1.70 x 10⁻¹⁴[10] to 2.0 x 10⁻¹⁶[11]

Note: The Ksp can vary slightly depending on the experimental conditions.

Table 2: Chromate-Dichromate Equilibrium

The equilibrium between the yellow chromate ion and the orange dichromate ion is pH-dependent.[7][8][9]

ConditionEquilibrium ShiftPredominant SpeciesSolution Color
Acidic (Low pH) 2CrO₄²⁻(aq) + 2H⁺(aq) → Cr₂O₇²⁻(aq) + H₂O(l)Dichromate (Cr₂O₇²⁻)Orange
Alkaline (High pH) Cr₂O₇²⁻(aq) + 2OH⁻(aq) → 2CrO₄²⁻(aq) + H₂O(l)Chromate (CrO₄²⁻)Yellow

This equilibrium is also temperature-sensitive, with higher temperatures favoring the formation of the dichromate ion.[12]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound precipitation.

Protocol 1: Standard Precipitation of this compound

Objective: To synthesize this compound via a double displacement reaction.

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂) or Lead(II) acetate (Pb(CH₃COO)₂)

  • Potassium chromate (K₂CrO₄)

  • Distilled water

  • Dilute acetic acid (optional, for pH control)[4]

  • Beakers, graduated cylinders, stirring rod, filter paper, funnel, and drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a calculated amount of the lead(II) salt in a beaker with distilled water. If using lead acetate, a small amount of dilute acetic acid can be added to prevent hydrolysis.[4]

    • In a separate beaker, dissolve a stoichiometric equivalent of potassium chromate in distilled water.

  • Precipitation:

    • Slowly add the potassium chromate solution to the lead(II) salt solution while continuously stirring with a glass rod. A bright yellow precipitate of this compound will form immediately.[1][13]

  • Digestion (Optional but Recommended):

    • Gently heat the beaker containing the precipitate and solution on a hot plate to near boiling for about 10-15 minutes. Do not boil.

    • Allow the solution to cool slowly to room temperature. This process helps to form larger, more easily filterable particles.

  • Isolation and Washing:

    • Set up a filtration apparatus with a funnel and filter paper.

    • Wet the filter paper with distilled water.

    • Carefully pour the supernatant through the filter paper, leaving the bulk of the precipitate in the beaker.

    • Wash the precipitate in the beaker by adding distilled water, stirring, allowing it to settle, and then decanting the wash water through the filter. Repeat this washing step 2-3 times.

    • Transfer the washed precipitate onto the filter paper.

  • Drying:

    • Carefully remove the filter paper containing the precipitate and place it on a watch glass.

    • Dry the precipitate in a drying oven at a temperature of 110-120°C until a constant weight is achieved.

Visualizations

Chemical Reaction Pathway

LeadChromatePrecipitation Pb(NO3)2 Lead(II) Nitrate Pb(NO₃)₂ (aq) PbCrO4 Lead(II) Chromate PbCrO₄ (s) (Precipitate) Pb(NO3)2->PbCrO4 + K₂CrO₄ KNO3 Potassium Nitrate KNO₃ (aq) K2CrO4 Potassium Chromate K₂CrO₄ (aq) K2CrO4->PbCrO4 + Pb(NO₃)₂

Caption: Double displacement reaction for this compound precipitation.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Experiment precipitate_ok Precipitate Forms Correctly? start->precipitate_ok low_yield Low Yield? precipitate_ok->low_yield Yes check_stoichiometry Verify Stoichiometry precipitate_ok->check_stoichiometry No wrong_color Incorrect Color? low_yield->wrong_color No low_yield->check_stoichiometry Yes fine_precipitate Precipitate Too Fine? wrong_color->fine_precipitate No control_ph Control pH (Buffer) wrong_color->control_ph Yes slow_addition Slow Reactant Addition & Stirring fine_precipitate->slow_addition Yes end Successful Precipitation fine_precipitate->end No adjust_ph Adjust pH to Neutral/Slightly Alkaline check_stoichiometry->adjust_ph adjust_ph->start control_ph->start digest_precipitate Digest Precipitate (Heat & Cool Slowly) slow_addition->digest_precipitate digest_precipitate->start

Caption: A logical workflow for troubleshooting common issues.

Parameter Relationships

ParameterRelationships precipitate Precipitate Characteristics ph pH solubility Solubility ph->solubility crystal_form Crystal Form ph->crystal_form temp Temperature temp->solubility particle_size Particle Size temp->particle_size (Digestion) conc Reactant Concentration conc->particle_size mixing Mixing Speed mixing->particle_size yield Yield solubility->yield particle_size->precipitate crystal_form->precipitate yield->precipitate

References

minimizing the environmental release of lead chromate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on minimizing the environmental release of lead chromate (B82759) during experiments. It includes troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with lead chromate?

A1: this compound is a highly toxic substance with multiple health and environmental risks. It is a known human carcinogen.[1][2] Acute exposure can irritate the skin, eyes, nose, and throat.[1] Chronic exposure can lead to severe health effects, including damage to the nervous system, kidneys, and brain, as well as anemia.[1] Lead can accumulate in the body over time.[1] Environmentally, this compound is toxic to aquatic life with long-lasting effects.[3]

Q2: What are the immediate steps to take in case of a this compound spill?

A2: In the event of a spill, the primary goals are to prevent dispersion of the dust and to avoid all contact. First, evacuate all personnel from the immediate area and secure the entrance.[1] If the material is a powder, it should be moistened to prevent it from becoming airborne, or a HEPA-filter vacuum should be used for collection.[1] The collected material must be placed in sealed containers for disposal as hazardous waste.[1][4] Do not attempt to clean up a large spill if you are not trained to do so; in such cases, evacuate the area and call for emergency assistance.[3][5]

Q3: How should I properly dispose of this compound waste?

A3: All this compound waste, including contaminated materials and rinse water from cleaning, must be treated as hazardous waste.[4] It is strictly forbidden to dispose of these materials down the drain.[4] Waste should be collected in sealed, compatible containers that are clearly labeled as hazardous waste.[3][4] You must follow your institution's and local regulations for hazardous waste disposal, which typically involve contacting your Environmental Health and Safety (EHS) department for pickup.[1][3][4]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: Appropriate PPE is crucial to prevent exposure. This includes, at a minimum, safety glasses with side shields or chemical safety goggles, a lab coat, and compatible chemical-resistant gloves.[4][6][7] For procedures that may generate dust or aerosols, a government-approved respirator is necessary.[6][7] It is important to inspect all PPE before and after use.[4]

Q5: Can I store this compound with other chemicals?

A5: No, this compound is incompatible with several substances. It should be stored separately from strong oxidants, strong acids, bases, and combustible materials.[4] It is known to react violently with azo dyes and ferric ferrocyanide.[1] Store it in a cool, dry, well-ventilated area in a tightly closed, properly labeled container.[4][6][7]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Visible dust or powder residue in the work area after an experiment. Improper handling techniques, inadequate ventilation, or a small, unnoticed spill.1. Do not dry sweep. Moisten the area with a damp cloth or use a HEPA-filtered vacuum.[1] 2. Decontaminate the area and all non-disposable equipment within a chemical fume hood.[3] 3. Review handling procedures to minimize dust generation.[6] 4. Ensure work is always conducted in a properly functioning chemical fume hood or other containment device.[4]
Skin irritation or rash after handling this compound. Direct skin contact due to inadequate or compromised PPE.1. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] 2. Remove any contaminated clothing.[6] 3. Seek medical attention.[6] 4. Review your glove selection and donning/doffing procedures to prevent future exposure.
Accidental ingestion of this compound. Contamination of hands, food, or drink.1. Do NOT induce vomiting.[6] 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.[6] 4. Reinforce policies against eating, drinking, or smoking in the laboratory.[4]
Uncertainty about proper waste container labeling. Lack of familiarity with institutional or regulatory requirements.1. Consult your institution's EHS department for specific labeling guidelines.[4] 2. As a general rule, labels should include the full chemical name ("this compound"), the words "Hazardous Waste," and appropriate hazard warnings (e.g., "Toxic," "Carcinogen").[4]

Exposure Limits and Physical Properties

The following table summarizes key quantitative data for this compound.

Parameter Value Source
OSHA Permissible Exposure Limit (PEL) 0.05 mg/m³ (as Lead) over an 8-hour workshift[1][6]
NIOSH Recommended Exposure Limit (REL) 0.05 mg/m³ (as Lead) over a 10-hour workshift[1]
ACGIH Threshold Limit Value (TLV) 0.05 mg/m³ (as Lead) over an 8-hour workshift[1]
ACGIH TLV (as Chromium) 0.012 mg/m³
Water Solubility Very low (5.8 µg/L)[8]
Appearance Yellow or orange-yellow crystalline powder[1]

Experimental Protocols

Protocol 1: Standard Handling and Use of this compound
  • Preparation:

    • Designate a specific area within a chemical fume hood for all manipulations of this compound.[4]

    • Ensure an eyewash station and safety shower are accessible.[4][6]

    • Gather all necessary PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[4] For tasks with a high potential for dust generation, a respirator is required.[6]

  • Handling:

    • Conduct all weighing and transferring of this compound powder within the designated, ventilated area to minimize dust.[4]

    • Use tools and techniques that reduce the generation of airborne particles.

    • Keep containers of this compound tightly closed when not in use.[6]

  • Post-Experiment:

    • Decontaminate all non-disposable equipment used in the experiment. The rinse water must be collected as hazardous waste.[4]

    • Clean the designated work area using a wet wipe method or a HEPA-filtered vacuum. Do not dry sweep.

    • Properly dispose of all contaminated disposable materials as hazardous waste.[4]

    • Remove PPE carefully to avoid contaminating your skin and wash hands thoroughly.[3]

Protocol 2: Emergency Spill Response (Small Spill)
  • Alert and Evacuate:

    • Alert personnel in the immediate area of the spill.[5]

    • Evacuate the spill area.

  • Don PPE:

    • Put on appropriate PPE, including a respirator, gloves, lab coat, and safety goggles.[5]

  • Contain and Clean:

    • Cover the spill with an absorbent material.

    • If the this compound is a powder, gently moisten it with water to prevent dust from becoming airborne.[1]

    • Carefully scoop the material into a designated, sealable hazardous waste container.[6]

    • Use a wet cloth to decontaminate the spill area, collecting the cloth as hazardous waste.

  • Dispose and Report:

    • Seal and label the hazardous waste container.

    • Contact your institution's EHS department for waste pickup and to report the spill.[5]

Visual Workflows

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep_area Designate Work Area (Fume Hood) check_safety Verify Eyewash/Shower Functionality prep_area->check_safety don_ppe Don Appropriate PPE (Gloves, Goggles, Coat) check_safety->don_ppe weigh Weigh/Transfer This compound don_ppe->weigh perform_exp Conduct Experiment weigh->perform_exp close_container Keep Container Closed perform_exp->close_container decon_equip Decontaminate Equipment close_container->decon_equip clean_area Clean Work Area (Wet Wipe/HEPA Vac) decon_equip->clean_area dispose_waste Dispose of all Waste (Hazardous) clean_area->dispose_waste remove_ppe Doff PPE & Wash Hands dispose_waste->remove_ppe

Caption: Experimental workflow for handling this compound.

spill_response_workflow spill Spill Occurs alert Alert Personnel spill->alert evacuate Evacuate Area alert->evacuate don_ppe Don Emergency PPE (incl. Respirator) evacuate->don_ppe contain Contain Spill (Moisten Powder) don_ppe->contain cleanup Collect Material into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Surface cleanup->decontaminate dispose Seal, Label & Arrange for Waste Pickup decontaminate->dispose report Report Spill to EHS dispose->report waste_disposal_pathway cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Wipes, etc.) collect Collect in Sealed, Compatible Container solid_waste->collect liquid_waste Contaminated Liquids (Rinse Water) liquid_waste->collect label_waste Label as 'Hazardous Waste' (this compound) collect->label_waste store Store in Designated Secondary Containment label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation

References

Technical Support Center: Agglomeration of Lead Chromate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the agglomeration of lead chromate (B82759) nanoparticles during their experiments.

Troubleshooting Guide

This guide provides systematic approaches to identify and resolve common issues related to the agglomeration of lead chromate nanoparticles.

Issue 1: My this compound nanoparticles are visibly aggregated after synthesis.

  • Possible Cause 1: Inadequate Stabilization During Synthesis. Nanoparticles have a high surface energy and tend to aggregate to minimize this energy.

    • Solution: Introduce a capping agent or surfactant during the synthesis process. Polyvinylpyrrolidone (PVP) has been used in the synthesis of this compound nanorods to control their morphology.[1] Consider using other non-ionic surfactants like polyethylene (B3416737) glycol (PEG) or ionic surfactants such as sodium dodecyl sulfate (B86663) (SDS) to provide steric or electrostatic stabilization.[2]

  • Possible Cause 2: Unfavorable pH. The surface charge of nanoparticles is highly dependent on the pH of the medium, which in turn affects their stability.

    • Solution: Adjust the pH of the synthesis medium. The stability of inorganic nanoparticles can often be controlled by moving the pH away from the isoelectric point (IEP), where the net surface charge is zero and agglomeration is most likely to occur.[3][4] For this compound, experimental determination of the IEP is recommended to identify the optimal pH range for stability.

  • Possible Cause 3: High Ionic Strength. High concentrations of salts in the synthesis medium can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to agglomeration.

    • Solution: If possible, reduce the concentration of ionic precursors or byproducts. If high ionic strength is unavoidable, consider using steric stabilizers (e.g., long-chain polymers) which are less sensitive to salt concentration.

Issue 2: My this compound nanoparticle suspension aggregates over a short period (minutes to hours).

  • Possible Cause 1: Insufficient Dispersive Energy. After synthesis and purification, nanoparticles may form loose agglomerates that need to be broken up.

    • Solution: Employ ultrasonication to disperse the nanoparticles. A probe sonicator is generally more effective than an ultrasonic bath. Optimize sonication time and power to achieve a stable dispersion without causing particle damage.

  • Possible Cause 2: Inappropriate Solvent. The polarity and composition of the solvent play a crucial role in nanoparticle stability.

    • Solution: Ensure the solvent is compatible with the surface chemistry of your this compound nanoparticles. For aqueous dispersions, the use of ultrapure water is recommended. If using organic solvents, ensure they are of high purity.

  • Possible Cause 3: Lack of a Suitable Dispersant. For long-term stability in a liquid medium, a dispersing agent is often necessary to prevent re-agglomeration.

    • Solution: Add a suitable polymeric dispersant to the suspension. These work by adsorbing onto the nanoparticle surface and providing a steric barrier.[2] The choice of dispersant will depend on the solvent and the desired application.

Issue 3: I am observing inconsistent results in my experiments, which I suspect is due to nanoparticle agglomeration.

  • Possible Cause 1: Inconsistent Sample Preparation. Variations in dispersion protocols can lead to different degrees of agglomeration and, consequently, variable experimental outcomes.

    • Solution: Standardize your nanoparticle dispersion protocol. This includes defining the concentration, sonication parameters (power, time, pulsed or continuous mode), and the type and concentration of any dispersants used.

  • Possible Cause 2: Changes in Suspension Properties Over Time. The stability of a nanoparticle suspension can change over the course of an experiment, especially with changes in temperature, pH, or the introduction of other components (e.g., cell culture media).

    • Solution: Characterize the stability of your this compound nanoparticle suspension under the specific conditions of your experiment. Use techniques like Dynamic Light Scattering (DLS) to monitor particle size distribution over time.

Frequently Asked Questions (FAQs)

Q1: What is nanoparticle agglomeration and why is it a problem?

A1: Nanoparticle agglomeration is the process by which individual nanoparticles stick together to form larger clusters. This is a significant issue in research and development because the unique properties of nanoparticles are size-dependent. Agglomeration can lead to a loss of these properties, reduced reactivity, and inconsistent experimental results.

Q2: How can I tell if my this compound nanoparticles are agglomerated?

A2: Visual inspection of the suspension may reveal turbidity or sedimentation, which are signs of significant agglomeration. For a more quantitative assessment, Dynamic Light Scattering (DLS) is a powerful technique to measure the hydrodynamic size distribution of the particles in a liquid. An increase in the average particle size or a broad size distribution can indicate agglomeration. Transmission Electron Microscopy (TEM) can also be used to visualize the nanoparticles and their aggregation state, although sample preparation for TEM can sometimes induce aggregation.

Q3: What is zeta potential and how does it relate to the stability of this compound nanoparticles?

A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between adjacent, similarly charged particles in a dispersion. A high absolute zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion between particles, which leads to a more stable, non-agglomerated suspension. Conversely, a low zeta potential suggests that the repulsive forces are weak, and the nanoparticles are more likely to agglomerate. The zeta potential is highly dependent on the pH of the suspension.

Q4: What is the ideal pH for dispersing this compound nanoparticles?

A4: The ideal pH for dispersing this compound nanoparticles is one that is sufficiently far from their isoelectric point (IEP), the pH at which the zeta potential is zero. At the IEP, there is no electrostatic repulsion, and agglomeration is most pronounced.[3] The specific IEP of this compound nanoparticles can depend on their synthesis method and surface chemistry. Therefore, it is recommended to experimentally determine the zeta potential as a function of pH to identify the optimal pH range for stability.

Q5: What are some common surfactants and dispersants I can use to stabilize my this compound nanoparticle suspension?

A5: While specific data for this compound is limited, general principles of nanoparticle stabilization suggest the following:

  • Non-ionic surfactants: Polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) are commonly used to provide steric stabilization. PVP has been used in the synthesis of this compound nanorods.[1]

  • Ionic surfactants: Sodium dodecyl sulfate (SDS) (anionic) and cetyltrimethylammonium bromide (CTAB) (cationic) can provide electrostatic stabilization. The choice between anionic and cationic will depend on the desired surface charge and the compatibility with other components in your system.

  • Polymeric dispersants: These are high-molecular-weight polymers with anchoring groups that adsorb to the particle surface and polymeric chains that extend into the medium, providing a strong steric barrier against agglomeration.[2]

Q6: Can sonication damage my this compound nanoparticles?

A6: Yes, excessive or high-power sonication can potentially lead to the fracturing of nanoparticles or changes in their surface chemistry. It is important to optimize the sonication parameters (power, duration, and whether it is continuous or pulsed) to achieve good dispersion without causing damage. Start with low power and short durations, and use DLS to monitor the particle size distribution to find the optimal conditions.

Quantitative Data Summary

Currently, there is a lack of publicly available, comprehensive quantitative data specifically on the agglomeration of this compound nanoparticles. The following table provides a general guideline for interpreting zeta potential values for nanoparticle stability. Researchers are encouraged to generate their own data for their specific this compound nanoparticle system.

Table 1: General Interpretation of Zeta Potential Values for Nanoparticle Suspension Stability

Zeta Potential Range (mV)Stability Behavior
0 to ±5Rapid agglomeration or flocculation
±10 to ±30Incipient instability
±30 to ±40Moderate stability
±40 to ±60Good stability
> ±60Excellent stability

Experimental Protocols

Protocol 1: Basic Dispersion of this compound Nanoparticle Powder in an Aqueous Solution

  • Materials:

    • This compound nanoparticle powder

    • Ultrapure water (or other desired aqueous buffer)

    • Probe sonicator

    • Glass vial

  • Procedure:

    • Weigh a desired amount of this compound nanoparticle powder and place it in a clean glass vial.

    • Add a small amount of the aqueous solution to the powder to create a paste. Gently mix with a clean spatula to ensure all the powder is wetted.

    • Add the remaining volume of the aqueous solution to achieve the desired final concentration.

    • Place the vial in an ice bath to dissipate heat generated during sonication.

    • Insert the probe of the sonicator into the suspension, ensuring the tip is submerged but not touching the bottom or sides of the vial.

    • Sonicate the suspension using a pulsed mode (e.g., 5 seconds on, 10 seconds off) for a total sonication time of 5-15 minutes at a low to moderate power setting.

    • After sonication, visually inspect the suspension for any visible aggregates.

    • For optimal results, immediately characterize the particle size distribution using Dynamic Light Scattering (DLS).

Protocol 2: Characterization of this compound Nanoparticle Size Distribution using Dynamic Light Scattering (DLS)

  • Instrumentation:

    • Dynamic Light Scattering (DLS) instrument

  • Procedure:

    • Prepare a dilute suspension of this compound nanoparticles (typically in the range of 0.01 to 1 mg/mL) in the desired solvent or buffer. The optimal concentration may need to be determined experimentally.

    • Filter the suspension through a low-protein-binding syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any large dust particles or aggregates that could interfere with the measurement.

    • Transfer the filtered sample to a clean, dust-free cuvette compatible with the DLS instrument.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (typically 25 °C).

    • Set the measurement parameters in the instrument software, including the solvent refractive index and viscosity.

    • Perform at least three replicate measurements to ensure the reproducibility of the results.

    • Analyze the data to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI). A low PDI value (typically < 0.3) indicates a monodisperse sample with a narrow size distribution.

Protocol 3: Measurement of Zeta Potential as a Function of pH

  • Instrumentation:

    • Zeta potential analyzer with an auto-titrator, or manual pH adjustment capability.

  • Procedure:

    • Prepare a suspension of this compound nanoparticles in a low ionic strength buffer or deionized water.

    • Place the sample in the appropriate measurement cell for the zeta potential analyzer.

    • Measure the initial zeta potential and pH of the suspension.

    • Using the auto-titrator or by manual addition of small volumes of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), adjust the pH of the suspension in small increments.

    • After each pH adjustment, allow the sample to equilibrate for a few minutes and then measure the zeta potential.

    • Continue this process over the desired pH range (e.g., from pH 3 to pH 11).

    • Plot the measured zeta potential as a function of pH. The point where the curve crosses the zero zeta potential line is the isoelectric point (IEP).

Visualizations

Agglomeration_Factors cluster_0 Driving Forces for Agglomeration cluster_1 Contributing Factors cluster_2 Result High Surface Energy High Surface Energy Agglomeration Agglomeration High Surface Energy->Agglomeration seek to minimize Van der Waals Forces Van der Waals Forces Van der Waals Forces->Agglomeration attraction Low Surface Charge (Near IEP) Low Surface Charge (Near IEP) Low Surface Charge (Near IEP)->Agglomeration reduces repulsion High Ionic Strength High Ionic Strength High Ionic Strength->Agglomeration compresses double layer Inadequate Steric Hindrance Inadequate Steric Hindrance Inadequate Steric Hindrance->Agglomeration allows close approach Bridging Flocculation Bridging Flocculation Bridging Flocculation->Agglomeration polymer chains link particles

Caption: Factors contributing to nanoparticle agglomeration.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Troubleshooting Paths cluster_3 Verification A Visible Aggregation of This compound Nanoparticles B Characterize Particle Size (DLS) and Zeta Potential A->B C Is Z-average size large and/or PDI high? B->C D Is absolute Zeta Potential low (< 30mV)? C->D No E Optimize Dispersion: - Sonication (time, power) - Solvent choice C->E Yes F Adjust pH away from IEP D->F Yes G Add Stabilizer: - Surfactant (e.g., PVP, SDS) - Polymeric Dispersant D->G Yes I Re-characterize DLS and Zeta Potential E->I H Reduce Ionic Strength F->H G->H H->I

Caption: Workflow for troubleshooting nanoparticle agglomeration.

Surface_Modification_Pathway cluster_0 Initial State cluster_1 Surface Modification Strategies cluster_2 Mechanism cluster_3 Final State A Agglomerated This compound Nanoparticles B Electrostatic Stabilization (e.g., Surfactant Adsorption) A->B C Steric Stabilization (e.g., Polymer Coating) A->C D Increased Surface Charge (High Zeta Potential) B->D E Creation of a Protective Layer C->E F Stable, Dispersed This compound Nanoparticles D->F Enhanced Repulsion E->F Physical Barrier

Caption: Pathways for nanoparticle stabilization via surface modification.

References

Technical Support Center: Purification of Synthesized Lead Chromate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized lead chromate (B82759).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of lead chromate in a question-and-answer format.

Issue 1: The this compound precipitate is not the expected bright yellow color; it appears orange or reddish.

  • Question: Why is my synthesized this compound orange or red instead of the characteristic bright yellow?

  • Answer: An orange or reddish hue in the this compound precipitate typically indicates the formation of basic this compound (PbCrO₄·PbO). This can occur under alkaline conditions. If a base, such as sodium hydroxide (B78521), is present or if the pH of the solution is high, it can react with the this compound to form this basic salt. The exact color can vary from brownish-yellow to brick-red depending on the particle size and the ratio of lead oxide to this compound.

    To avoid the formation of basic this compound, ensure that the precipitation is carried out in a neutral or slightly acidic medium. The use of dilute acetic acid during the synthesis can help to prevent the hydrolysis of lead salts and maintain a suitable pH.[1] If basic this compound has already formed, it can be converted back to this compound by treatment with nitric acid.

Issue 2: The purity of the final this compound product is lower than expected.

  • Question: I've washed my this compound precipitate, but it still seems to be impure. What are the common impurities and how can I remove them?

  • Answer: The most common impurities in synthesized this compound are unreacted starting materials and soluble byproducts. These include:

    • Unreacted lead salts (e.g., lead nitrate (B79036), lead acetate)

    • Unreacted chromate or dichromate salts (e.g., potassium chromate, sodium dichromate)

    • Soluble nitrate or acetate (B1210297) salts formed during the reaction (e.g., potassium nitrate, sodium acetate).[2]

    The primary method for removing these soluble impurities is thorough washing of the precipitate. It is crucial to perform multiple washes with an appropriate solvent. Distilled or deionized water is the most common washing solvent. To enhance the removal of specific impurities, you can use:

    • Dilute Nitric Acid (0.1%): This can help to remove any unreacted lead (II) hydroxide or basic lead salts that may have formed.[1]

    • Ethanol (B145695): Washing with ethanol can help to remove residual water and any organic impurities, and it can also aid in the drying process.[3]

    To confirm the removal of soluble impurities, you can test the filtrate (the liquid that passes through the filter) for the presence of the starting ions. For example, adding a small amount of potassium chromate solution to the filtrate can test for the presence of excess lead ions. If a precipitate forms, more washing is required.[4]

Issue 3: The yield of purified this compound is significantly lower than the theoretical calculation.

  • Question: My final yield of this compound is very low. What are the potential causes for this loss of product?

  • Answer: A low yield of this compound can result from several factors during the synthesis and purification process:

    • Incomplete Precipitation: Ensure that the reaction has gone to completion. After the initial precipitation, allow sufficient time for the precipitate to fully form. You can test for completeness by adding a few drops of the precipitating agent (e.g., potassium chromate) to the supernatant (the clear liquid above the precipitate). If more precipitate forms, the reaction was not complete.[4]

    • Loss During Washing: this compound is sparingly soluble in water, and excessive washing, especially with large volumes of solvent, can lead to some product loss. To minimize this, use cold washing solvents and only the volume necessary to remove impurities. Washing by decantation, where the supernatant is carefully poured off without disturbing the precipitate, can also be an effective method to minimize loss compared to multiple filtrations.[5]

    • Mechanical Losses: Product can be lost during transfers between beakers, on the filter paper, or during the drying process. Ensure all equipment is properly rinsed to recover as much product as possible.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for washing synthesized this compound?

A1: The most common and effective method for washing this compound is repeated washing with distilled or deionized water by decantation or filtration. This removes the majority of soluble impurities such as unreacted starting materials and byproduct salts. For enhanced purity, a final wash with a dilute acid like 0.1% nitric acid can be beneficial to remove any basic salts, followed by a wash with ethanol to aid in drying.[1][3]

Q2: Is recrystallization a suitable purification technique for this compound?

A2: Recrystallization is generally not a practical purification method for this compound. This is due to its extremely low solubility in water and most common organic solvents.[6] While this compound is soluble in strong acids and alkalis, these solvents would chemically alter the compound. Therefore, the primary and most effective purification technique is thorough washing of the precipitate.

Q3: How can I determine the purity of my synthesized this compound?

A3: Several methods can be used to assess the purity of your this compound:

  • Qualitative Tests: As mentioned in the troubleshooting section, testing the filtrate for the presence of unreacted starting ions is a simple way to check if the washing process is complete.[4]

  • Gravimetric Analysis: A carefully performed synthesis, with precise measurement of reactants and the final dried product, can give a good indication of purity based on the percentage yield.[1]

  • Titration: The purity of this compound can be determined by dissolving it in an appropriate solvent and then titrating either the lead (II) ions or the chromate (VI) ions. For example, the chromate can be reacted with potassium iodide in an acidic solution to liberate iodine, which is then titrated with a standard solution of sodium thiosulfate (B1220275).[7]

  • Spectroscopic and Diffraction Methods: For a more detailed analysis of trace metallic impurities, techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) can be used. X-ray Diffraction (XRD) can be used to confirm the crystalline phase of the this compound and identify any crystalline impurities.[8][9]

Q4: What are the optimal conditions for drying the purified this compound?

A4: After the final wash, the this compound precipitate should be dried in an oven. A temperature of 120°C is typically sufficient to remove residual water and any volatile solvents like ethanol without causing decomposition of the product.[1] The precipitate should be dried to a constant weight, meaning that repeated weighings after periods of drying show no further decrease in mass.

Quantitative Data

The following table summarizes key quantitative data relevant to the purification of this compound.

ParameterValueTemperature (°C)Reference
Solubility in Water 0.17 mg/L20[6]
0.058 mg/L25[6]
Solubility Product (Ksp) 2.8 x 10⁻¹³25[6]
Drying Temperature 120 °C-[1]

Experimental Protocols

Protocol 1: Purification of this compound by Washing

This protocol describes the purification of a freshly synthesized this compound precipitate.

  • Decantation/Filtration:

    • Allow the this compound precipitate to settle completely at the bottom of the beaker.

    • Carefully pour off (decant) the supernatant liquid, leaving the precipitate behind. Alternatively, use vacuum filtration to separate the precipitate from the supernatant.

  • Washing with Distilled Water:

    • Add a sufficient volume of distilled water to the precipitate to create a slurry.

    • Stir the slurry thoroughly to wash the precipitate.

    • Allow the precipitate to settle again and decant the wash water, or filter the mixture.

    • Repeat this washing step at least three times.

  • Testing for Completeness of Washing:

    • After the final water wash, collect a small sample of the filtrate.

    • To test for unreacted lead ions, add a few drops of potassium chromate solution. The absence of a new precipitate indicates that the unreacted lead has been sufficiently removed.[4]

    • To test for unreacted chromate ions, add a few drops of lead nitrate solution. The absence of a new precipitate indicates that the unreacted chromate has been sufficiently removed.

  • (Optional) Acid Wash:

    • For higher purity, wash the precipitate with a small amount of 0.1% nitric acid. This will help to dissolve any basic this compound impurities.[1]

    • Follow this with another wash with distilled water to remove the acid.

  • (Optional) Ethanol Wash:

    • Wash the precipitate with a small amount of ethanol to help remove the remaining water and expedite the drying process.[3]

  • Drying:

    • Transfer the washed precipitate to a pre-weighed watch glass or evaporating dish.

    • Place the dish in an oven set to 120°C.

    • Dry the precipitate until a constant weight is achieved.[1]

Protocol 2: Determination of Purity by Iodometric Titration

This protocol is adapted for determining the purity of a this compound sample.

  • Sample Preparation:

    • Accurately weigh approximately 0.2 g of the dried this compound sample.

    • Dissolve the sample in 20 mL of 10% sodium hydroxide solution by warming gently.

  • Reaction with Potassium Iodide:

    • To the dissolved sample, add 2 g of potassium iodide and stir until it is completely dissolved.

    • Carefully add 15 mL of hydrochloric acid. The solution will turn a dark reddish-brown due to the liberation of iodine.

  • Titration:

    • Immediately titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution.

    • As the endpoint approaches (the solution becomes a pale yellow), add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black.

    • Continue the titration dropwise until the blue color disappears, leaving a pale green solution. This is the endpoint.

  • Calculation:

    • Calculate the percentage purity of this compound using the following formula:

      % Purity = (V × N × E) / W × 100

      Where:

      • V = Volume of sodium thiosulfate solution used (in L)

      • N = Normality of the sodium thiosulfate solution

      • E = Equivalent weight of this compound (Molar Mass / 3 = 323.2 / 3 ≈ 107.73 g/eq)

      • W = Weight of the this compound sample (in g)

Visualizations

TroubleshootingWorkflow start Start: Synthesized This compound Precipitate observe Observe Precipitate Properties start->observe color_check Is the color the expected bright yellow? observe->color_check color_issue Issue: Off-color (Orange/Red) Precipitate color_check->color_issue No wash_precipitate Proceed to Washing color_check->wash_precipitate Yes color_cause Likely Cause: Formation of Basic this compound due to high pH. color_issue->color_cause color_solution Solution: Ensure neutral/acidic conditions during synthesis. Treat with dilute nitric acid. color_cause->color_solution color_solution->wash_precipitate purity_check Assess Purity wash_precipitate->purity_check purity_issue Is Purity Acceptable? purity_check->purity_issue low_purity Issue: Low Purity purity_issue->low_purity No yield_check Assess Yield purity_issue->yield_check Yes purity_cause Likely Cause: Incomplete washing of soluble impurities. low_purity->purity_cause purity_solution Solution: Perform additional washes with distilled water, dilute nitric acid, or ethanol. Test filtrate for impurities. purity_cause->purity_solution purity_solution->wash_precipitate yield_issue Is Yield Acceptable? yield_check->yield_issue low_yield Issue: Low Yield yield_issue->low_yield No end End: Purified This compound yield_issue->end Yes yield_cause Likely Causes: - Incomplete precipitation - Loss during washing - Mechanical losses low_yield->yield_cause yield_solution Solutions: - Test for reaction completion - Use cold washing solvents - Careful handling and transfer yield_cause->yield_solution yield_solution->end

Caption: Troubleshooting workflow for the purification of synthesized this compound.

PurificationWorkflow start Start: Crude Lead Chromate Precipitate wash_water Wash with Distilled Water (3x) start->wash_water test_filtrate Test Filtrate for Unreacted Ions wash_water->test_filtrate test_filtrate->wash_water Impurities Present wash_acid Optional: Wash with 0.1% Nitric Acid test_filtrate->wash_acid Impurities Absent wash_ethanol Optional: Wash with Ethanol wash_acid->wash_ethanol dry Dry at 120°C to Constant Weight wash_ethanol->dry end End: Purified This compound dry->end

Caption: Experimental workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Photocatalytic Activity of Lead Chromate and Titanium Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photocatalytic activities of lead chromate (B82759) (PbCrO₄) and titanium dioxide (TiO₂), two semiconductor materials with applications in environmental remediation and chemical synthesis. This document outlines their fundamental photocatalytic mechanisms, presents available experimental data on their performance, and provides standardized protocols for their evaluation.

Introduction to Photocatalysis

Photocatalysis is a process that utilizes semiconductor materials to accelerate chemical reactions in the presence of light. When a semiconductor photocatalyst absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. These charge carriers can then migrate to the catalyst surface and initiate redox reactions, leading to the degradation of organic pollutants or the synthesis of new chemical compounds.

Titanium dioxide, particularly in its anatase crystalline form, is the most widely studied and utilized photocatalyst due to its high stability, low cost, and strong oxidizing power under UV irradiation. However, its wide band gap limits its efficiency to the UV portion of the solar spectrum. Lead chromate has emerged as a potential alternative, demonstrating photocatalytic activity under visible light, which constitutes a larger portion of the solar spectrum.

Physical and Chemical Properties

A fundamental understanding of the material properties is crucial for evaluating their photocatalytic potential.

PropertyThis compound (PbCrO₄)Titanium Dioxide (TiO₂) (Anatase)
Band Gap (Eg) ~2.4 eV~3.2 eV[1]
Appearance Yellow PowderWhite Powder
Crystal Structure MonoclinicTetragonal
Primary Light Absorption Visible LightUltraviolet (UV) Light

Quantitative Performance Data

The following tables summarize the photocatalytic degradation of various organic dyes by this compound and titanium dioxide, as reported in the literature. It is important to note that the experimental conditions vary between studies, which can significantly influence the reported efficiencies.

Table 1: Photocatalytic Degradation using this compound (PbCrO₄)

Organic PollutantCatalystLight SourceDegradation Efficiency (%)Rate Constant (k)Reference
Methylene BluePbCrO₄200W Tungsten LampNot specified5.73 x 10⁻⁵ s⁻¹ (pseudo-first order)[2][3]
Brilliant GreenPbCrO₄200W Tungsten LampNot specified3.64 x 10⁻⁵ s⁻¹ (pseudo-first order)[4]

Table 2: Photocatalytic Degradation using Titanium Dioxide (TiO₂)

Organic PollutantCatalystLight SourceDegradation Efficiency (%)Rate Constant (k)Reference
Methylene BlueTiO₂ (Anatase)Xenon Lamp97% after 150 minNot specified[4]
Methylene BlueTiO₂ NanotubesUV-LEDNot specifiedVaries with conditions[5]
p-ChlorophenolTiO₂UV Lamp50.23% after 90 min0.0075 min⁻¹ (pseudo-first order)[6]
Rhodamine BTiO₂ (P25)Not specifiedNot specifiedNot specified[7]
Reactive Blue 49TiO₂ (P25)Sunlight90% after 3 hours0.017 min⁻¹ (pseudo-first order)[8]
Reactive Blue 49TiO₂ (UV100)Sunlight95% after 3 hours0.030 min⁻¹ (pseudo-first order)[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation and comparison of photocatalytic materials.

Synthesis of Photocatalysts

Synthesis of this compound (PbCrO₄) via Co-Precipitation:

  • Prepare aqueous solutions of a soluble lead(II) salt (e.g., lead nitrate (B79036), Pb(NO₃)₂) and a soluble chromate salt (e.g., potassium chromate, K₂CrO₄).

  • Slowly add the potassium chromate solution to the lead nitrate solution under constant stirring.

  • A yellow precipitate of this compound will form immediately.

  • Continue stirring for a set period to ensure complete reaction.

  • Filter the precipitate and wash it several times with deionized water to remove any unreacted salts.

  • Dry the resulting this compound powder in an oven at a specified temperature (e.g., 100-120 °C).

Synthesis of Titanium Dioxide (TiO₂) via Sol-Gel Method:

  • Use a titanium alkoxide precursor, such as titanium isopropoxide (TTIP).

  • Prepare a solution of the precursor in an alcohol (e.g., ethanol (B145695) or isopropanol).

  • In a separate container, prepare a mixture of water, alcohol, and an acid or base catalyst.

  • Slowly add the water-alcohol-catalyst mixture to the titanium precursor solution under vigorous stirring.

  • Hydrolysis and condensation reactions will lead to the formation of a sol, which will gradually transform into a gel.

  • Age the gel for a specific period.

  • Dry the gel to remove the solvent.

  • Calcination of the dried gel at a high temperature (e.g., 400-500 °C) is typically required to obtain the crystalline anatase phase of TiO₂.

Photocatalytic Activity Evaluation
  • Reactor Setup: A batch photoreactor is commonly used, typically made of quartz or borosilicate glass to allow for light penetration. The reactor should be equipped with a light source (e.g., UV lamp, Xenon lamp, or Tungsten lamp) and a magnetic stirrer. For temperature control, a cooling jacket can be used.

  • Catalyst Suspension: Disperse a specific amount of the photocatalyst powder (e.g., 0.1 g/L) in a known volume of an aqueous solution containing the target organic pollutant at a specific concentration (e.g., 10 mg/L).

  • Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.

  • Photocatalytic Reaction: Initiate the photocatalytic reaction by turning on the light source.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension.

  • Analysis: Separate the photocatalyst particles from the solution by centrifugation or filtration. Analyze the concentration of the organic pollutant in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry.

  • Data Analysis: The degradation efficiency can be calculated as: Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t. The reaction kinetics are often modeled using a pseudo-first-order rate law: ln(C₀ / Cₜ) = kt where k is the apparent rate constant.

Visualizing the Mechanisms and Workflow

Photocatalytic Mechanism of Titanium Dioxide

TiO2_Mechanism cluster_catalyst TiO₂ Particle cluster_environment Aqueous Environment VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ excitation h_plus O2 O₂ CB->O2 e⁻ H2O H₂O OH_rad •OH H2O->OH_rad Oxidation OH_neg OH⁻ OH_neg->OH_rad Oxidation O2_rad •O₂⁻ O2->O2_rad Reduction Pollutant Organic Pollutant Degradation_Products Degradation Products (CO₂, H₂O) Pollutant->Degradation_Products Degradation Light UV Light (hν ≥ Eg) Light->VB Photon Absorption h_plus_label h⁺ h_plus_label->H2O h⁺ h_plus_label->OH_neg h⁺ O2_rad->Pollutant Oxidation OH_rad->Pollutant Oxidation PbCrO4_Mechanism cluster_catalyst PbCrO₄ Particle cluster_environment Aqueous Environment VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ excitation h_plus H2O H₂O OH_rad •OH H2O->OH_rad Oxidation OH_neg OH⁻ OH_neg->OH_rad Oxidation Pollutant Organic Pollutant Degradation_Products Degradation Products Pollutant->Degradation_Products Degradation Light Visible Light (hν ≥ Eg) Light->VB Photon Absorption h_plus_label h⁺ h_plus_label->H2O h⁺ h_plus_label->OH_neg h⁺ OH_rad->Pollutant Oxidation Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_reaction Photocatalytic Reaction cluster_analysis Data Analysis Synth_PbCrO4 Synthesize PbCrO₄ Char_PbCrO4 Characterize PbCrO₄ (XRD, SEM, UV-Vis) Synth_PbCrO4->Char_PbCrO4 Synth_TiO2 Synthesize TiO₂ Char_TiO2 Characterize TiO₂ (XRD, SEM, UV-Vis) Synth_TiO2->Char_TiO2 Add_Catalyst_PbCrO4 Add PbCrO₄ Char_PbCrO4->Add_Catalyst_PbCrO4 Add_Catalyst_TiO2 Add TiO₂ Char_TiO2->Add_Catalyst_TiO2 Reactor_Setup Prepare Reactor with Pollutant Solution Reactor_Setup->Add_Catalyst_PbCrO4 Reactor_Setup->Add_Catalyst_TiO2 Dark_Adsorption_PbCrO4 Dark Adsorption Add_Catalyst_PbCrO4->Dark_Adsorption_PbCrO4 Dark_Adsorption_TiO2 Dark Adsorption Add_Catalyst_TiO2->Dark_Adsorption_TiO2 Irradiation_PbCrO4 Irradiation Dark_Adsorption_PbCrO4->Irradiation_PbCrO4 Irradiation_TiO2 Irradiation Dark_Adsorption_TiO2->Irradiation_TiO2 Sampling_PbCrO4 Periodic Sampling Irradiation_PbCrO4->Sampling_PbCrO4 Sampling_TiO2 Periodic Sampling Irradiation_TiO2->Sampling_TiO2 Analysis_PbCrO4 Analyze Pollutant Concentration Sampling_PbCrO4->Analysis_PbCrO4 Analysis_TiO2 Analyze Pollutant Concentration Sampling_TiO2->Analysis_TiO2 Compare Compare Degradation Efficiency and Kinetics Analysis_PbCrO4->Compare Analysis_TiO2->Compare

References

lead chromate versus cadmium yellow as a pigment: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two inorganic yellow pigments: lead chromate (B82759) (Chrome Yellow) and cadmium yellow. The following sections will delve into their performance characteristics, toxicological profiles, and the experimental protocols used for their evaluation. This document aims to furnish researchers and professionals with the necessary data to make informed decisions regarding the use of these pigments in their respective fields.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for lead chromate and cadmium yellow pigments. It is important to note that while extensive quantitative data is available for cadmium yellow, specific numerical data for this compound is less consistently reported in publicly available literature.

Property This compound (Chrome Yellow) Cadmium Yellow Notes
Chemical Formula PbCrO₄[1]CdS[2]This compound can also be a mixed-phase pigment including lead sulfate (B86663) and molybdate.[1]
Colour Index Name Pigment Yellow 34 (PY 34)[3]Pigment Yellow 35 (PY 35), Pigment Yellow 37 (PY 37)[4][5][6]Different formulations of cadmium yellow exist.
Lightfastness (Blue Wool Scale) Moderately good to good (Varies with formulation)[2]Excellent (8 on a scale of 1-8)[4][7]The Blue Wool Scale rates lightfastness from 1 (fugitive) to 8 (extremely lightfast).[8][9] Some formulations of this compound are known to darken over time.[3]
Opacity Excellent[1]Opaque[4][5][7]Both pigments offer good hiding power.
Chemical Resistance Rated on a scale of 1 (bad) to 5 (best).
Alkali ResistancePoor (turns orange)[2]Excellent (5)[4][7]
Acid ResistanceSoluble in strong acids[3]Good (5)[4][7]Cadmium yellow is resistant to most acids but may be affected by strong oxidizing acids.
Heat Stability Good for selected grades[10]Good
Toxicity Highly toxic and carcinogenic[3][11]Toxic and carcinogenic[12]Both are heavy metal pigments with significant health and environmental risks.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of pigments like this compound and cadmium yellow.

Lightfastness Testing (ASTM D4303)

Objective: To determine the resistance of a pigment to color change upon exposure to light.

Apparatus:

  • Xenon-arc weathering apparatus

  • Spectrophotometer or colorimeter

  • Blue Wool Scale standards[8][9]

Procedure:

  • Sample Preparation: The pigment is dispersed in a suitable binder (e.g., linseed oil for oil paints, acrylic emulsion for acrylics) to create a paint sample. The paint is then applied uniformly to a substrate (e.g., primed panel or paper) at a specified thickness. A portion of the sample is masked to serve as an unexposed reference.

  • Exposure: The prepared samples, along with Blue Wool Scale standards, are placed in a xenon-arc apparatus. The apparatus is set to simulate indoor daylight filtered through window glass. The exposure duration is determined by the fading of the Blue Wool standards.

  • Evaluation: After exposure, the color of the exposed portion of the sample is compared to the unexposed (masked) portion. The color difference (ΔE*) is measured using a spectrophotometer. The lightfastness rating is assigned based on the Blue Wool standard that shows a similar degree of fading.

Chemical Resistance Testing (ISO 2812-1:2017)

Objective: To assess the resistance of a pigment to various liquids.

Apparatus:

  • Test panels

  • Pipettes or droppers

  • Watch glasses

  • Absorbent material

Procedure:

  • Sample Preparation: The pigment is formulated into a coating and applied to standardized test panels. The coating is allowed to cure completely.

  • Test Liquid Application: A specified volume of the test liquid (e.g., dilute acid, alkali, or solvent) is applied to the surface of the coated panel. The liquid is then covered with a watch glass to prevent evaporation.

  • Exposure: The test panel is left undisturbed for a specified period at a controlled temperature.

  • Evaluation: After the exposure period, the watch glass and any remaining test liquid are removed. The panel is cleaned with a suitable solvent. The tested area is then visually inspected for any changes, such as discoloration, blistering, softening, or loss of adhesion. The resistance is rated based on a predefined scale.

Visualization of Toxicological Pathways

The toxicity of both this compound and cadmium yellow is a significant concern. The following diagrams, generated using the DOT language, illustrate the simplified toxicological signaling pathways associated with lead and cadmium exposure.

Lead_Toxicity_Pathway cluster_0 Cellular Environment cluster_1 Cellular Effects cluster_2 Downstream Consequences Lead (Pb²⁺) Lead (Pb²⁺) Inhibition of ALAD Inhibition of ALAD Lead (Pb²⁺)->Inhibition of ALAD Disruption of Calcium Signaling Disruption of Calcium Signaling Lead (Pb²⁺)->Disruption of Calcium Signaling Generation of ROS Generation of ROS Lead (Pb²⁺)->Generation of ROS Heme Synthesis Disruption Heme Synthesis Disruption Inhibition of ALAD->Heme Synthesis Disruption Neurotoxicity Neurotoxicity Disruption of Calcium Signaling->Neurotoxicity Oxidative Stress Oxidative Stress Generation of ROS->Oxidative Stress Cell Damage Cell Damage Oxidative Stress->Cell Damage

Caption: Simplified signaling pathway of lead toxicity.

Cadmium_Toxicity_Pathway cluster_0 Cellular Environment cluster_1 Cellular Effects cluster_2 Downstream Consequences Cadmium (Cd²⁺) Cadmium (Cd²⁺) Induction of Oxidative Stress Induction of Oxidative Stress Cadmium (Cd²⁺)->Induction of Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Cadmium (Cd²⁺)->Mitochondrial Dysfunction Activation of MAPK Pathway Activation of MAPK Pathway Cadmium (Cd²⁺)->Activation of MAPK Pathway DNA Damage DNA Damage Induction of Oxidative Stress->DNA Damage Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Inflammation Inflammation Activation of MAPK Pathway->Inflammation Carcinogenesis Carcinogenesis Inflammation->Carcinogenesis

Caption: Simplified signaling pathway of cadmium toxicity.

Conclusion

Both this compound and cadmium yellow offer vibrant, opaque yellow hues, but their application is heavily constrained by their significant toxicity. Cadmium yellow generally exhibits superior lightfastness and chemical resistance compared to this compound. However, the use of either pigment demands strict safety protocols and consideration of environmental regulations. For applications where high performance is critical and exposure can be controlled, cadmium yellow may be the preferred choice from a purely performance-based perspective. Nevertheless, the inherent hazards of both pigments necessitate the exploration of safer, alternative yellow pigments in many modern applications. Researchers and professionals must weigh the performance benefits against the considerable health and environmental risks associated with these heavy metal-based colorants.

References

Distinguishing Natural from Synthetic Lead Chromate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the precise identification of starting materials is a critical aspect of ensuring the quality, safety, and efficacy of their products. Lead chromate (B82759), a compound with both natural and synthetic origins, presents a unique challenge in this regard. This guide provides a comprehensive comparison of natural lead chromate (crocoite) and its synthetic counterpart (chrome yellow), detailing their key differences and outlining experimental protocols for their differentiation.

The primary distinction lies in their formation and resulting physical and chemical characteristics. Natural this compound, or crocoite, is a mineral formed through geological processes, resulting in a crystalline structure with specific associated impurities.[1][2] Synthetic this compound, commercially known as chrome yellow, is manufactured through chemical precipitation and can be modified to produce a range of colors and properties.[3][4] These fundamental differences can be elucidated through a series of analytical techniques.

Comparative Analysis of Key Properties

The following table summarizes the principal characteristics that differentiate natural and synthetic this compound, providing a quick reference for laboratory professionals.

PropertyNatural this compound (Crocoite)Synthetic this compound (Chrome Yellow)
Chemical Formula PbCrO₄Predominantly PbCrO₄; may be a solid solution with lead sulfate (B86663) (PbCrO₄·PbSO₄) or contain lead molybdate (B1676688).[3][4]
Appearance Bright orange-red to yellowish-red prismatic, needle-like crystals.[1][5]Fine yellow to orange powder.[6][7]
Crystal System Monoclinic[5][8]Monoclinic, orthorhombic, or tetragonal, depending on the manufacturing process and additives.[7]
Particle Size Macroscopic crystals, significantly larger than synthetic forms.[9]Typically sub-micrometer particles.[9]
Purity & Impurities Contains trace elements from its geological environment (e.g., Ca, Mg, Al) and is often found with other minerals like pyromorphite (B1263725) and cerussite.[2][5]Purity is controlled by the manufacturing process; may contain additives like lead sulfate or molybdate to alter color.[3]
Hardness (Mohs) 2.5 - 3[1][10]Not applicable (powder form).
Density (g/cm³) ~6.0[10]~6.12[6]

Analytical Workflow for Differentiation

A systematic approach is crucial for the accurate identification of the this compound source. The following workflow outlines a logical sequence of analyses, from preliminary visual inspection to confirmatory spectroscopic and elemental analysis.

Differentiation_Workflow Workflow for Differentiating Natural and Synthetic this compound Start Sample Visual Visual & Microscopic Examination Start->Visual Initial Observation XRD X-Ray Diffraction (XRD) Visual->XRD Crystalline vs. Powder Raman Raman Spectroscopy XRD->Raman Crystal Structure ID Elemental Elemental Analysis (ICP-MS or XRF) Raman->Elemental Confirm Molecular Structure & Identify Additives Natural Natural (Crocoite) Elemental->Natural Trace Elements & Absence of Additives Synthetic Synthetic (Chrome Yellow) Elemental->Synthetic Presence of Sulfate/ Molybdate Additives

Caption: A logical workflow for the differentiation of this compound samples.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the workflow.

1. Visual and Microscopic Examination

  • Objective: To observe the macroscopic and microscopic physical characteristics of the sample.

  • Methodology:

    • Place a small amount of the sample on a clean, white surface and observe its color, luster, and general form with the naked eye.

    • Transfer a small portion of the sample to a microscope slide.

    • If it is a crystalline solid, disperse the crystals in a suitable immersion oil. If it is a powder, disperse it in a small drop of a non-reactive liquid (e.g., mineral oil).

    • Cover with a coverslip and examine under a polarized light microscope.

    • Observe and record the crystal habit (e.g., prismatic, acicular) or particle morphology, and estimate the particle size range.

  • Expected Results: Natural crocoite will appear as distinct, often elongated, orange-red crystals.[5] Synthetic chrome yellow will present as a fine, uniform powder.[6]

2. X-Ray Diffraction (XRD)

  • Objective: To determine the crystalline structure of the sample.

  • Methodology:

    • Grind the sample to a fine, homogeneous powder using a mortar and pestle.

    • Mount the powdered sample onto a sample holder.

    • Place the sample holder into the diffractometer.

    • Set the instrument parameters (e.g., 2θ range, step size, scan speed) appropriate for identifying this compound and related phases. A typical range would be 10-80° 2θ.

    • Run the XRD scan.

    • Process the resulting diffraction pattern and compare it to reference patterns from a crystallographic database (e.g., ICDD) for crocoite (monoclinic), and potential synthetic phases (e.g., orthorhombic lead sulfochromate).

  • Expected Results: Natural crocoite will exhibit a diffraction pattern corresponding to the monoclinic crystal system.[8] Synthetic this compound may show a monoclinic, orthorhombic, or tetragonal pattern, and may also show peaks corresponding to lead sulfate or other additives.[7]

3. Raman Spectroscopy

  • Objective: To obtain a vibrational spectrum for molecular identification and to detect impurities or additives.

  • Methodology:

    • Place a small amount of the sample on a microscope slide or in a suitable container.

    • Focus the laser of the Raman spectrometer onto the sample.

    • Acquire the Raman spectrum over a relevant spectral range (e.g., 100-1200 cm⁻¹). The characteristic main peak for this compound is around 840 cm⁻¹.[11]

    • Compare the obtained spectrum with reference spectra for pure crocoite and synthetic chrome yellow pigments.

    • Look for additional peaks that may indicate the presence of sulfates, molybdates, or other minerals.

  • Expected Results: Both natural and synthetic this compound will show a strong peak around 840 cm⁻¹.[11] Synthetic samples containing lead sulfate will exhibit an additional strong peak around 975 cm⁻¹. The presence of other associated minerals in natural samples may also be detected.

4. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

  • Objective: To determine the elemental composition of the sample, including trace elements and the presence of additives.

  • Methodology:

    • Accurately weigh a small amount of the sample.

    • Digest the sample in a suitable acid mixture (e.g., nitric acid and hydrochloric acid) using a microwave digestion system to ensure complete dissolution.[12]

    • Dilute the digested sample to a known volume with deionized water.

    • Prepare a series of calibration standards for the elements of interest (e.g., Pb, Cr, S, Mo, and common trace elements like Ca, Mg, Al).

    • Analyze the prepared sample and standards using an ICP-MS instrument.

    • Quantify the concentration of each element in the sample.

  • Expected Results: Natural crocoite is likely to contain trace amounts of elements associated with its geological origin.[2] Synthetic this compound will have a high purity of lead and chromium, but may also contain significant amounts of sulfur or molybdenum if it is a modified pigment.[3]

By employing this systematic approach, researchers can confidently distinguish between natural and synthetic this compound, ensuring the integrity of their research and the quality of their final products.

References

A Comparative Guide to the Cross-Validation of Spectroscopic and Chromatographic Methods for Lead Chromate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lead chromate (B82759) is critical in various fields, including pharmaceutical manufacturing, where it may be present as an impurity. Both spectroscopic and chromatographic techniques offer robust approaches for its determination. Cross-validation of these methods is essential to ensure the reliability and consistency of analytical results. This guide provides a comparative overview of Flame Atomic Absorption Spectroscopy (FAAS) for the determination of lead and High-Performance Liquid Chromatography (HPLC) for the determination of the chromate ion, presenting key validation parameters and detailed experimental protocols to support methodological selection and implementation.

Data Presentation: Comparison of Validation Parameters

The following table summarizes the typical performance characteristics of FAAS for lead analysis and HPLC-UV for chromate analysis. These parameters are essential for evaluating the suitability of each method for a specific analytical purpose.

Validation ParameterFlame Atomic Absorption Spectroscopy (Lead)High-Performance Liquid Chromatography (Chromate)
Linearity (R²) > 0.998[1][2]> 0.999[3]
Range 0.1 - 1.8 µg/mL[1]0.1 - 50 ng/mL[3]
Accuracy (% Recovery) 95 - 110%[4]95%[3]
Precision (% RSD) < 6.0%[4]< 5.0%
Limit of Detection (LOD) 0.023 µg/mL[4]0.1 µg/L[5]
Limit of Quantification (LOQ) 0.075 µg/mL[1]0.5 µg/L[5]

Experimental Protocols

Detailed methodologies for both the spectroscopic and chromatographic analyses are provided below. These protocols serve as a foundation for laboratory implementation and further method development.

This method quantifies the lead content in a sample after acidic digestion.

1. Instrumentation:

  • An Atomic Absorption Spectrometer equipped with an air-acetylene flame and a lead hollow cathode lamp.[6]

2. Reagents and Standards:

  • Lead stock solution (1000 µg/mL)[6]

  • Working standard solutions prepared by serial dilution of the stock solution.[6]

  • Concentrated nitric acid (trace metal grade)[7]

  • 30% Hydrogen peroxide[7]

  • Deionized water

3. Sample Preparation (Microwave Digestion):

  • Accurately weigh approximately 0.1 g of the sample into a Teflon digestion vessel.[7]

  • Add 2 mL of concentrated nitric acid and 1 mL of 30% hydrogen peroxide to the vessel.[7]

  • Seal the vessel and place it in the microwave digestion system.

  • Digest the sample according to a validated temperature and pressure program.

  • After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.[7]

4. Instrumental Analysis:

  • Set the instrument parameters for lead analysis (wavelength: 283.3 nm, lamp current, slit width, and fuel/oxidant flow rates) as per the manufacturer's recommendation.[4]

  • Aspirate a blank, standard solutions, and sample solutions into the flame.

  • Measure the absorbance of each solution in triplicate.[7]

  • Construct a calibration curve by plotting the average absorbance versus the concentration of the lead standards.[7]

  • Determine the concentration of lead in the sample solutions from the calibration curve.[7]

This method separates and quantifies the chromate (CrO₄²⁻) anion.

1. Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • A suitable anion-exchange column (e.g., Hamilton PRP-X100).[8]

2. Reagents and Standards:

  • Chromium(VI) stock solution (1000 µg/mL).

  • Working standard solutions prepared by serial dilution of the stock solution.

  • Mobile phase: A suitable buffer system, for example, a sodium carbonate/acetonitrile eluent.[5]

  • Deionized water.

3. Sample Preparation:

  • Accurately weigh a portion of the sample and dissolve it in a known volume of deionized water or a suitable buffer.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

4. Chromatographic Conditions:

  • Column: Hamilton PRP-X100 Anion Exchange Column[8]

  • Mobile Phase: Isocratic elution with a sodium carbonate/acetonitrile mobile phase.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 371 nm for chromate.[8]

5. Instrumental Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank, standard solutions, and sample solutions into the HPLC system.

  • Record the chromatograms and identify the chromate peak based on its retention time.

  • Construct a calibration curve by plotting the peak area of chromate versus the concentration of the standards.

  • Determine the concentration of chromate in the sample solutions from the calibration curve.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of the spectroscopic and chromatographic methods described.

cross_validation_workflow cluster_sample Sample Preparation cluster_spectroscopic Spectroscopic Method (FAAS) cluster_chromatographic Chromatographic Method (HPLC) cluster_validation Cross-Validation Sample Lead Chromate Sample Prep Homogenization & Weighing Sample->Prep Digestion Acid Digestion Prep->Digestion Dissolution Dissolution Prep->Dissolution FAAS_Analysis FAAS Analysis (Pb Detection) Digestion->FAAS_Analysis Spec_Results Spectroscopic Results (Lead Concentration) FAAS_Analysis->Spec_Results Comparison Data Comparison & Statistical Analysis (e.g., t-test, F-test) Spec_Results->Comparison Filtration Filtration Dissolution->Filtration HPLC_Analysis HPLC Analysis (Chromate Detection) Filtration->HPLC_Analysis Chroma_Results Chromatographic Results (Chromate Concentration) HPLC_Analysis->Chroma_Results Chroma_Results->Comparison Report Validation Report Comparison->Report

Cross-validation workflow for spectroscopic and chromatographic methods.

References

assessing the long-term stability of different lead chromate polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the long-term stability of lead chromate (B82759) polymorphs for researchers, scientists, and drug development professionals. This document provides an objective comparison of the performance of different lead chromate polymorphs, supported by experimental data and detailed methodologies.

Introduction to this compound Polymorphs

This compound (PbCrO₄) is a crystalline compound known for its use as a vibrant yellow pigment, commonly known as chrome yellow. It exists in several polymorphic forms, which are different crystalline structures of the same chemical compound. These polymorphs exhibit distinct physical and chemical properties, including color, solubility, and, most importantly for long-term applications, stability. The three primary polymorphs of this compound are:

  • Monoclinic (Crocoite): This is the most stable polymorph of this compound at room temperature and is found naturally as the mineral crocoite. It has a characteristic orange-yellow color.[1][2]

  • Orthorhombic: This polymorph is generally less stable than the monoclinic form. Its stability can be influenced by the presence of other ions, particularly sulfate (B86663) (SO₄²⁻), leading to the formation of lead sulfochromate (PbCr₁₋ₓSₓO₄).[1]

  • Tetragonal: This is another unstable form of this compound. Its structure can be stabilized by the presence of molybdate (B1676688) (MoO₄²⁻) ions.[1]

The stability of these polymorphs is a critical factor in various applications, from pigments in art and industry to potential, albeit historically limited, pharmaceutical considerations. Understanding their long-term stability is crucial for predicting their behavior over time and under different environmental conditions.

Comparative Stability of this compound Polymorphs

The long-term stability of this compound polymorphs is significantly influenced by environmental factors such as light, temperature, and humidity, as well as the chemical composition, particularly the presence of sulfate ions. The monoclinic form is inherently the most stable, while the orthorhombic form, especially when rich in sulfate, is more susceptible to degradation.[1]

Table 1: Comparison of Long-Term Stability of this compound Polymorphs

PolymorphCrystal SystemGeneral StabilityFactors Affecting StabilityObserved Degradation
Monoclinic MonoclinicHighMore stable under various conditions.Significantly more lightfast compared to the orthorhombic form.[1]
Orthorhombic OrthorhombicLow to MediumProne to photodegradation, especially with high sulfate content (PbCr₁₋ₓSₓO₄ where x ≥ 0.4).[1]Profound darkening and browning upon light exposure due to the reduction of Cr(VI) to Cr(III).[1][3]
Tetragonal TetragonalLowUnstable and less common; can be stabilized by molybdate ions.[1]Limited specific long-term stability data available due to its inherent instability.

Experimental Protocols for Stability Assessment

To quantitatively assess the long-term stability of this compound polymorphs, a series of experiments can be conducted. The following protocols are based on established methods for testing the stability of inorganic pigments.[4][5]

Accelerated Photodegradation Study

Objective: To evaluate the color stability and chemical changes of this compound polymorphs under intense light exposure.

Methodology:

  • Sample Preparation: Prepare thin films of each polymorph dispersed in a suitable binder (e.g., linseed oil) on a stable substrate (e.g., quartz slides).

  • Initial Characterization: Analyze the initial state of the samples using:

    • UV-Vis Spectroscopy: To obtain the initial color coordinates (CIELAB Lab*).

    • X-ray Diffraction (XRD): To confirm the initial crystalline phase of the polymorph.

    • Raman Spectroscopy: To get a vibrational fingerprint of the material.

  • Accelerated Aging: Expose the samples to a controlled light source (e.g., a xenon arc lamp simulating sunlight) in an environmental chamber with controlled temperature and humidity for a specified duration (e.g., 500 hours).

  • Interim and Final Analysis: At regular intervals and at the end of the exposure period, repeat the characterization measurements (UV-Vis, XRD, Raman) to monitor changes in color, crystal structure, and chemical composition.

  • Data Analysis: Quantify the color change (ΔE*) and identify any changes in the XRD patterns or Raman spectra, which would indicate a phase transformation or chemical degradation. The reduction of Cr(VI) to Cr(III) can be monitored by techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy.[1]

Thermal Stability Analysis

Objective: To determine the thermal stability and decomposition temperatures of the different polymorphs.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the pure polymorph powder into an appropriate crucible (e.g., alumina).

  • Thermogravimetric Analysis (TGA): Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from room temperature to a high temperature (e.g., 1000 °C). The TGA instrument will record the mass loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): Heat a small amount of the sample at a controlled rate to measure the heat flow to or from the sample as a function of temperature. This will reveal phase transitions, melting points, and decomposition events.

  • Data Analysis: Analyze the TGA curve to identify the temperatures at which significant mass loss occurs, indicating decomposition. Analyze the DSC thermogram to identify endothermic or exothermic peaks corresponding to phase transitions or decomposition.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for assessing the long-term stability of this compound polymorphs.

Stability_Assessment_Workflow cluster_synthesis Polymorph Synthesis & Preparation cluster_testing Stability Testing cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesize Polymorphs (Monoclinic, Orthorhombic, Tetragonal) Characterization Initial Characterization (XRD, SEM, FTIR) Synthesis->Characterization Sample_Prep Prepare Samples for Testing (e.g., thin films, powders) Characterization->Sample_Prep Accelerated_Aging Accelerated Aging (Light, Heat, Humidity) Sample_Prep->Accelerated_Aging Real_Time_Aging Real-Time Aging (Ambient Conditions) Sample_Prep->Real_Time_Aging Thermal_Analysis Thermal Stability (TGA, DSC) Sample_Prep->Thermal_Analysis Color_Change Colorimetric Analysis (UV-Vis, ΔE*) Accelerated_Aging->Color_Change Structural_Change Structural Analysis (XRD, Raman) Accelerated_Aging->Structural_Change Chemical_Change Chemical Analysis (XANES for Cr(VI) reduction) Accelerated_Aging->Chemical_Change Real_Time_Aging->Color_Change Real_Time_Aging->Structural_Change Stability_Ranking Rank Long-Term Stability of Polymorphs Color_Change->Stability_Ranking Structural_Change->Stability_Ranking Chemical_Change->Stability_Ranking Thermal_Analysis->Stability_Ranking

Caption: Workflow for assessing the long-term stability of this compound polymorphs.

References

A Comparative Analysis of the Health Risks Associated with Different Chromate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the health risks posed by various chromate (B82759) compounds, with a primary focus on the well-documented disparity between hexavalent chromium (Cr(VI)) and trivalent chromium (Cr(III)). The information presented herein is supported by experimental data to facilitate informed risk assessment and guide research and development efforts.

Executive Summary

Chromium compounds are utilized in a wide array of industrial applications, including chrome plating, pigment production, and wood preservation. However, their utility is overshadowed by significant health risks, which vary substantially depending on the oxidation state and solubility of the chromium compound. Hexavalent chromium (Cr(VI)) is a well-established human carcinogen and potent toxicant, whereas trivalent chromium (Cr(III)) is an essential trace element with significantly lower toxicity. This guide will delve into the comparative toxicity, carcinogenicity, and underlying mechanisms of action of different chromate compounds, presenting quantitative data, experimental methodologies, and key signaling pathways involved in their toxicological profiles.

Data Presentation: Comparative Toxicity of Chromate Compounds

The toxicity of chromate compounds is intrinsically linked to their oxidation state and solubility. Cr(VI) compounds are considerably more toxic than Cr(III) compounds.[1] The following tables summarize key quantitative data to illustrate these differences.

Table 1: Comparative Acute Toxicity of Soluble Hexavalent Chromium Compounds

CompoundChemical FormulaTest AnimalRoute of AdministrationLD50 (mg/kg bw)LC50 (mg/m³) (4-hour exposure)
Sodium ChromateNa₂CrO₄RatOral13 - 2899 - 200
Potassium DichromateK₂Cr₂O₇RatOral13 - 2899 - 200
Ammonium Dichromate(NH₄)₂Cr₂O₇RatOral13 - 2899 - 200

Data sourced from European Chemicals Agency (ECHA) assessments and cited in multiple reviews.[2]

Table 2: Comparative In Vitro Cytotoxicity of Hexavalent Chromium Compounds in Human Bronchial Cells

CompoundChemical FormulaSolubilityConcentration (µg/cm²)Relative Cell Survival (%)
Zinc ChromateZnCrO₄Sparingly Soluble0.55
Barium ChromateBaCrO₄Sparingly Soluble0.512
Lead ChromatePbCrO₄Insoluble0.567
Sodium ChromateNa₂CrO₄Soluble0.5 µM67

This table presents data from a study directly comparing the cytotoxicity of different Cr(VI) compounds, highlighting the high toxicity of sparingly soluble forms like zinc chromate at the cellular level.[3][4]

Table 3: Occupational Exposure Limits for Chromium Compounds

Compound TypeIssuing BodyExposure Limit (8-hour TWA)Notes
Hexavalent Chromium (Cr(VI))OSHA (PEL)5 µg/m³Legally enforceable limit in the United States.[5]
Hexavalent Chromium (Cr(VI)), inhalableACGIH (TLV)0.2 µg/m³Recommendation based on health data; not legally enforceable.[6]
Trivalent Chromium (Cr(III)), inhalableACGIH (TLV)3 µg/m³Significantly higher than the TLV for Cr(VI), reflecting its lower toxicity.[6][7]

Carcinogenicity of Chromate Compounds

The International Agency for Research on Cancer (IARC) has classified hexavalent chromium (Cr(VI)) compounds as Group 1 carcinogens , meaning they are carcinogenic to humans.[6] In contrast, trivalent chromium (Cr(III)) compounds are classified as Group 3 , not classifiable as to their carcinogenicity to humans.[7]

Occupational exposure to Cr(VI) through inhalation is strongly associated with an increased risk of lung cancer.[6] Animal studies have confirmed the carcinogenicity of various Cr(VI) compounds, with evidence suggesting that sparingly soluble and insoluble compounds, such as zinc chromate and this compound, are particularly potent carcinogens.[7] One epidemiological study of workers exposed to zinc chromate showed a lung cancer observed-to-expected ratio of 44:1.[7]

Experimental Protocols

Understanding the methodologies used to assess the health risks of chromate compounds is crucial for interpreting the data. Below are detailed protocols for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Expose the cells to various concentrations of the chromate compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Procedure:

    • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

    • Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

    • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

    • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail length and percentage of DNA in the tail.

Mutagenicity Assessment: In Vitro Micronucleus Assay

The micronucleus assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Principle: The presence of micronuclei in daughter cells indicates that the parent cell has undergone chromosomal damage.

  • Procedure:

    • Cell Treatment: Expose cell cultures to the test chromate compounds.

    • Cytokinesis Block (optional but recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that the cells have undergone one round of nuclear division.

    • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000).

    • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the control group.

Mandatory Visualization

Below are diagrams illustrating key pathways and workflows related to the health risks of chromate compounds.

Experimental_Workflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_Assays Endpoint Assays cluster_Analysis Data Analysis Cell_Culture Cell Culture (e.g., Human Bronchial Cells) Treatment Cell Treatment (Varying Concentrations & Durations) Cell_Culture->Treatment Compound_Prep Chromate Compound Preparation & Dilution Compound_Prep->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Treatment->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Comet Assay) Treatment->Genotoxicity Mutagenicity Mutagenicity Assay (e.g., Micronucleus Assay) Treatment->Mutagenicity Data_Collection Data Collection (e.g., Absorbance, Comet Scoring) Cytotoxicity->Data_Collection Genotoxicity->Data_Collection Mutagenicity->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Risk_Assessment Comparative Risk Assessment Statistical_Analysis->Risk_Assessment

Caption: Experimental workflow for assessing chromate toxicity.

CrVI_Toxicity_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space CrVI_out Cr(VI) (e.g., CrO₄²⁻) CrVI_in Cr(VI) CrVI_out->CrVI_in Anion Transport CrV_IV Reactive Intermediates (Cr(V), Cr(IV)) CrVI_in->CrV_IV Intracellular Reduction CrIII Cr(III) CrV_IV->CrIII ROS Reactive Oxygen Species (ROS) CrV_IV->ROS DNA_Damage DNA Damage (Adducts, Strand Breaks) CrV_IV->DNA_Damage CrIII->DNA_Damage Cr-DNA Adducts ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation p53 p53 Activation DNA_Damage->p53 MAPK MAPK Pathway Activation DNA_Damage->MAPK Apoptosis Apoptosis p53->Apoptosis MAPK->Apoptosis

References

evaluating the performance of lead chromate alternatives in pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phasing out of lead chromate (B82759) pigments due to health and environmental concerns has necessitated the adoption of high-performance alternatives. This guide provides an objective comparison of the performance of key lead chromate substitutes, supported by experimental data and detailed methodologies, to aid in the selection of appropriate pigments for various applications.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for this compound and its primary alternatives. Data has been compiled from various technical sources and industry publications.

Pigment NameC.I. NameChemical TypeLightfastness (Blue Wool Scale, 1-8)Heat Resistance (°C)Acid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)Hiding PowerWeathering Resistance
This compound PY34This compound4-5[1]140-150[1]3[1]3[1]ExcellentGood to Very Good
Bismuth Vanadate (B1173111) PY184Bismuth Vanadate8[2][3][4]220-300[2][3]5[2][3][4]5[2][3][4]ExcellentExcellent[2][4]
Diarylide Yellow PY83Diarylide6-7[5]200GoodGoodGoodFair to Good[6]
Benzimidazolone Yellow PY151Benzimidazolone6-8[7][8]200-260[8][9]5[7][9]5[7][9]GoodVery Good
Quinophthalone Yellow PY138Quinophthalone7-8[10]299[10]5[10]5[10]GoodVery Good[10]
Nickel Titanate Yellow PY53Complex Inorganic8[11]>1000[12]5[11]5[11]Excellent[12]Excellent[11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.

Lightfastness Testing

Standard: ISO 105-B02 / ASTM D4303[13]

Methodology:

  • Sample Preparation: Pigment samples are dispersed in a suitable medium (e.g., acrylic emulsion, oil) and applied to a substrate to create a uniform colored panel. A portion of each panel is masked to serve as an unexposed reference.

  • Exposure: The prepared panels are exposed to a controlled artificial light source, typically a Xenon arc lamp, which simulates the full spectrum of sunlight.[14] The exposure is conducted for a specified duration or until a certain level of fading is observed in standard blue wool references.

  • Evaluation: The lightfastness is evaluated by comparing the change in color of the exposed portion of the sample to the unexposed portion and to a set of eight standard blue wool textiles (Blue Wool Scale). The scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness).[15][16][17][18][19][20] A rating is assigned based on which blue wool strip shows a similar degree of fading.

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation A Disperse Pigment in Medium B Apply to Substrate A->B C Mask a Portion of the Panel B->C D Place Panels in Xenon Arc Chamber C->D E Expose to Controlled Light D->E F Include Blue Wool Standards D->F H Compare Sample Fading to Blue Wool Standards F->H G Compare Exposed and Unexposed Areas G->H I Assign Blue Wool Scale Rating (1-8) H->I

Workflow for Lightfastness Testing.
Heat Stability Testing

Methodology:

  • Sample Preparation: The pigment is thoroughly mixed with the target polymer or coating binder at a specified concentration.

  • Heating: The pigmented mixture is subjected to a series of increasing temperatures in a controlled oven or on a heating press for a defined period (e.g., 10 minutes at each temperature).[21]

  • Evaluation: After each heating cycle, a sample is taken and allowed to cool. The color of the heated sample is compared to an unheated control sample. The heat stability is reported as the maximum temperature at which no significant color change (often defined as a ΔE*ab value of less than 3) occurs.

Heat_Stability_Testing_Workflow A Mix Pigment with Polymer/Binder B Prepare Unheated Control Sample A->B C Heat Mixture at T1 for 10 min A->C D Cool and Prepare Sample 1 C->D F Heat Mixture at T2 (T2 > T1) for 10 min C->F E Compare Sample 1 to Control (ΔEab) D->E G Cool and Prepare Sample 2 F->G H Compare Sample 2 to Control (ΔEab) G->H I ... H->I J Determine Max Temperature with no Significant Color Change I->J

Workflow for Heat Stability Testing.
Chemical Resistance Testing (Acid & Alkali)

Standard: Based on methods similar to GB 5211.6-85[22]

Methodology:

  • Sample Preparation: A cured paint film or a plastic chip containing the pigment is prepared.

  • Immersion: The prepared sample is partially immersed in a specified acid solution (e.g., 5% HCl) and a specified alkali solution (e.g., 5% NaOH) for a set period (e.g., 24 hours) at room temperature.

  • Evaluation: After immersion, the sample is removed, rinsed with deionized water, and dried. The change in color and any other visible defects (e.g., blistering, loss of gloss) in the immersed area are evaluated against the un-immersed portion. The resistance is typically rated on a 1 to 5 scale, where 5 represents no change and 1 represents severe change.[22]

Chemical_Resistance_Testing_Workflow cluster_prep Sample Preparation cluster_immersion Immersion cluster_eval Evaluation A Prepare Cured Paint Film or Plastic Chip B Partially Immerse in Acid Solution A->B C Partially Immerse in Alkali Solution A->C D Rinse and Dry Samples B->D C->D E Visually Compare Immersed and Un-immersed Areas D->E F Rate Resistance on a 1-5 Scale E->F

Workflow for Chemical Resistance Testing.
Hiding Power (Opacity) Measurement

Standard: ASTM D6441-05[7]

Methodology:

  • Sample Preparation: The pigment is dispersed in a binder to create a paint.

  • Application: The paint is applied over a black and white substrate (a Leneta chart) at a uniform and known thickness.

  • Measurement: After the paint has dried, the reflectance of the paint over the black area (Rb) and the white area (Rw) is measured using a spectrophotometer or colorimeter.

  • Calculation: The contrast ratio (CR) is calculated as CR = Rb / Rw. The hiding power is often reported as the film thickness required to achieve a contrast ratio of 0.98, or as the spreading rate (in m²/L or ft²/gal) at that thickness. A higher hiding power value indicates that less paint is needed to obscure the substrate.

Hiding_Power_Measurement_Workflow A Prepare Paint with Pigment B Apply Uniform Film over Black & White Substrate A->B C Dry the Film B->C D Measure Reflectance over Black Area (Rb) C->D E Measure Reflectance over White Area (Rw) C->E F Calculate Contrast Ratio (CR = Rb / Rw) D->F E->F G Determine Thickness for CR = 0.98 F->G

Workflow for Hiding Power Measurement.

Conclusion

The selection of a suitable alternative to this compound pigments is a multifaceted decision that depends on the specific performance requirements of the end application. Bismuth vanadate (PY184) and complex inorganic color pigments like Nickel Titanate Yellow (PY53) offer excellent all-around performance, making them suitable for demanding applications where durability is critical. High-performance organic pigments such as Benzimidazolone (PY151) and Quinophthalone (PY138) yellows provide bright, clean shades with very good durability, although their hiding power may be lower than their inorganic counterparts. Diarylide yellows (PY83) can be a cost-effective option for applications with less stringent lightfastness and weathering requirements. This guide provides a foundational framework for comparing these alternatives, and it is recommended that further testing be conducted within the specific formulation to ensure optimal performance.

References

Inter-Laboratory Comparison of Lead Chromate Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the determination of lead chromate, a compound of significant concern due to its toxicity and use as an adulterant in various consumer products.[1][2][3] The document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of appropriate analytical techniques.

The data and methodologies presented are synthesized from various studies, including proficiency testing programs and research on adulterated products, to provide a comprehensive comparison of commonly employed analytical methods.[4][5][6]

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of different analytical methods used for the detection and quantification of lead and chromium, which are indicative of the presence of this compound. The primary methods compared are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), portable X-ray Fluorescence (pXRF), and colorimetric assays.

Table 1: Comparison of Lead (Pb) Concentration Measurements

Analytical MethodSample MatrixReported Concentration/RecoveryComparison with Reference Method (ICP-MS)Limit of Detection (LOD)Reference(s)
pXRF Spice Powders-Within 5%2 mg/kg[1][7]
pXRF Dried Spice Roots-Within 24%Not specified[1]
Colorimetric (DPC) Dried Turmeric RootsDetection observedQualitative~5-70 mg/kg Pb[7]
Colorimetric (DPC) Spice PowdersDetection observedQualitative~1000 mg/kg Pb[7]
FT-Raman Spectroscopy Turmeric Powder--0.5% (w/w) this compound[2]

Table 2: General Performance Characteristics of Analytical Methods

MethodPrincipleSample PreparationThroughputCostKey AdvantagesKey Limitations
ICP-MS Ionization of atoms and separation by mass-to-charge ratio.Acid digestion required.Low to MediumHighVery low detection limits, high accuracy and precision.Destructive, time-consuming, requires expensive instrumentation.[1]
pXRF Excitation of inner shell electrons by X-rays and detection of characteristic fluorescence.Minimal to none (can analyze through bags).[1][7]HighMediumRapid, non-destructive, portable for field use.Higher detection limits than ICP-MS, matrix effects can influence accuracy.[7]
Colorimetric (DPC) Reaction of hexavalent chromium with diphenylcarbazide to form a colored complex.Ashing may be required to improve color development.[1]HighLowSimple, low-cost, selective for Cr(VI).[1][7]Less sensitive, can be affected by matrix interferences, qualitative or semi-quantitative.[7]
FT-Raman Spectroscopy Inelastic scattering of monochromatic light.None.HighHighNon-destructive, provides molecular information.LOD may not be sufficient for trace levels.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods described in the cited literature.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Total Lead and Chromium

This method provides a highly sensitive and quantitative analysis of total lead and chromium concentrations in a sample.

a. Sample Preparation (Acid Digestion):

  • Weigh approximately 0.5 g of the homogenized sample into a clean digestion vessel.

  • Add a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂). The exact volumes and concentrations may vary depending on the sample matrix.

  • Heat the mixture using a microwave digestion system or a hot plate until the sample is completely dissolved.

  • Allow the digest to cool, then dilute it to a known volume with deionized water.

  • The diluted sample is now ready for ICP-MS analysis.

b. Instrumental Analysis:

  • Calibrate the ICP-MS instrument using a series of certified reference standards with known concentrations of lead and chromium.

  • Introduce the prepared sample solution into the instrument's nebulizer, which converts it into a fine aerosol.

  • The aerosol is transported into the high-temperature argon plasma, where it is desolvated, atomized, and ionized.

  • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • The detector measures the abundance of each isotope of lead and chromium, allowing for the calculation of their total concentrations in the original sample.

Portable X-ray Fluorescence (pXRF) Analysis

pXRF is a non-destructive technique suitable for rapid screening of lead and chromium content.

a. Sample Preparation:

  • For powdered samples, they can often be analyzed directly in their plastic bags without any preparation.[1][7]

  • For solid samples, ensure the surface to be analyzed is clean and representative of the bulk material.

b. Instrumental Analysis:

  • Turn on the pXRF analyzer and allow it to warm up according to the manufacturer's instructions.

  • Select the appropriate analytical mode for the sample type (e.g., consumer products, soils).

  • Place the analyzer window in direct contact with the sample surface.

  • Initiate the measurement. The analysis time is typically short, often around 60 seconds.[7]

  • The instrument's software will display the concentrations of lead, chromium, and other elements detected. It is crucial to analyze certified reference materials to ensure the accuracy and precision of the measurements.[7]

Colorimetric Assay using Diphenylcarbazide (DPC) for Hexavalent Chromium

This method is a selective test for the presence of hexavalent chromium (Cr(VI)), which is a component of this compound.[1][7]

a. Sample Preparation:

  • Place a small amount of the sample (e.g., 0.1 g) into a test tube.

  • For some matrices, ashing the sample in a muffle furnace at 500°C for about 3 hours can improve color development.[1]

  • Add a few drops of a suitable solvent or acid (e.g., dilute sulfuric acid) to the sample.

b. Colorimetric Reaction:

  • Add the diphenylcarbazide (DPC) reagent to the prepared sample.

  • Gently shake the mixture to ensure proper mixing.

  • Observe for a color change. A pink to violet color indicates the presence of hexavalent chromium.

  • The intensity of the color can be visually compared to standards for a semi-quantitative estimation, or measured with a spectrophotometer for a more quantitative result.

Mandatory Visualizations

The following diagrams illustrate the workflows of the described analytical methods.

ICP-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output Sample Sample Weighing Digestion Acid Digestion Sample->Digestion Dilution Dilution to Final Volume Digestion->Dilution Nebulization Sample Introduction (Nebulizer) Dilution->Nebulization Calibration Instrument Calibration Calibration->Nebulization Plasma Ionization in Argon Plasma Nebulization->Plasma MassSpec Mass Spectrometry Plasma->MassSpec Detection Detection and Quantification MassSpec->Detection Results Concentration Data (Pb, Cr) Detection->Results

Caption: Workflow for lead and chromium analysis using ICP-MS.

pXRF Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output Sample Sample Collection (Powder/Solid) Placement Direct Placement (No Preparation) Sample->Placement Measure Place Analyzer and Initiate Measurement Placement->Measure Warmup Instrument Warm-up Mode Select Analytical Mode Warmup->Mode Mode->Measure Results Elemental Concentrations (Pb, Cr) Measure->Results

Caption: Workflow for rapid screening using pXRF.

Colorimetric (DPC) Assay Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_output Output Sample Sample Aliquot Ashing Optional: Ashing Sample->Ashing Solvent Add Solvent/Acid Sample->Solvent Ashing->Solvent AddDPC Add DPC Reagent Solvent->AddDPC Mix Mix AddDPC->Mix Develop Color Development Mix->Develop Observation Visual Observation (Color Change) Develop->Observation Spectro Optional: Spectrophotometric Measurement Develop->Spectro

Caption: Workflow for Cr(VI) detection using a colorimetric assay.

References

Safety Operating Guide

Proper Disposal of Lead Chromate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of lead chromate (B82759), a substance recognized for its carcinogenic properties and environmental hazards.[1][2][3][4][5] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment. Lead chromate and any materials contaminated with it must be treated as hazardous waste.[3][6][7][8]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its associated hazards. This compound is a suspected human carcinogen, can cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[1][2][5]

Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when handling this compound. This includes:

  • Respiratory Protection: A NIOSH-approved respirator is essential to prevent inhalation of harmful dust particles.[3][9] For exposures exceeding 0.01 mg/m³ (as Chromium), a self-contained breathing apparatus with a full facepiece is required.[4]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[9]

  • Hand Protection: Chemical-resistant gloves are required.[9]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[9][10]

Engineering Controls: All manipulations of this compound that could generate dust, such as weighing or transferring, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[6][8] The work area should be equipped with an eyewash station and a safety shower.[6][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed by a licensed professional waste disposal service.[1][5][10] Do not discharge this compound waste into drains or the environment.[1][2][9][10][11]

  • Waste Collection:

    • Collect all this compound waste, including contaminated disposable materials like gloves and wipes, in a designated, sealable, and compatible container.[8][9]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."[12]

  • Spill Management: In the event of a spill, immediate action is required to contain the material and prevent dispersal.

    • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and secure the location.[2][4]

    • Control Dust: If the material is a powder, moisten it with water to prevent it from becoming airborne.[9]

    • Clean-up:

      • For small spills, carefully sweep or vacuum the material. A HEPA-filter vacuum is recommended.[3][4] Place the collected material into a sealed container for disposal.[2][3][9]

      • For larger spills, consider initial downwind evacuation for at least 100 meters.[13]

    • Decontamination: Clean the spill area thoroughly with soap and water.[13] All cleaning materials must be disposed of as hazardous waste.[8]

  • Container Management:

    • Ensure waste containers are kept tightly closed when not in use.[6][10]

    • Store waste containers in a designated, well-ventilated area, away from incompatible materials.[6][8]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed disposal company.[1][5] Adhere to all federal, state, and local environmental regulations.[10]

Quantitative Data: Occupational Exposure Limits

The following table summarizes the permissible exposure limits (PELs) for lead and chromium compounds as established by various regulatory bodies. These values underscore the toxicity of this compound and the importance of stringent safety measures.

Regulatory AgencySubstanceExposure LimitTime-Weighted Average (TWA)
OSHA Lead (inorganic)0.05 mg/m³8-hour
OSHA Chromium (VI)0.005 mg/m³8-hour
NIOSH Lead (inorganic)0.05 mg/m³10-hour
NIOSH Chromium (VI)0.0002 mg/m³8-hour
ACGIH Lead (inorganic)0.05 mg/m³8-hour
ACGIH Chromium (VI)0.01 mg/m³8-hour

Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet.[4]

Experimental Protocols

While this document does not detail specific experimental uses of this compound, any protocol involving this substance must incorporate the handling and disposal procedures outlined above. Researchers must develop a standard operating procedure (SOP) that includes a detailed plan for the safe use, storage, and disposal of this compound and any resulting waste streams.[12]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.

LeadChromateDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Response cluster_storage Storage & Disposal A Identify this compound Waste B Wear Full PPE (Respirator, Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood or Glove Box) B->C D Collect Waste in a Designated, Labeled Container C->D F Spill Occurs C->F E Seal Container Tightly D->E L Store Sealed Container in a Designated, Ventilated Area E->L G Evacuate and Secure Area F->G H Moisten Powder to Prevent Dust G->H I Clean with HEPA Vacuum or Sweep H->I J Decontaminate Area I->J K Dispose of Clean-up Materials as Hazardous Waste J->K K->D M Contact Licensed Waste Disposal Service L->M N Arrange for Professional Collection M->N

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Lead Chromate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of lead chromate (B82759) in laboratory settings, ensuring the protection of researchers and the integrity of scientific work.

Lead chromate, a compound frequently utilized in various research and development applications, presents significant health hazards. It is a suspected carcinogen and can cause genetic defects, damage to fertility or an unborn child, and harm to organs through prolonged or repeated exposure.[1] Therefore, strict adherence to safety protocols, particularly the correct use of personal protective equipment (PPE), is paramount for all laboratory personnel.

Engineering Controls and Personal Hygiene

Before handling this compound, ensure that appropriate engineering controls are in place. All manipulations that could generate dust, vapors, or aerosols must be conducted within a properly functioning chemical fume hood.[2] An eyewash station and a safety shower must be readily accessible in the work area.[2][3]

Practicing good personal hygiene is a critical line of defense. Always wash hands, face, neck, and forearms frequently, especially after handling the material.[2] It is strictly prohibited to eat, drink, or smoke in the laboratory where this compound is handled.[2]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE program is mandatory when working with this compound. This includes respiratory, hand, and eye protection, as well as protective clothing.

Eye and Face Protection: Chemical safety goggles are required to protect against dust and splashes.[1][3] In situations with a higher risk of exposure, a face shield may be necessary in addition to goggles.[4]

Skin Protection: Wear appropriate protective clothing to prevent any skin exposure.[3] This includes a lab coat, and in some cases, overalls may be necessary.[5] Contaminated clothing should be removed immediately and laundered separately before reuse.[3]

Hand Protection: Chemical-resistant gloves that comply with approved standards should be worn at all times to prevent skin contact.[4] It is crucial to change gloves immediately if they become contaminated.[4]

Respiratory Protection: A government-approved respirator is required when handling this compound.[1] The selection of the appropriate respirator depends on the airborne concentration of the substance. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements, or European Standard EN 149, must be followed.[3]

Exposure Limits for this compound

The following table summarizes the occupational exposure limits for the components of this compound, as established by various regulatory agencies. These values are critical for assessing the level of risk and determining the necessary protective measures.

OrganizationComponentExposure Limit (8-hour Time-Weighted Average)
OSHA Lead50 µg/m³ (Permissible Exposure Limit - PEL)[6]
30 µg/m³ (Action Level)[6]
Chromium (VI)5 µg/m³ (PEL)[7]
NIOSH Lead50 µg/m³ (Recommended Exposure Limit - REL)[7]
Chromium (VI)0.2 µg/m³ (REL)[7]
ACGIH Lead50 µg/m³ (Threshold Limit Value - TLV)[7]
Chromium (VI)10 µg/m³ (TLV)[7]
Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean lab coat or gown, ensuring it is fully fastened.

  • Respirator: If required, don your respirator. Perform a seal check to ensure it fits properly.

  • Eye Protection: Put on your chemical safety goggles.

  • Gloves: Don your chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first, as they are the most likely to be contaminated. Peel them off from the cuff to the fingertips, turning them inside out.

  • Gown/Lab Coat: Untie or unfasten the lab coat and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.

  • Hand Hygiene: Wash your hands.

  • Eye Protection: Remove your goggles by handling the strap, not the front.

  • Respirator: Remove your respirator without touching the front.

  • Final Hand Hygiene: Wash your hands again thoroughly.

Disposal Plan

All disposable materials contaminated with this compound, including gloves, wipes, and bench paper, must be disposed of as hazardous waste.[2] Collect these materials in a clearly labeled, sealed, and compatible container.[2][8] Rinse water from the decontamination of non-disposable equipment must also be collected and disposed of as hazardous waste.[2] Follow all local, regional, and national regulations for hazardous waste disposal.[9]

Visualizing the Safety Workflow

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from initial hazard assessment to the final disposal of waste.

PPE_Workflow This compound Handling Safety Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Decontamination & Disposal A Hazard Assessment: Review SDS and SOPs B Ensure Engineering Controls: Fume Hood, Eyewash, Shower A->B C Gather Necessary PPE B->C D Don PPE (Gown, Respirator, Goggles, Gloves) C->D E Handle this compound in Fume Hood D->E F Doff PPE (Gloves, Gown, Goggles, Respirator) E->F G Segregate Contaminated Waste F->G J Final Hand Hygiene F->J H Decontaminate Work Area and Reusable Equipment G->H I Dispose of Hazardous Waste per Regulations H->I

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.